TfR-T12
Description
Properties
Molecular Formula |
C71H99N19O15S |
|---|---|
Molecular Weight |
1490.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H99N19O15S/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |
InChI Key |
DZRUHTLPVFYMDV-YMGLLDFPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Characterization of the TfR-T12 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and application of the TfR-T12 peptide, a key ligand for the Transferrin Receptor (TfR) with significant potential in targeted drug delivery. This document details the scientific background, experimental methodologies, and quantitative data associated with this compound, offering a valuable resource for researchers in oncology, neurobiology, and drug delivery systems.
Introduction: Targeting the Transferrin Receptor
The Transferrin Receptor (TfR), a transmembrane glycoprotein, is a critical mediator of cellular iron uptake through the internalization of its natural ligand, transferrin.[1] Crucially, TfR is overexpressed in a variety of pathological conditions, most notably in malignant tumors and on the endothelial cells of the blood-brain barrier (BBB).[2] This differential expression profile makes TfR an attractive target for the selective delivery of therapeutic agents to cancer cells and the central nervous system. The this compound peptide, a 12-amino acid sequence, has emerged as a promising tool for exploiting this pathway.
Discovery of the this compound Peptide: A Phage Display Approach
The this compound peptide, with the amino acid sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP) , was identified through a systematic screening process utilizing M13 phage display technology.[3] This powerful technique allows for the presentation of a vast library of peptides on the surface of bacteriophages, enabling the selection of peptides with high affinity and specificity for a target of interest.
Experimental Protocol: Phage Display Biopanning
While the precise, step-by-step protocol from the original discovery is not fully detailed in publicly available literature, a representative biopanning procedure for isolating TfR-binding peptides like this compound can be outlined as follows:
Objective: To isolate phage clones displaying peptides that bind to the human Transferrin Receptor.
Materials:
-
M13 phage display library (e.g., a 12-mer random peptide library).
-
Recombinant human Transferrin Receptor (hTfR) protein.
-
96-well microtiter plates.
-
Blocking buffer (e.g., 2% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline (TBS)).
-
Washing buffer (e.g., TBS with 0.05% Tween-20 (TBST)).
-
Elution buffer (e.g., low pH glycine-HCl buffer or a competitive ligand).
-
E. coli host strain (e.g., TG1) for phage amplification.
-
LB agar plates and liquid media.
-
Reagents for phage titration and DNA sequencing.
Procedure:
-
Target Immobilization: The recombinant hTfR protein is coated onto the wells of a 96-well microtiter plate and incubated to allow for adsorption to the plastic surface.
-
Blocking: The wells are washed and then incubated with a blocking buffer to prevent non-specific binding of phage to the well surface.
-
Panning (Affinity Selection):
-
The phage display library is added to the hTfR-coated wells and incubated to allow for the binding of phage-displayed peptides to the receptor.
-
Unbound phages are removed by a series of stringent washing steps with TBST. The stringency of the washes can be increased in subsequent rounds of panning.
-
-
Elution: The bound phages are eluted from the hTfR. This can be achieved by a change in pH (e.g., using a low pH buffer) or by competitive elution with a known ligand for TfR.
-
Amplification: The eluted phages are used to infect a suitable E. coli host strain. The infected bacteria are then grown in liquid culture to amplify the population of the selected phage clones.
-
Subsequent Rounds of Panning: The amplified phage population is subjected to additional rounds of panning (typically 3-5 rounds). This iterative process enriches the phage pool with clones that exhibit high affinity for the target receptor.
-
Clone Selection and Characterization: After the final round of panning, individual phage clones are isolated and their DNA is sequenced to identify the amino acid sequence of the displayed peptide. The binding affinity and specificity of the identified peptides are then further characterized.
Characterization of this compound Peptide
Following its discovery, the this compound peptide has been extensively characterized to determine its binding properties, internalization capabilities, and potential for in vivo applications.
Binding Affinity
The binding affinity of this compound to the Transferrin Receptor is a critical parameter for its function as a targeting ligand. Studies have consistently shown that this compound binds to TfR with high affinity, in the nanomolar range.[4][5] This affinity is comparable to that of the natural ligand, transferrin, which has a dissociation constant (Kd) of approximately 2.8 nM.[4]
A competitive binding assay is a common method to determine the binding affinity of a ligand.
Objective: To determine the binding affinity (IC50 and Kd) of the this compound peptide for the Transferrin Receptor on the surface of cells.
Materials:
-
TfR-expressing cell line (e.g., U87MG human glioblastoma cells or human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPS-BMECs)).[5][6]
-
Labeled ligand (e.g., radiolabeled or fluorescently-labeled transferrin).
-
Unlabeled competitor (this compound peptide) at various concentrations.
-
Cell culture medium and buffers.
-
Instrumentation for detecting the labeled ligand (e.g., gamma counter or fluorescence plate reader).
Procedure:
-
Cell Seeding: TfR-expressing cells are seeded in a multi-well plate and allowed to adhere and grow to a suitable confluency.
-
Assay Setup: The cells are washed and incubated with a fixed concentration of the labeled transferrin in the presence of increasing concentrations of the unlabeled this compound peptide. A control group with no competitor is also included to determine the maximum binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C to prevent internalization or 37°C to allow binding and internalization) for a defined period to allow the binding to reach equilibrium.[5]
-
Washing: Unbound ligands are removed by washing the cells with cold buffer.
-
Detection: The amount of labeled ligand bound to the cells is quantified using the appropriate detection method.
-
Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the unlabeled this compound peptide. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Internalization and Intracellular Trafficking
A key feature of the this compound peptide is its ability to be internalized into cells upon binding to the Transferrin Receptor.[4] This process occurs via receptor-mediated endocytosis, the same pathway utilized by the native ligand, transferrin.
Objective: To visualize and quantify the internalization of the this compound peptide into TfR-expressing cells.
Materials:
-
TfR-expressing cell line.
-
Fluorescently labeled this compound peptide (e.g., FITC-TfR-T12).
-
Confocal microscope or flow cytometer.
-
Cell culture reagents and buffers.
-
Optional: Lysosomal and endosomal markers (e.g., LysoTracker, Rab5/7 antibodies).
Procedure:
-
Cell Preparation: Cells are grown on coverslips (for microscopy) or in suspension (for flow cytometry).
-
Incubation with Labeled Peptide: The cells are incubated with the fluorescently labeled this compound peptide at 37°C for various time points.
-
Washing: After incubation, the cells are washed to remove any unbound peptide.
-
Analysis:
-
Confocal Microscopy: The cells on coverslips are fixed, mounted, and visualized using a confocal microscope to observe the subcellular localization of the internalized peptide. Co-localization studies with endosomal and lysosomal markers can be performed to track the intracellular trafficking pathway.
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer to quantify the amount of internalized peptide.
-
-
Control Experiments: To confirm receptor-mediated uptake, control experiments can be performed, such as incubating the cells at 4°C (which inhibits endocytosis) or co-incubating with an excess of unlabeled this compound or transferrin to demonstrate competitive inhibition of uptake.
Applications in Drug Delivery
The ability of this compound to bind to and be internalized by TfR-expressing cells makes it an ideal candidate for targeted drug delivery. It has been extensively investigated as a targeting ligand for delivering various therapeutic payloads, including small molecule drugs, proteins, and nucleic acids, to tumors and across the blood-brain barrier.
In Vivo Studies: Targeting Brain Tumors
Numerous studies have demonstrated the potential of this compound-conjugated nanocarriers for the treatment of brain tumors, such as glioblastoma.[6][7]
Objective: To evaluate the therapeutic efficacy of a this compound-targeted drug delivery system in a preclinical model of glioma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human glioma cell line (e.g., U87MG).
-
This compound-conjugated nanocarriers loaded with a chemotherapeutic agent (e.g., paclitaxel).[6]
-
Control formulations (e.g., untargeted nanocarriers, free drug).
-
Equipment for intracranial tumor cell implantation and intravenous injections.
-
Imaging system for monitoring tumor growth (e.g., bioluminescence imaging if using luciferase-expressing cells).
Procedure:
-
Orthotopic Tumor Model Establishment: Human glioma cells are stereotactically implanted into the brains of immunocompromised mice.
-
Treatment: Once the tumors are established (as confirmed by imaging or at a predetermined time point), the mice are randomly assigned to different treatment groups. The this compound-targeted formulation, along with control formulations, is administered intravenously.
-
Monitoring: Tumor growth is monitored over time using a non-invasive imaging modality. The body weight and overall health of the mice are also regularly assessed.
-
Survival Analysis: The survival of the mice in each treatment group is recorded, and Kaplan-Meier survival curves are generated to compare the efficacy of the different treatments.
-
Biodistribution Studies (Optional): At the end of the study or at specific time points, tissues can be harvested to determine the biodistribution of the drug and the nanocarrier. This can be achieved by using radiolabeled or fluorescently tagged formulations.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound peptide based on available literature.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | Nanomolar (nM) range | Various | [4][5] |
| Comparison | Comparable to Transferrin (Kd ~2.8 nM) | - | [4] |
Table 2: In Vitro and In Vivo Efficacy of this compound Conjugates
| Application | Model System | Outcome | Reference |
| Glioma Therapy | U87MG cells (in vitro) | Enhanced cellular uptake and cytotoxicity of paclitaxel-loaded micelles | [6] |
| Glioma Therapy | Orthotopic U87MG glioma mouse model (in vivo) | Prolonged median survival compared to untargeted controls | [6] |
| Drug Delivery | In vitro BBB model | Enhanced transport of conjugated nanoparticles | [6] |
Conclusion
The this compound peptide represents a significant advancement in the field of targeted drug delivery. Its discovery through phage display has provided a robust tool for engaging the Transferrin Receptor, enabling enhanced delivery of therapeutic payloads to otherwise inaccessible sites, such as the brain and solid tumors. The detailed characterization of its binding affinity and internalization pathway has paved the way for the rational design of novel drug delivery systems. The experimental protocols outlined in this guide provide a framework for researchers to further explore and harness the potential of the this compound peptide in the development of next-generation targeted therapeutics.
References
- 1. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the TfR-T12 Peptide: Sequence, Function, and Application
The TfR-T12 peptide is a twelve-amino acid sequence that has garnered significant interest in the scientific community for its ability to target the transferrin receptor (TfR). This guide provides a comprehensive overview of the this compound peptide, including its sequence, discovery, and its applications in targeted drug delivery, particularly for crossing the blood-brain barrier and for cancer therapy.
This compound Peptide: Core Characteristics
The this compound peptide is a synthetic peptide identified through phage display technology. Its primary function is to bind to the transferrin receptor, a transmembrane glycoprotein crucial for iron uptake in cells.
Sequence: The amino acid sequence of the this compound peptide is as follows:
-
One-Letter Code: THRPPMWSPVWP
-
Three-Letter Code: H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇₁H₉₉N₁₉O₁₅S |
| Molecular Weight | 1490.73 g/mol [1] |
| Purity (typical) | ≥95% by HPLC |
| Form | Lyophilized powder |
| Storage Conditions | -20°C |
Mechanism of Action: TfR-Mediated Endocytosis
The primary mechanism by which this compound facilitates the entry of cargo into cells is through transferrin receptor-mediated endocytosis. Upon binding to the TfR on the cell surface, the peptide-receptor complex is internalized into the cell within a clathrin-coated vesicle. This vesicle then traffics to early endosomes. The acidic environment of the endosome can facilitate the release of the cargo from the peptide and/or the peptide from the receptor. The receptor is then typically recycled back to the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the this compound peptide.
Table 1: In Vitro Binding and Uptake
| Cell Line | Assay Type | Conjugate | Result | Reference |
| U87MG | Cellular Uptake | ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | 0.08% to 0.66% uptake after 60 min incubation | Wängler et al., 2011[2] |
| HT-29 | Cellular Uptake | ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | Negligible uptake | Wängler et al., 2011[2] |
| K562 | Cellular Uptake (Calcein) | TfR-targeted liposomes | Efficient uptake | (Not specified in snippets) |
| KB cells | Cytotoxicity (Docetaxel) | TfR-targeted liposomes | 3.6-fold greater cytotoxicity vs non-targeted | (Not specified in snippets) |
Table 2: In Vivo Biodistribution
| Animal Model | Conjugate | Organ/Tissue | Result (% Injected Dose/gram) | Reference |
| Healthy Rats | ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | Brain | 0.037% | Wängler et al., 2011[2] |
Experimental Protocols
This section details the methodologies for key experiments involving the this compound peptide, based on published literature.
Peptide Synthesis and Radiolabeling (Adapted from Wängler et al., 2011)
This protocol describes the synthesis and radiolabeling of a this compound peptide conjugate for in vitro and in vivo studies.
Objective: To synthesize and label this compound with Gallium-68 for uptake and biodistribution studies.
Methodology:
-
Peptide Synthesis: The this compound peptide (THRPPMWSPVWP) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Conjugation: The synthesized peptide is conjugated with a chelating agent, such as DOTA-S-maleimide, to allow for stable radiolabeling.
-
Radiolabeling with ⁶⁸Ga:
-
The ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
The DOTA-conjugated this compound peptide is incubated with the ⁶⁸Ga eluate in a suitable buffer (e.g., sodium acetate buffer, pH 4.5) at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
The radiolabeled peptide is then purified using a suitable method, such as solid-phase extraction (e.g., C18 cartridge), to remove any unbound ⁶⁸Ga.
-
-
Quality Control: The radiochemical purity of the final product is assessed by radio-HPLC.
Preparation of this compound-Functionalized Liposomes (Adapted from Mu et al., 2017)
This protocol outlines the preparation of liposomes decorated with the this compound peptide for targeted drug delivery.
Objective: To encapsulate a therapeutic agent (e.g., vinblastine) within this compound-functionalized liposomes.
Methodology:
-
Lipid Film Hydration: A mixture of lipids (e.g., soy phosphatidylcholine, cholesterol) and a PEGylated lipid derivative conjugated to this compound are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Hydration and Drug Loading: The lipid film is hydrated with an aqueous solution containing the drug to be encapsulated (e.g., vinblastine sulfate in phosphate-buffered saline). This process is typically performed above the lipid phase transition temperature.
-
Extrusion: The resulting multilamellar vesicles are then extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
-
Purification: Unencapsulated drug is removed by a suitable method, such as size exclusion chromatography or dialysis.
-
Characterization: The liposomes are characterized for their size, zeta potential, drug encapsulation efficiency, and peptide conjugation density.
In Vitro Cellular Uptake Assay
Objective: To quantify the uptake of this compound-conjugated agents into TfR-expressing cells.
Methodology:
-
Cell Culture: TfR-expressing cells (e.g., U87MG human glioblastoma cells) and a negative control cell line with low TfR expression are cultured under standard conditions.
-
Incubation: The cells are incubated with the radiolabeled this compound conjugate at a defined concentration for various time points at 37°C.
-
Washing: After incubation, the cells are washed multiple times with ice-cold PBS to remove any unbound conjugate.
-
Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The cellular uptake is typically expressed as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution of a this compound-conjugated agent in an animal model.
Methodology:
-
Animal Model: Healthy rodents (e.g., rats or mice) are used.
-
Administration: The radiolabeled this compound conjugate is administered intravenously.
-
Tissue Harvesting: At predetermined time points post-injection, the animals are euthanized, and various organs and tissues (including the brain) are harvested.
-
Measurement: The radioactivity in each tissue sample is measured using a gamma counter and weighed.
-
Data Analysis: The biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The this compound peptide is a valuable tool for researchers in drug development and molecular imaging. Its ability to target the transferrin receptor provides a promising strategy for delivering therapeutic and diagnostic agents to tissues that overexpress this receptor, such as tumors and the brain. The experimental protocols and quantitative data presented in this guide offer a foundation for the design and evaluation of novel this compound-based delivery systems. Further research is warranted to optimize the delivery efficiency and therapeutic efficacy of this compound-conjugated agents.
References
An In-depth Technical Guide to the Binding Affinity of TfR-T12 for the Transferrin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the TfR-T12 peptide to the transferrin receptor (TfR). This compound, a 12-amino acid peptide (THRPPMWSPVWP), has emerged as a significant tool in targeted drug delivery, primarily for its ability to facilitate transport across the blood-brain barrier (BBB) and enhance uptake in tumor cells that overexpress the transferrin receptor. This document details the quantitative binding data, experimental methodologies for affinity determination, and the cellular pathways involved in its mechanism of action.
Quantitative Binding Affinity of this compound
The this compound peptide exhibits a strong binding affinity for the transferrin receptor, typically in the nanomolar range. This high affinity is crucial for its efficacy as a targeting ligand in various therapeutic applications. While specific reported values can vary depending on the experimental setup, the consensus in the scientific literature points to a potent interaction.[1][2][3] A similar peptide, HAIYPHRH (T7), has a reported binding affinity constant of 10 nM.[4] The T12 peptide has been shown to have a higher affinity for the transferrin receptor compared to the T7 peptide.[3]
Table 1: Summary of this compound Binding Affinity Data
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity | Nanomolar (nM) range | Not specified | Not specified | [1][2] |
| Comparative Affinity | Higher than T7 peptide | Not specified | Not specified | [3] |
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound to the transferrin receptor is commonly determined using several biophysical techniques. The following sections provide detailed methodologies for three key experimental protocols.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Protocol for SPR Analysis of this compound and Transferrin Receptor Interaction:
-
Sensor Chip Preparation:
-
A carboxymethylated dextran-coated sensor chip (e.g., CM5) is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Recombinant human transferrin receptor protein is immobilized on the activated surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired concentration (e.g., 10-50 µg/mL).
-
Remaining active esters on the surface are deactivated using a 1 M ethanolamine-HCl solution.
-
A reference flow cell is prepared similarly but without the immobilization of the transferrin receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are prepared, typically ranging from low nanomolar to micromolar concentrations.
-
The peptide solutions are injected sequentially over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
The association of the peptide to the immobilized receptor is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-receptor complex.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Bio-Layer Interferometry (BLI)
Bio-Layer Interferometry is another label-free technology that measures biomolecular interactions by analyzing changes in the interference pattern of light reflected from the surface of a biosensor tip.
Protocol for BLI Analysis of this compound and Transferrin Receptor Interaction:
-
Biosensor Preparation:
-
Streptavidin-coated biosensors are hydrated in the running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).
-
Biotinylated recombinant human transferrin receptor is immobilized onto the biosensor tips by dipping them into a solution of the protein until a stable baseline is achieved.
-
-
Binding Analysis:
-
A baseline is established by dipping the biosensor tips with the immobilized receptor into the running buffer.
-
The biosensors are then dipped into wells containing various concentrations of the this compound peptide (the analyte) to measure the association phase.
-
Subsequently, the biosensors are moved to wells containing only the running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting binding curves are processed and analyzed using the instrument's software.
-
The data is fitted to a 1:1 binding model to calculate the ka, kd, and Kd values. A global fit of the data from all analyte concentrations is often used to obtain more robust kinetic constants.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be employed to determine the relative binding affinity of the this compound peptide.
Protocol for Competitive ELISA:
-
Plate Coating:
-
A 96-well microplate is coated with recombinant human transferrin receptor (e.g., 1-5 µg/mL in a coating buffer like PBS) and incubated overnight at 4°C.
-
The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Competitive Binding:
-
A fixed concentration of a labeled competitor ligand that also binds to the transferrin receptor (e.g., biotinylated transferrin or a labeled anti-TfR antibody) is mixed with serial dilutions of the this compound peptide.
-
These mixtures are added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
-
Detection:
-
The plate is washed to remove unbound molecules.
-
If a biotinylated competitor was used, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.
-
After another wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
The absorbance values are plotted against the concentration of the this compound peptide.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the labeled competitor binding, is determined. This value provides a measure of the relative binding affinity of the peptide.
-
Signaling Pathways and Experimental Workflows
The primary function of this compound is to act as a targeting moiety, leveraging the natural endocytic pathways of the transferrin receptor to deliver conjugated cargo into cells or across biological barriers. It is not typically described as initiating a distinct signaling cascade upon binding.
Receptor-Mediated Endocytosis and Transcytosis
Upon binding to the transferrin receptor, the this compound peptide, along with its conjugated cargo, is internalized into the cell via clathrin-mediated endocytosis.[5][6][7] In the context of crossing the blood-brain barrier, the process is referred to as receptor-mediated transcytosis, where the peptide-cargo complex is transported from the luminal (blood) side to the abluminal (brain) side of the endothelial cells.[1][8][9]
References
- 1. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transferrin Receptor Targeting Peptide T12 (this compound) [novoprolabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. cellbiology.wustl.edu [cellbiology.wustl.edu]
- 7. Receptor-mediated endocytosis of transferrin and recycling of the transferrin receptor in rat reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural Analysis of the TfR-T12 Peptide Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transferrin Receptor (TfR), a transmembrane glycoprotein, is a critical mediator of cellular iron uptake through its interaction with transferrin. Its overexpression on the blood-brain barrier and various cancer cells has made it a prime target for therapeutic delivery. The T12 peptide, a 12-amino acid sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), was identified through phage display as a potent binder to the TfR.[1][2][3] Notably, the T12 peptide binds to a site on the TfR distinct from that of transferrin, facilitating its use as a vector for targeted drug delivery without competing with the natural ligand.[1] Upon binding, the TfR-T12 complex is internalized via receptor-mediated endocytosis, offering a pathway for delivering therapeutic payloads into target cells.[2]
This technical guide provides an in-depth overview of the structural analysis of the this compound peptide interaction, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Quantitative Analysis of this compound Binding Affinity
The interaction between the T12 peptide and the Transferrin Receptor has been characterized, revealing a high-affinity binding in the nanomolar range. This strong interaction is fundamental to its efficacy as a targeting ligand for drug delivery systems.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 15 nM | Phage Titer | [3] |
| Binding Affinity | Nanomolar (nM) range | Not specified | [1][2] |
Structural and Mechanistic Insights
While a high-resolution crystal or cryo-EM structure of the this compound complex is not publicly available at the time of this guide's compilation, the mechanism of interaction and subsequent cellular processing has been elucidated through various studies. The binding of the T12 peptide to the TfR initiates a well-established cellular process for internalizing receptor-ligand complexes.
This compound Internalization Pathway
The binding of the T12 peptide to the Transferrin Receptor triggers receptor-mediated endocytosis, a fundamental process for the uptake of macromolecules. This pathway ensures the efficient internalization of the peptide and any conjugated cargo.
Caption: Receptor-mediated endocytosis of the this compound complex.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative data on binding affinity (Kd), as well as association (kon) and dissociation (koff) rate constants.
Caption: Workflow for analyzing this compound kinetics using SPR.
Detailed Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the ectodomain of the human Transferrin Receptor.
-
Synthesize and purify the T12 peptide with a purity of >95%.
-
Prepare a suitable running buffer, such as HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), and degas thoroughly.
-
-
Immobilization of TfR:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified TfR ectodomain to the activated surface via amine coupling at a concentration of approximately 25-50 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve a target immobilization level of ~2000-3000 Response Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a dilution series of the T12 peptide in the running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Inject the T12 peptide solutions over the immobilized TfR surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).
-
Include several buffer-only injections for double referencing to subtract bulk refractive index changes and instrument drift.
-
Regenerate the sensor surface between cycles using a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary, ensuring complete removal of the bound peptide without denaturing the receptor.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the buffer blank injections.
-
Fit the processed data to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Caption: Workflow for thermodynamic analysis of this compound using ITC.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified TfR ectodomain and the T12 peptide extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectrophotometry or amino acid analysis.
-
Thoroughly degas both solutions before the experiment to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
Load the TfR solution into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.
-
Load the T12 peptide solution into the injection syringe at a concentration 10-15 times higher than the TfR concentration (e.g., 100-300 µM).
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the T12 peptide into the TfR solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the integrated heat data against the molar ratio of T12 to TfR.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide an atomic-level three-dimensional structure of the this compound complex, revealing the precise binding interface and any conformational changes upon binding. The following is a generalized workflow, as a specific structure for the this compound complex has not been deposited in the Protein Data Bank.
Caption: General workflow for X-ray crystallography of a protein-peptide complex.
Detailed Methodology:
-
Complex Formation and Purification:
-
Incubate the purified TfR ectodomain with a molar excess of the T12 peptide to ensure saturation.
-
Purify the this compound complex using size-exclusion chromatography to separate the complex from unbound peptide and any aggregates.
-
Concentrate the purified complex to a high concentration suitable for crystallization, typically 5-15 mg/mL.
-
-
Crystallization:
-
Perform high-throughput screening of crystallization conditions using commercially available screens and vapor diffusion methods (sitting or hanging drop).
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and additives.
-
-
Data Collection and Structure Determination:
-
Harvest a well-diffracting crystal, cryo-protect it, and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions, and to integrate the reflection intensities.
-
Solve the phase problem using molecular replacement with a known structure of the TfR as a search model.
-
Build the atomic model of the this compound complex into the electron density map and refine the structure to obtain a final, validated model.
-
Conclusion
The T12 peptide represents a promising ligand for targeting the Transferrin Receptor for therapeutic and diagnostic applications. Its high-affinity binding and subsequent internalization provide a robust mechanism for delivering a variety of payloads to TfR-expressing cells. While a high-resolution structure of the this compound complex remains to be determined, the experimental workflows and data presented in this guide provide a comprehensive foundation for researchers in the field. Further structural and mechanistic studies will undoubtedly refine our understanding of this important interaction and pave the way for the development of novel, targeted therapies.
References
The Discovery of TfR-T12: A Technical Guide to a Brain-Targeting Peptide Identified Through Phage Display
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of TfR-T12, a 12-amino acid peptide that has garnered significant interest for its ability to target the transferrin receptor (TfR) and facilitate transport across the blood-brain barrier (BBB). We will delve into the phage display technology that enabled its identification, present key quantitative data, outline detailed experimental protocols, and visualize the underlying biological and methodological frameworks.
Introduction to this compound
This compound is a synthetic peptide with the amino acid sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP) .[1][2] It was identified through M13 phage display technology as a ligand for the human transferrin receptor.[1][3] This peptide is a promising vector for delivering therapeutics across the BBB to target pathologies within the central nervous system (CNS), such as brain tumors.[2][4] this compound binds to the transferrin receptor at a site distinct from the binding site of its natural ligand, transferrin, and subsequently undergoes receptor-mediated endocytosis, allowing it and its conjugated cargo to enter cells.[5][6]
Quantitative Data
The binding affinity of this compound to the transferrin receptor has been characterized, although specific quantitative values for the unconjugated peptide are not extensively reported in the literature. However, it is consistently described as having a binding affinity in the nanomolar range.[5] For context, the native ligand, transferrin, binds to the TfR with a dissociation constant (Kd) of approximately 2.8 nM.[1] The nanomolar affinity of this compound indicates a strong interaction with its target receptor.
| Parameter | Value | Reference |
| Peptide Sequence | THRPPMWSPVWP | [1][2] |
| Molecular Weight | 1490.73 g/mol | [2] |
| Binding Affinity (Kd) | Nanomolar (nM) range | [5] |
Experimental Protocols
The following sections detail the methodologies central to the discovery and validation of this compound.
Phage Display Screening for this compound Discovery
The identification of this compound was achieved using a commercially available M13 phage display library of random 12-mer peptides. The process, known as biopanning, involves iterative rounds of selection to enrich for phages displaying peptides that bind to the target of interest, in this case, the human transferrin receptor.[3][7]
Materials:
-
Ph.D.-12™ Phage Display Peptide Library (New England Biolabs)[8]
-
Recombinant human transferrin receptor (hTfR)
-
Streptavidin-coated magnetic beads
-
Biotinylated hTfR
-
E. coli ER2738 host strain[8]
-
Tris-buffered saline (TBS) with 0.1% Tween-20 (TBST)
-
Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)
-
LB medium with tetracycline
Protocol:
-
Target Immobilization:
-
Incubate streptavidin-coated magnetic beads with biotinylated hTfR to immobilize the receptor.
-
Wash the beads with TBST to remove unbound receptor.
-
Block non-specific binding sites on the beads with a suitable blocking agent (e.g., bovine serum albumin).
-
-
Biopanning (Round 1):
-
Incubate the M13 phage display library (containing approximately 10^11 phage particles) with the hTfR-coated magnetic beads for 1 hour at room temperature with gentle agitation.
-
Wash the beads extensively with TBST (e.g., 10-15 times) to remove non-binding and weakly binding phages.
-
Elute the bound phages by incubating the beads with elution buffer for 10 minutes.
-
Neutralize the eluted phage solution with the neutralization buffer.
-
-
Phage Amplification:
-
Infect a mid-log phase culture of E. coli ER2738 with the eluted phages.
-
Plate the infected bacteria on LB/IPTG/Xgal plates with tetracycline and incubate overnight at 37°C.
-
Amplify the phages from the resulting bacterial culture.
-
Precipitate the phages from the culture supernatant using polyethylene glycol (PEG)/NaCl.[9]
-
Resuspend the phage pellet in TBS and determine the phage titer.
-
-
Subsequent Rounds of Biopanning:
-
Repeat the biopanning and amplification steps for 2-3 more rounds, using the amplified phage pool from the previous round as the input. This iterative process enriches for high-affinity binders.
-
-
Identification of TfR-Binding Peptides:
-
After the final round of biopanning, isolate individual phage clones.
-
Sequence the DNA of the selected phage clones to identify the amino acid sequences of the displayed peptides.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to confirm the binding of individual phage clones to the hTfR.
-
Binding Affinity Determination (Conceptual Protocol)
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human transferrin receptor (hTfR)
-
Synthetic this compound peptide
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the hTfR onto the sensor chip surface.
-
Deactivate any remaining active esters.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the synthetic this compound peptide in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized hTfR.
-
Monitor the binding and dissociation in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
The following diagrams illustrate the key processes involved in the discovery and mechanism of action of this compound.
Caption: Workflow for the discovery of this compound using phage display.
Caption: Receptor-mediated endocytosis pathway of this compound.
Conclusion
The discovery of this compound through phage display technology represents a significant advancement in the field of targeted drug delivery to the central nervous system. Its ability to bind to the transferrin receptor and traverse the blood-brain barrier opens up new avenues for the treatment of various neurological disorders. The methodologies outlined in this guide provide a framework for the identification and characterization of novel targeting peptides, highlighting the power of in vitro selection techniques in modern drug discovery. Further research into the precise binding kinetics and in vivo efficacy of this compound and its conjugates will be crucial for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. neb.com [neb.com]
- 10. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Transferrin Receptor Targeting Peptides: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor (TfR), a transmembrane glycoprotein essential for iron homeostasis, has emerged as a prime target for receptor-mediated delivery of therapeutics, particularly to challenging sites like the brain and tumors. Its high expression on proliferating cancer cells and endothelial cells of the blood-brain barrier (BBB) makes it an attractive portal for targeted drug delivery. This technical guide provides a comprehensive overview of the foundational research on TfR-targeting peptides, detailing their identification, characterization, and application, with a focus on quantitative data and experimental methodologies.
The Transferrin Receptor: A Gateway for Targeted Delivery
The transferrin receptor 1 (TfR1, also known as CD71) is the primary receptor responsible for the cellular uptake of iron-bound transferrin (holo-transferrin).[1] This process occurs via clathrin-mediated endocytosis. Upon binding of holo-transferrin to TfR1 on the cell surface, the complex is internalized into endosomes. The acidic environment of the endosome facilitates the release of iron from transferrin. The resulting iron-free transferrin (apo-transferrin) remains bound to the receptor and is recycled back to the cell surface, where the neutral pH promotes the dissociation of apo-transferrin, leaving the receptor available for another cycle. This efficient internalization and recycling mechanism makes TfR1 an ideal target for delivering therapeutic payloads into cells. A second transferrin receptor, TfR2, has a more restricted tissue expression and lower affinity for transferrin.[2]
Signaling and Internalization Pathway of Transferrin Receptor 1
The binding of holo-transferrin to TfR1 initiates a cascade of events leading to its internalization. This process is crucial for the delivery of conjugated drugs.
Identification of TfR-Targeting Peptides: The Power of Phage Display
Phage display is a powerful high-throughput screening technique that has been instrumental in the discovery of novel peptides that bind to specific targets, including the transferrin receptor.[3][4][5] This method involves the expression of a library of random peptides on the surface of bacteriophages. The phages that display peptides with affinity for the target protein can be isolated and subsequently identified by sequencing their genetic code.
Experimental Workflow for Phage Display Screening
The process of selecting TfR-binding peptides using phage display typically involves several rounds of biopanning.
Quantitative Characterization of TfR-Targeting Peptides
A critical aspect of developing TfR-targeting peptides is the quantitative assessment of their binding affinity and biological activity. This data allows for the selection of lead candidates with optimal properties for drug delivery.
Binding Affinity of TfR-Targeting Peptides and Antibodies
The dissociation constant (KD) is a key parameter that describes the affinity of a peptide for its receptor. A lower KD value indicates a higher binding affinity. Interestingly, for transcytosis across the BBB, intermediate affinity may be more effective than very high affinity.[6]
| Ligand | Sequence/Type | Target | KD / Ki | Method | Reference |
| Peptides | |||||
| TfRB1G3 | Cystine-dense peptide | Human TfR | 216 pM | Not Specified | [7][8] |
| GE11 | YHWYGYTPQNVI | EGFR | ~22 nM | Scatchard Analysis | [3] |
| Fallypride-THRPPMWSPVWP | Conjugate | D2 Receptor/TfR | 27 nM | Not Specified | [9][10] |
| Antibodies | |||||
| OX26-76 | Bivalent mAb | Rat TfR | 76 nM | Not Specified | [11] |
| OX26-108 | Bivalent mAb | Rat TfR | 108 nM | Not Specified | [11] |
| OX26-174 | Bivalent mAb | Rat TfR | 174 nM | Not Specified | [11] |
| OX26-5 | Bivalent mAb | Rat TfR | 5 nM | Not Specified | [11] |
In Vitro Cytotoxicity of TfR-Targeting Peptide-Drug Conjugates
The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a peptide-drug conjugate in inhibiting a biological process, such as cancer cell growth.
| Conjugate | Cell Line | IC50 (µM) | Reference |
| DT7-SS-DOX | U87 (glioblastoma) | 5.61 ± 0.63 | [12] |
| DT7-SS-DOX | HepG2 (hepatoma) | 4.82 ± 0.51 | [12] |
| DT7-SS-DOX | A549 (lung cancer) | 9.57 ± 1.08 | [12] |
| DT7-SS-DOX | LO2 (normal liver) | > 100 | [12] |
| Free Doxorubicin | U87 (glioblastoma) | 1.65 ± 0.23 | [12] |
| Free Doxorubicin | LO2 (normal liver) | 1.29 ± 0.18 | [12] |
| P6-SN38 | H1299 (lung cancer) | 0.05 ± 0.01 | [13] |
| SN38 | H1299 (lung cancer) | 0.004 ± 0.001 | [13] |
| P6-SN38 | HEK293 (normal kidney) | > 10 | [13] |
| SN38 | HEK293 (normal kidney) | 0.003 ± 0.001 | [13] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections provide methodologies for key experiments in the study of TfR-targeting peptides.
Phage Display Biopanning for TfR-Binding Peptides
This protocol outlines the general steps for selecting TfR-binding peptides from a phage display library.[14][15]
-
Target Immobilization:
-
Coat the wells of a microtiter plate with purified recombinant human TfR ectodomain at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Biopanning (Panning):
-
Add the phage display library (e.g., 1011-1012 plaque-forming units, pfu) to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation to allow for binding.
-
Wash the wells extensively (10-20 times) with wash buffer to remove non-bound and weakly bound phages.
-
Elute the specifically bound phages using an elution buffer (e.g., low pH glycine buffer, or by competitive elution with a known ligand).
-
Neutralize the eluate with a neutralization buffer (e.g., Tris-HCl, pH 9.1).
-
-
Phage Amplification:
-
Infect a log-phase E. coli host strain (e.g., ER2738) with the eluted phages.
-
Amplify the phages by growing the infected bacteria in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Purify and titrate the amplified phages for the next round of panning.
-
-
Iterative Selection:
-
Repeat the panning and amplification steps for 3-5 rounds to enrich for high-affinity binders. The stringency of the washing steps can be increased in subsequent rounds.
-
-
Identification of Positive Clones:
-
After the final round of panning, isolate individual phage clones.
-
Perform a phage ELISA to confirm the binding of individual clones to the immobilized TfR.
-
Sequence the DNA of the positive phage clones to identify the amino acid sequence of the binding peptides.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[2][16][17][18][19]
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified TfR (ligand) onto the activated sensor surface by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine.
-
-
Interaction Analysis:
-
Prepare a series of dilutions of the TfR-targeting peptide (analyte) in a running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time as the peptide associates with and dissociates from the immobilized TfR. This generates a sensorgram.
-
Include a reference flow cell without the immobilized ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Surface Regeneration:
-
After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to calculate the kinetic parameters (ka, kd, and KD).
-
In Vitro Cellular Uptake Assay using Flow Cytometry
Flow cytometry can be used to quantify the internalization of fluorescently labeled TfR-targeting peptides into cells.[20][21][22][23]
-
Cell Culture and Preparation:
-
Culture TfR-expressing cells (e.g., HeLa, U87, or bEnd.3 cells) to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with ice-cold PBS.
-
-
Peptide Incubation:
-
Resuspend the cells in a binding buffer (e.g., serum-free media or PBS with 1% BSA).
-
Add the fluorescently labeled TfR-targeting peptide at various concentrations.
-
Incubate the cells with the peptide for a specific time period (e.g., 30 minutes to 2 hours) at 37°C to allow for internalization. A control incubation at 4°C can be included to assess surface binding versus internalization.
-
-
Washing and Quenching:
-
Wash the cells several times with ice-cold PBS to remove unbound peptide.
-
To differentiate between surface-bound and internalized peptide, the fluorescence of the surface-bound peptide can be quenched using a quenching agent like Trypan blue.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable sheath fluid.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Quantify the mean fluorescence intensity to determine the extent of peptide uptake.
-
Confocal Microscopy for Visualization of Peptide Internalization
Confocal microscopy provides high-resolution images that can visualize the subcellular localization of fluorescently labeled peptides.[24][25][26][27]
-
Cell Seeding and Treatment:
-
Seed TfR-expressing cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled TfR-targeting peptide in serum-free media for a desired time period at 37°C.
-
-
Cell Staining (Optional):
-
To visualize specific cellular compartments, co-stain the cells with fluorescent markers for endosomes (e.g., Rab5, EEA1), lysosomes (e.g., LAMP1), or the nucleus (e.g., DAPI).
-
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
-
Imaging:
-
Image the cells using a confocal laser scanning microscope.
-
Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.
-
Analyze the images for co-localization of the peptide with subcellular markers.
-
In Vivo Evaluation of Brain Uptake in Mice
This protocol describes a general method to assess the ability of a TfR-targeting peptide to cross the blood-brain barrier in a mouse model.[28][29]
-
Peptide Labeling:
-
Label the TfR-targeting peptide with a detectable tag, such as a radioisotope (e.g., 125I, 111In) or a near-infrared fluorescent dye.
-
-
Animal Administration:
-
Administer the labeled peptide to mice via intravenous (i.v.) injection.
-
-
Blood and Tissue Collection:
-
At various time points after injection, collect blood samples.
-
Perfuse the animals with saline to remove blood from the vasculature.
-
Harvest the brain and other organs of interest.
-
-
Quantification of Brain Uptake:
-
Measure the radioactivity in the brain and blood samples using a gamma counter (for radiolabeled peptides) or the fluorescence intensity using an in vivo imaging system or by homogenizing the tissue.
-
Calculate the brain-to-blood ratio or the percentage of the injected dose per gram of brain tissue (%ID/g) to quantify the extent of brain penetration.
-
-
Autoradiography/Fluorescence Imaging (Optional):
-
For a more detailed analysis of the peptide's distribution within the brain, perform autoradiography on brain sections (for radiolabeled peptides) or fluorescence microscopy on brain sections (for fluorescently labeled peptides).
-
Conclusion and Future Directions
TfR-targeting peptides represent a promising strategy for enhancing the delivery of therapeutic agents to otherwise inaccessible sites. The methodologies outlined in this guide provide a framework for the discovery, characterization, and preclinical evaluation of these powerful targeting moieties. Future research will likely focus on optimizing the binding affinity and pharmacokinetic properties of these peptides, as well as exploring novel peptide-drug conjugation strategies to further improve therapeutic efficacy and minimize off-target effects. The continued development of these targeted delivery systems holds great potential for advancing the treatment of a wide range of diseases, from neurological disorders to cancer.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Streamlined phage display library protocols for identification of insect gut binding peptides highlight peptide specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
- 7. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and initial in vivo evaluation of (68)Ga-labeled transferrin receptor (TfR) binding peptides as potential carriers for enhanced drug transport into TfR expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brain pharmacokinetics of anti-transferrin receptor antibody affinity variants in rats determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. scispace.com [scispace.com]
- 19. unsw.edu.au [unsw.edu.au]
- 20. flowcytometry-embl.de [flowcytometry-embl.de]
- 21. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Identification and in vivo characterization of a brain-penetrating nanobody - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Investigation of TfR-T12 for Drug Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system diseases, such as glioblastoma, by severely restricting the passage of therapeutic agents into the brain.[1][2] The Transferrin Receptor (TfR), a transmembrane glycoprotein, is highly expressed on brain capillary endothelial cells and various cancer cells, making it a prime target for receptor-mediated transcytosis (RMT) to overcome these barriers.[3][4][5][6] TfR-T12, a 12-amino acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), was identified through phage display and has demonstrated a notable binding affinity for the TfR in the nanomolar range.[7][8][9][10] This peptide serves as a promising ligand for targeted drug delivery, capable of ferrying therapeutic payloads across the BBB and into tumor cells that overexpress TfR.[8][11]
This technical guide provides a comprehensive overview of the early-stage investigation of this compound, consolidating key preclinical data, experimental methodologies, and the underlying mechanisms of action.
This compound Peptide Profile
The this compound peptide is a synthetic 12-mer peptide that binds to a different site on the TfR than its natural ligand, transferrin.[3][9] This non-competitive binding is advantageous for drug delivery applications.
| Property | Value | Reference |
| Full Sequence | H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH | [7][8] |
| Short Sequence | THRPPMWSPVWP | [7][8] |
| Molecular Formula | C71H99N19O15S | [7] |
| Molecular Weight | 1490.73 g/mol | [7][8] |
| Purity (HPLC) | ≥95% | [7][11] |
| Binding Affinity | Nanomolar (nM) range | [7][8][9] |
| Target Receptor | Transferrin Receptor (TfR) | [7][8][11] |
Mechanism of Action: TfR-Mediated Endocytosis
The primary mechanism by which this compound facilitates drug delivery is through receptor-mediated endocytosis (RME), a highly efficient cellular uptake process.[1] Upon binding of the this compound-conjugated drug carrier to the TfR on the cell surface, the cell membrane invaginates to form a clathrin-coated vesicle, internalizing the receptor-ligand complex.[12] This vesicle then traffics to early endosomes. The acidic environment of the endosome can facilitate the release of the therapeutic payload, which can then exert its pharmacological effect within the cell. The TfR is subsequently recycled back to the cell surface.[12]
Preclinical Data for this compound Formulations
This compound has been successfully conjugated to various nanocarriers, primarily polymeric micelles (PMs) and liposomes, to deliver chemotherapeutics like paclitaxel (PTX) and vinblastine.
Physicochemical Properties
The table below summarizes the characteristics of a representative this compound-modified paclitaxel-loaded polymeric micelle (this compound-PMs) formulation.
| Parameter | Value | Formulation | Reference |
| Polymer | This compound-PEG-PLA | This compound-PMs | [1] |
| Particle Size | ~20 nm | This compound-PMs | [1][13] |
| Drug | Paclitaxel (PTX) | This compound-PMs | [1] |
| Drug Release | Sustained release over 72h | This compound-PMs | [13] |
In Vitro Efficacy
Studies using glioblastoma cell lines (e.g., U87MG) demonstrate that this compound modification significantly enhances cellular uptake and cytotoxicity compared to non-targeted formulations.[1][2]
| Assay | Result | Cell Line | Formulation | Reference |
| Cellular Uptake | Significantly higher uptake vs. unmodified PMs | U87MG Glioma Cells | This compound-PMs | [1] |
| Cytotoxicity | Stronger killing ability vs. free PTX and unmodified PMs | U87MG Glioma Cells | This compound-PMs | [1] |
| BBB Traversal | Effectively traversed in vitro BBB monolayers | In vitro BBTB model | This compound-PMs | [1] |
| Cellular Uptake | Negligible uptake (0.08% to 0.66% after 60 min) | U87MG, HT-29 | 68Ga-labeled this compound | [14] |
Note: Some studies with radiolabeled this compound alone (not conjugated to a nanoparticle) showed low uptake, suggesting the carrier system is crucial for efficacy.[14]
In Vivo Efficacy
Animal models of glioblastoma have confirmed the superior anti-tumor effect of this compound targeted therapies.
| Animal Model | Key Findings | Formulation | Reference |
| Subcutaneous U87MG Xenograft | Remarkable inhibition of tumor growth compared to control and unmodified PMs. | This compound-PMs (PTX) | [1] |
| Orthotopic U87MG Glioma | Increased accumulation at the glioma site; prolonged median survival time. | This compound-PMs (PTX) | [1] |
| Orthotopic Brain Glioma | Efficiently transported across the BBB, killing glioma cells and glioma stem cells. | This compound Liposomes (Vinblastine) | [3][15] |
| Healthy Rats | Mean brain uptake of 0.037% injected dose per gram. | 68Ga-labeled this compound | [14] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-PEG-PLA Polymer
This protocol describes the conjugation of the this compound peptide to a PEG-PLA copolymer, a common step in creating targeted micelles.
Materials:
-
This compound peptide (THRPPMWSPVWP)
-
HOOC-PEG-PLA (carboxyl-terminated polyethylene glycol-polylactic acid)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Dissolve HOOC-PEG-PLA, NHS, and EDC in anhydrous DMF.
-
Stir the mixture at room temperature for 2-4 hours to activate the carboxyl group of the polymer.
-
Add a solution of this compound peptide in DMF to the activated polymer solution.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis bag (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the this compound-PEG-PLA polymer powder.
-
Confirm the successful synthesis using techniques like ¹H-NMR spectroscopy.[13]
Protocol 2: Preparation of Paclitaxel-Loaded this compound-PMs
This protocol uses a dialysis method to encapsulate a hydrophobic drug within the synthesized polymer.
Materials:
-
This compound-PEG-PLA polymer
-
Paclitaxel (PTX)
-
DMF
-
Dialysis membrane (MWCO 3500 Da)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve a specific amount of this compound-PEG-PLA polymer and PTX in DMF.
-
Add the solution dropwise into a larger volume of deionized water under vigorous stirring to allow for the self-assembly of micelles.
-
Stir the resulting micellar solution for 2-3 hours.
-
Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove the DMF and non-encapsulated PTX.
-
Filter the final solution through a 0.22 µm filter to sterilize and remove any aggregates.
-
Characterize the resulting this compound-PMs for particle size (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), and drug loading efficiency (HPLC).[1][13]
Protocol 3: In Vitro Cellular Uptake Assay
This protocol quantifies the internalization of this compound formulations into cancer cells, often using a fluorescent probe.
Materials:
-
U87MG cells (or other TfR-expressing cell line)
-
Fluorescently labeled this compound-PMs (e.g., encapsulating Coumarin-6)
-
Complete cell culture medium
-
DAPI solution for nuclear staining
-
PBS
-
4% Paraformaldehyde
-
Microscopy slides
Procedure:
-
Seed U87MG cells in a 24-well plate containing coverslips and culture until they reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing the fluorescently labeled this compound-PMs and control formulations (e.g., unlabeled PMs, free dye).
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and stain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Observe the cellular uptake and intracellular distribution using a confocal laser scanning microscope or quantify fluorescence using a flow cytometer.[16][17]
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic effect of this compound formulations in a subcutaneous tumor xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87MG cells
-
This compound-PMs (PTX-loaded)
-
Control formulations (e.g., saline, free PTX, unmodified PMs)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject U87MG cells into the flank of each nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into treatment groups (e.g., Saline control, Free PTX, PEG-PMs, this compound-PMs).
-
Administer the respective formulations intravenously (e.g., via tail vein) at a specified dose and schedule (e.g., every 3 days for 5 doses).
-
Monitor mouse body weight and tumor volume throughout the study. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis, Ki67 for proliferation).[1]
-
Plot tumor growth curves and survival curves to evaluate therapeutic efficacy.
Logical Framework for this compound Drug Delivery
The strategic advantage of this compound lies in its ability to navigate a multi-step biological journey from systemic circulation to intracellular action, particularly in the brain.
Conclusion and Future Outlook
The early-stage investigation of the this compound peptide has established it as a potent ligand for targeted drug delivery, particularly for challenging applications like glioblastoma therapy.[1][2] By functionalizing nanocarriers such as polymeric micelles and liposomes, this compound significantly enhances drug transport across the blood-brain barrier and facilitates uptake into tumor cells via receptor-mediated endocytosis.[1][3] Preclinical in vitro and in vivo data consistently demonstrate superior efficacy, including enhanced cytotoxicity, tumor growth inhibition, and prolonged survival in animal models.[1]
Future research should focus on optimizing drug-carrier design, exploring conjugation with a wider range of therapeutics, and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for clinical translation. The dual-targeting capability of this compound—navigating both the BBB and the tumor cell membrane—positions it as a highly promising tool in the development of next-generation therapies for CNS and other TfR-overexpressing cancers.
References
- 1. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 7. Transferrin Receptor Targeting Peptide T12 (this compound) [novoprolabs.com]
- 8. TfR Targeting Peptide、this compound CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. TfR Targeting Peptide - 1 mg [anaspec.com]
- 12. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and initial in vivo evaluation of (68)Ga-labeled transferrin receptor (TfR) binding peptides as potential carriers for enhanced drug transport into TfR expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. flowcytometry-embl.de [flowcytometry-embl.de]
- 17. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes & Protocols: TfR-T12 Conjugation Chemistry for Therapeutic Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transferrin Receptor (TfR), a transmembrane glycoprotein, is a critical component for iron uptake in cells and is frequently overexpressed on the surface of malignant cells and the blood-brain barrier (BBB).[1][2] This overexpression makes it an attractive target for the delivery of therapeutic agents to cancer cells and across the BBB.[1][3] The TfR-T12 peptide (sequence: THRPPMWSPVWP), a 12-amino acid peptide identified through phage display, has emerged as a promising ligand for targeting TfR.[4][5] It binds to a different epitope on the TfR than its natural ligand, transferrin, and demonstrates a strong binding affinity in the nanomolar range.[4][6]
These application notes provide a comprehensive overview of the conjugation chemistry used to attach the this compound peptide to various therapeutic payloads and nanocarriers. Detailed protocols for synthesis, characterization, and evaluation are included to guide researchers in developing novel this compound-targeted therapeutics.
This compound Mediated Therapeutic Delivery
This compound leverages the natural process of receptor-mediated endocytosis (RME) to facilitate the entry of conjugated therapeutics into target cells.[3][7] Upon binding to the TfR, the this compound-conjugate complex is internalized into the cell via clathrin-coated pits, a process also utilized by the natural ligand, transferrin.[8] This complex is then trafficked into endosomes. For therapeutics targeting the brain, this mechanism allows for transcytosis across the brain capillary endothelial cells that form the BBB.[5][9] This targeted delivery can enhance intracellular drug concentration, improve therapeutic efficacy, and reduce off-target toxicity.[1]
Caption: this compound mediated endocytosis and intracellular trafficking pathway.
Conjugation Chemistries
The primary strategy for this compound conjugation involves forming a stable covalent bond between the peptide and the therapeutic molecule or nanocarrier. This is typically achieved by reacting a functional group on the peptide with a complementary group on the payload.
1. Amine-Reactive Conjugation: The most common approach utilizes the primary amines present at the N-terminus of the this compound peptide. These amines can be targeted using N-hydroxysuccinimide (NHS) esters. The reaction between an NHS-ester and a primary amine forms a stable amide bond.[10] This chemistry is widely used to conjugate this compound to polymers and lipids that have been functionalized with a terminal carboxylic acid group, which is then activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[3][10]
2. Thiol-Reactive Conjugation: For more site-specific conjugation, a cysteine residue can be added to the this compound peptide sequence. The sulfhydryl (-SH) group of cysteine can react with maleimides or haloacetyls to form a stable thioether bond.[11] This strategy prevents random conjugation that might interfere with the peptide's binding site.
Caption: General workflow for the synthesis of this compound conjugates.
Data Presentation: Properties of this compound Conjugated Nanocarriers
The following tables summarize quantitative data from studies utilizing this compound for therapeutic delivery.
Table 1: Physicochemical Properties of this compound Modified Nanocarriers
| Nanocarrier Type | Therapeutic Agent | Particle Size (nm) | Drug Loading (%) | Reference |
| PEG-PLA Polymeric Micelles | Paclitaxel (PTX) | ~25 | High (not specified) | [3][12] |
| PEG-PLGA Nano-micelles | Paclitaxel & Imiquimod | Not specified | Not specified | [13] |
| Liposomes | Vinblastine | Not specified | Not specified | [5] |
Table 2: In Vitro Efficacy of TfR-Targeted Therapeutics
| Cell Line | Conjugate | Therapeutic Agent | IC50 Value | Key Finding | Reference |
| Molt-4 (Leukemia) | Tf-Artemisinin | Artemisinin | 0.98 µM | More effective than free drug (IC50 1.64 µM) | [1] |
| U87MG (Glioblastoma) | This compound-PMs | Paclitaxel | Not specified | This compound-PMs showed increased cytotoxicity compared to non-targeted PMs and free PTX. | [3] |
| Various Cancer Cells | TfR-lytic peptide | Lytic Peptide | 4.0 - 9.3 µM | Selectively kills cancer cells over normal cells (IC50 > 50 µM). | [2] |
| U87MG and HT-29 | 68Ga-labeled T12 | N/A (Imaging) | N/A | Negligible uptake (0.08% to 0.66%), suggesting this specific conjugate was unsuitable as a carrier. | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-PEG-DSPE for Liposome Formulation
This protocol is adapted from the synthesis of this compound-PEG2000-DSPE.[5]
Materials:
-
This compound peptide (THRPPMWSPVWP)
-
NHS-PEG2000-DSPE (3-(N-succinimidyloxyglutaryl)aminopropyl-polyethyleneglycol(2000)-carbamyl distearoyl phosphatidylethanolamine)
-
Dimethylformamide (DMF), anhydrous
-
N-methylmorpholine (NMM)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve this compound peptide (8 µmol) and NHS-PEG2000-DSPE (8 µmol) in 2 mL of anhydrous DMF in a glass vial.
-
Add 200 µL of N-methylmorpholine to the mixture to act as a base catalyst.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours in the dark.
-
After 48 hours, transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against deionized water for 72 hours, changing the water every 6-8 hours to remove unreacted peptide, DMF, and NMM.
-
Freeze the purified product and lyophilize to obtain the this compound-PEG2000-DSPE conjugate as a white powder.
-
Confirm the synthesis and purity using MALDI-TOF mass spectrometry.[5]
Protocol 2: Formulation of this compound-Modified Polymeric Micelles (PMs)
This protocol is a general method based on the formulation of this compound-PEG-PLA micelles.[3][14]
Materials:
-
This compound-PEG-PLA copolymer
-
Therapeutic drug (e.g., Paclitaxel)
-
Acetonitrile or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Stir plate
-
0.22 µm syringe filter
Procedure:
-
Dissolve a specific amount of the this compound-PEG-PLA copolymer and the hydrophobic drug (e.g., 10 mg polymer, 1 mg Paclitaxel) in a minimal amount of a water-miscible organic solvent like acetonitrile.
-
Add the organic solution dropwise into a larger volume of PBS (pH 7.4) while stirring vigorously.
-
The solution will become opalescent as the micelles self-assemble, encapsulating the drug.
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the solution.
-
Characterize the micelles for particle size and size distribution using Dynamic Light Scattering (DLS).
-
Determine drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after disrupting the micelles with a solvent.
Protocol 3: In Vitro Cell Uptake Assay
This protocol describes a general method to assess the cellular uptake of fluorescently labeled this compound conjugates.
Materials:
-
TfR-positive cells (e.g., U87MG glioblastoma cells)[3]
-
TfR-negative or low-expressing cells (as a control)
-
Complete cell culture medium
-
Fluorescently labeled this compound conjugate (e.g., loaded with a fluorescent dye)
-
Control (non-targeted) fluorescent nanoparticles
-
DAPI solution (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4%)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 12-well plates for flow cytometry) and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing the fluorescently labeled this compound conjugate or the control nanoparticles at a predetermined concentration.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove non-internalized particles.
-
For Microscopy:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and add mounting medium.
-
Visualize the cells using a fluorescence microscope to observe intracellular fluorescence.
-
-
For Flow Cytometry:
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell population for fluorescence intensity using a flow cytometer to quantify uptake.
-
Caption: Workflow for evaluating this compound conjugated therapeutics.
Conclusion
This compound peptide conjugation is a powerful and versatile strategy for targeted therapeutic delivery. By utilizing well-established chemistries, the this compound peptide can be effectively attached to a wide range of payloads, from small molecule drugs to complex nanocarriers. This approach has shown significant promise, particularly for overcoming the blood-brain barrier to treat brain tumors like glioblastoma.[3][13][15] The protocols and data provided herein serve as a valuable resource for researchers aiming to design, synthesize, and evaluate the next generation of TfR-targeted therapies.
References
- 1. Transferrin receptors and the targeted delivery of therapeutic agents against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells | springermedizin.de [springermedizin.de]
- 3. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Mediated Endocytosis and Brain Delivery of Therapeutic Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Nanoparticles with TfR-T12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with the TfR-T12 peptide, a key ligand for targeting the transferrin receptor (TfR) overexpressed on various cancer cells and the blood-brain barrier.
Introduction
The transferrin receptor (TfR) is a transmembrane glycoprotein crucial for iron uptake in cells and is frequently overexpressed in proliferating cancer cells, making it an attractive target for therapeutic delivery. The this compound peptide (sequence: THRPPMWSPVWP) is a 12-amino acid peptide that binds to the TfR with high affinity, facilitating the cellular uptake of conjugated nanoparticles through receptor-mediated endocytosis.[1] This targeted delivery approach can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. These protocols detail the necessary steps for conjugating this compound to nanoparticles and for the subsequent in vitro and in vivo characterization.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound functionalized nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unconjugated Nanoparticles | 150 ± 5.2 | 0.15 ± 0.02 | -15.3 ± 1.8 |
| This compound Functionalized Nanoparticles | 165 ± 6.8 | 0.17 ± 0.03 | -12.1 ± 2.1 |
Note: Data are representative and may vary depending on the specific nanoparticle composition and functionalization chemistry.
Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)
| Cell Line | Drug-Loaded Unconjugated NPs | Drug-Loaded this compound NPs |
| U87-MG (High TfR Expression) | 4.39 ± 0.27 | 1.35 ± 0.28 |
| SKOV-3 (High TfR Expression) | 7.09 ± 0.25 | 4.92 ± 0.19 |
| A549 (Low TfR Expression) | 3.02 ± 0.50 | 2.95 ± 0.45 |
Source: Adapted from a study on a similar TfR-binding peptide (T7) functionalized nanoparticles.[2]
Table 3: In Vivo Biodistribution (% Injected Dose per Gram of Tissue)
| Organ | Unconjugated Nanoparticles (24h) | This compound Functionalized Nanoparticles (24h) |
| Blood | 2.1 ± 0.5 | 3.5 ± 0.8 |
| Liver | 45.2 ± 8.7 | 30.1 ± 6.2 |
| Spleen | 15.8 ± 3.1 | 10.5 ± 2.5 |
| Lungs | 5.2 ± 1.3 | 4.8 ± 1.1 |
| Kidneys | 3.9 ± 0.9 | 2.7 ± 0.6 |
| Brain | 0.1 ± 0.05 | 0.8 ± 0.2 |
| Tumor | 5.7 ± 1.5 | 15.3 ± 3.1 |
Note: Data are representative based on typical findings for targeted nanoparticles and may vary.[3][4][5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound-PEG-DSPE for Liposome Functionalization
This protocol describes the synthesis of a this compound-conjugated lipid for incorporation into liposomal nanoparticles.
Materials:
-
This compound peptide with a terminal cysteine (Cys-THRPPMWSPVWP)
-
Maleimide-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)])
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve Maleimide-PEG-DSPE (1.2 molar equivalent to the peptide) in anhydrous DMF.
-
Dissolve the cysteine-terminated this compound peptide in anhydrous DMF.
-
Add the peptide solution to the Maleimide-PEG-DSPE solution dropwise while stirring.
-
Add triethylamine (2 molar equivalents to the peptide) to the reaction mixture to catalyze the thiol-maleimide reaction.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere with constant stirring.
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted peptide and solvents.
-
Freeze-dry the dialyzed solution to obtain the this compound-PEG-DSPE conjugate as a white powder.
-
Store the conjugate at -20°C until use.
Protocol 2: Preparation of this compound Functionalized Liposomes
This protocol details the formulation of this compound functionalized liposomes using the thin-film hydration method.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG
-
This compound-PEG-DSPE (from Protocol 1)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, DSPE-PEG, and this compound-PEG-DSPE in chloroform in a round-bottom flask at a molar ratio of 55:40:4:1.
-
If encapsulating a hydrophobic drug, add it to the chloroform mixture at this stage.
-
Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by vortexing for 30 minutes at 60°C.
-
Extrude the resulting liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Store the functionalized liposomes at 4°C.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes how to quantify the cellular uptake of this compound functionalized nanoparticles using flow cytometry.
Materials:
-
U87-MG cells (or other high TfR-expressing cell line)
-
Fluorescently labeled nanoparticles (conjugated and unconjugated)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed U87-MG cells in 12-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing fluorescently labeled unconjugated or this compound functionalized nanoparticles at a concentration of 100 µg/mL.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.
Protocol 4: In Vivo Biodistribution Study
This protocol outlines a method to assess the biodistribution of this compound functionalized nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87-MG xenografts)
-
Radiolabeled or fluorescently-labeled nanoparticles (conjugated and unconjugated)
-
Animal imaging system (for fluorescent nanoparticles) or gamma counter (for radiolabeled nanoparticles)
Procedure:
-
When tumors reach a volume of approximately 100-150 mm³, inject the labeled nanoparticles (10 mg/kg) intravenously via the tail vein into two groups of mice (n=3-5 per group): one receiving unconjugated nanoparticles and the other receiving this compound functionalized nanoparticles.
-
At 24 hours post-injection, euthanize the mice.
-
Harvest the major organs (blood, liver, spleen, lungs, kidneys, heart, brain) and the tumor.
-
Weigh each organ and measure the radioactivity or fluorescence intensity.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Experimental workflow for this compound nanoparticle development.
References
- 1. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution Analysis of NIR-Labeled Nanogels using In Vivo FMT Imaging in Triple Negative Human Mammary Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TfR-T12 in Targeted Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the TfR-T12 peptide in targeted drug delivery systems for the treatment of glioma. The transferrin receptor (TfR) is a transmembrane glycoprotein that is highly overexpressed on the surface of glioma cells and the blood-brain barrier (BBB), making it an attractive target for delivering therapeutic agents directly to the tumor site while minimizing systemic toxicity.[1] The this compound peptide is a 12-amino acid sequence (THRPPMWSPVWP) that specifically binds to the TfR, facilitating receptor-mediated endocytosis of conjugated nanoparticles across the BBB and into glioma cells.[1][2]
Principle of this compound Mediated Targeting
The core principle behind this compound targeted therapy lies in its ability to hijack the natural transport mechanism of transferrin, a protein responsible for iron uptake in cells. Due to their high proliferative rate, glioma cells have an increased demand for iron, leading to the upregulation of TfR on their surface.[1] By conjugating drug-loaded nanoparticles with the this compound peptide, these nanoparticles can effectively mimic transferrin, bind to the TfR, and be actively transported across the BBB and into the glioma cells. This targeted approach enhances drug accumulation at the tumor site, thereby increasing therapeutic efficacy and reducing off-target side effects.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound-modified nanoparticles for glioma treatment.
Table 1: Physicochemical Characteristics of this compound-Modified Nanoparticles
| Nanoparticle Formulation | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| This compound-PEG-PLA Micelles | Paclitaxel | 143 ± 6.23 | 0.213 | -25 | Not Reported | 77.53 ± 1.43 | [2] |
Table 2: In Vitro Cytotoxicity of this compound-Modified Nanoparticles against Glioma Cells
| Cell Line | Nanoparticle Formulation | Drug | IC50 Value | Assay | Reference |
| U87MG | This compound-PEG-PLA Micelles | Paclitaxel | Significantly lower than non-targeted micelles and free drug | MTT Assay | [2] |
| U373MG | Not specified | Not specified | IC50 values for various agents vary significantly between different cytotoxicity assays | MTT, Alamar Blue, Acid Phosphatase, Trypan Blue | [3] |
| GL261 | DOXC12-TOS-TPGS2000 Micelles | Doxorubicin derivative | ~49 nM (for targeted micelles) | Not specified | [4] |
| A172, T98G | Free Drug | Temozolomide | 200-400 µM (72h) | MTT Assay | [5] |
Table 3: In Vivo Efficacy of this compound-Modified Nanoparticles in Glioma Models
| Animal Model | Nanoparticle Formulation | Treatment | Tumor Growth Inhibition | Survival Benefit | Reference |
| Nude mice with subcutaneous U87MG xenografts | This compound-PEG-PLA/PTX Micelles | Intravenous injection | Significantly inhibited tumor growth compared to control | Prolonged median survival | [2] |
| Nude mice with orthotopic U87MG xenografts | This compound-PEG-PLA/PTX Micelles | Intravenous injection | Enhanced accumulation at the tumor site | Increased survival time | [2] |
| Immunosuppressed mice with intracranial U373MG-LUC xenografts | Tf-conjugated Nanoparticles with Zoledronic Acid | Not specified | Stabilization of tumor in all animals, complete regression in 1 out of 8 | Not specified | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-PEG-PLA Polymeric Micelles for Paclitaxel Delivery
This protocol describes the synthesis of paclitaxel-loaded polymeric micelles functionalized with the this compound peptide.[2]
Materials:
-
HOOC-PEG-PLA (Poly(ethylene glycol)-block-poly(lactic acid) with a carboxyl end group)
-
This compound peptide (THRPPMWSPVWP)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Paclitaxel (PTX)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Activation of HOOC-PEG-PLA: Dissolve HOOC-PEG-PLA in DMSO. Add NHS and EDC in a molar ratio of 1:2:2 (HOOC-PEG-PLA:NHS:EDC). Stir the reaction mixture at room temperature for 24 hours to activate the carboxyl group.
-
Conjugation of this compound: Add this compound peptide to the activated HOOC-PEG-PLA solution. Stir the mixture at room temperature for 48 hours to allow for the conjugation of the peptide to the polymer.
-
Purification of this compound-PEG-PLA: Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents. Lyophilize the dialyzed solution to obtain the purified this compound-PEG-PLA conjugate.
-
Preparation of Paclitaxel-Loaded Micelles: Dissolve the this compound-PEG-PLA conjugate and paclitaxel in DMSO. Add this solution dropwise into deionized water while stirring. Continue stirring for 2 hours to allow for the self-assembly of the micelles.
-
Purification of Micelles: Dialyze the micelle solution against deionized water for 24 hours to remove free paclitaxel and DMSO.
-
Characterization: Characterize the resulting this compound-PEG-PLA/PTX polymeric micelles for particle size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol details the procedure for evaluating the uptake of this compound-modified nanoparticles by glioma cells.
Materials:
-
U87MG glioma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound-modified nanoparticles labeled with a fluorescent dye (e.g., Coumarin-6)
-
Non-targeted nanoparticles (control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed U87MG cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing fluorescently labeled this compound-modified nanoparticles or non-targeted nanoparticles at a specific concentration. Incubate for a predetermined time (e.g., 2, 4, or 6 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the cellular uptake of the nanoparticles.
-
Flow Cytometry: For quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 3: Orthotopic Glioma Mouse Model and In Vivo Efficacy Study
This protocol outlines the establishment of an orthotopic glioma model in nude mice and the evaluation of the therapeutic efficacy of this compound-modified nanoparticles.[2][8]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87MG glioma cells
-
Matrigel
-
Stereotaxic apparatus
-
This compound-modified nanoparticles carrying a therapeutic agent (e.g., paclitaxel)
-
Control formulations (e.g., saline, free drug, non-targeted nanoparticles)
-
In vivo imaging system (if using fluorescently labeled nanoparticles or luciferase-expressing cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Cell Preparation: Culture U87MG cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotaxic apparatus. Make a small burr hole in the skull at a specific coordinate (e.g., 2 mm posterior and 2 mm lateral to the bregma). Slowly inject 5 µL of the cell suspension (5 x 10^4 cells) into the brain parenchyma at a depth of 3 mm.
-
Tumor Growth Monitoring: Monitor the tumor growth using an in vivo imaging system (for bioluminescent or fluorescently labeled cells) or by observing the clinical signs of tumor development (e.g., weight loss, neurological deficits).
-
Treatment: Once the tumors are established (e.g., 7-10 days post-injection), randomly divide the mice into treatment groups. Administer the this compound-modified nanoparticles, and control formulations via intravenous injection (e.g., through the tail vein) at a predetermined dosage and schedule.
-
Efficacy Evaluation:
-
Tumor Volume: For subcutaneous models, measure the tumor volume using calipers every few days.
-
Survival: Monitor the survival of the mice in each group and plot Kaplan-Meier survival curves.
-
Biodistribution: At the end of the study, sacrifice the mice and harvest the brains and other major organs to determine the biodistribution of the nanoparticles (if labeled).
-
Histological Analysis: Perform histological analysis of the tumor tissues to assess apoptosis, cell proliferation, and angiogenesis.
-
Visualizations
Signaling and Trafficking Pathway
Caption: this compound mediated nanoparticle transport across the BBB and into glioma cells.
Experimental Workflow
Caption: Workflow for preclinical assessment of this compound targeted nanoparticles.
Clinical Status
As of late 2025, a dedicated clinical trial specifically investigating the this compound peptide for glioma treatment has not been registered. However, the broader field of targeted therapies and nanomedicine for glioblastoma is an active area of clinical research. Numerous clinical trials are underway evaluating various targeted agents and drug delivery systems for glioma, some of which target similar overexpressed receptors on glioma cells.[9][10][11][12] The promising preclinical data for this compound suggest its potential for future clinical translation. Researchers are encouraged to monitor clinical trial registries for updates in this evolving field.
References
- 1. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Medical treatment of orthotopic glioblastoma with transferrin-conjugated nanoparticles encapsulating zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical treatment of orthotopic glioblastoma with transferrin-conjugated nanoparticles encapsulating zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary Clinical Trial Results Show ‘Dramatic and Rapid’ Regression of Glioblastoma after Next Generation CAR-T Therapy [massgeneral.org]
- 10. UCSF Glioma Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 11. Clinical Trials | Johns Hopkins Comprehensive Brain Tumor Center [hopkinsmedicine.org]
- 12. Brain Tumor Clinical Trials | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for TfR-T12 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis and purification of the TfR-T12 peptide, a promising ligand for targeted drug delivery across the blood-brain barrier. The protocols outlined below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.
Introduction
The Transferrin Receptor (TfR) is a transmembrane glycoprotein that is highly expressed on the surface of cerebral endothelial cells and various tumor cells. This makes it an attractive target for the delivery of therapeutic agents to the brain and cancerous tissues. The this compound peptide (sequence: H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH) is a 12-amino acid peptide identified through phage display that binds to the TfR and facilitates receptor-mediated endocytosis.[1] These application notes provide a comprehensive, step-by-step guide for the chemical synthesis and purification of this compound, enabling researchers to produce this valuable targeting moiety for a range of applications in drug development.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and purification of the this compound peptide. These values are representative and may vary depending on the specific synthesis and purification conditions.
Table 1: this compound Peptide Synthesis Parameters
| Parameter | Value |
| Peptide Sequence | H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH |
| Molecular Formula | C₇₁H₉₉N₁₉O₁₅S |
| Molecular Weight | 1490.73 g/mol |
| Synthesis Scale | 0.1 mmol |
| Resin | Fmoc-Pro-Wang Resin |
| Coupling Chemistry | Fmoc/HBTU/HOBt |
| Cleavage Reagent | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) |
| Crude Peptide Yield | ~75-85% |
| Crude Peptide Purity | ~50-60% |
Table 2: this compound Peptide Purification and Characterization
| Parameter | Value |
| Purification Method | Reversed-Phase HPLC |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time | ~18-22 minutes |
| Final Purity | >95% (analytical HPLC) |
| Final Yield (after purification) | ~15-25% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated: 1491.73, observed: ~1491.7 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Pro-Wang resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water, 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Fmoc-Pro-Wang resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 equivalents) and HBTU/HOBt (0.3 mmol, 3 equivalents) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction (Pro, Trp, Val, Pro, Ser, Trp, Met, Pro, Pro, Arg, His, Thr).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
CAUTION: Perform this procedure in a well-ventilated fume hood.
-
Prepare the cleavage cocktail: 9.4 mL TFA, 0.1 mL TIS, 0.25 mL deionized water, and 0.25 mL EDT.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 1-2 mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Setup:
-
Equilibrate a preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Set the detection wavelength to 220 nm.
-
-
Purification Run:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of 10% to 40% Mobile Phase B over 30 minutes at a flow rate of 15 mL/min.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified this compound peptide as a white powder.
Protocol 4: Characterization by Mass Spectrometry
-
Dissolve a small amount of the purified peptide in a 50:50 mixture of acetonitrile and water.
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 1491.73 Da.
Diagrams
Caption: Experimental workflow for this compound peptide synthesis and purification.
Caption: this compound mediated drug delivery pathway.
References
Application Notes and Protocols: TfR-T12 in Brain Imaging and Diagnostics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The blood-brain barrier (BBB) represents a formidable challenge in the diagnosis and treatment of central nervous system (CNS) diseases, as it severely restricts the passage of most imaging probes and therapeutic agents into the brain.[1] The transferrin receptor (TfR), a transmembrane glycoprotein, is highly expressed on the surface of brain capillary endothelial cells and is a key transporter for iron into the brain via receptor-mediated transcytosis (RMT).[2][3] Notably, its expression is often upregulated in malignant brain tumors like glioblastoma to meet the high metabolic demands of rapidly dividing cells.[4]
TfR-T12 is a 12-amino acid peptide (THRPPMWSPVWP) identified through phage display that binds to the transferrin receptor at a site distinct from the endogenous ligand, transferrin.[5][6] This property allows this compound to act as a molecular vehicle, ferrying conjugated cargo across the BBB without competing with the essential iron-transport pathway.[5] These application notes detail the use of this compound for targeted delivery of imaging agents and diagnostics to the brain, focusing on its application in neuro-oncology.
Principle of Action: The core mechanism of this compound relies on hijacking the endogenous RMT pathway. When a this compound-conjugated agent is introduced into the bloodstream, the T12 peptide specifically binds to TfRs on the luminal surface of brain endothelial cells. This binding triggers clathrin-mediated endocytosis, forming vesicles that transport the agent across the endothelial cell cytoplasm. The vesicles then fuse with the abluminal membrane, releasing their cargo into the brain parenchyma. In brain tumors, the overexpression of TfR on cancer cells provides a secondary target, allowing for enhanced accumulation and retention of the this compound-conjugated agent at the tumor site.[1][2]
Applications in Brain Imaging and Diagnostics
This compound is primarily utilized as a targeting ligand to enhance the brain uptake of imaging agents. By conjugating this compound to nanoparticles, liposomes, or micelles carrying a payload (e.g., fluorescent dyes, contrast agents), researchers can visualize and quantify drug delivery, tumor localization, and therapeutic efficacy.
1. Preclinical Glioblastoma Imaging: In vivo imaging studies in animal models of glioblastoma have demonstrated that fluorescently labeled, this compound-modified nanocarriers accumulate significantly more in glioma sites compared to non-targeted controls.[1] This enhanced localization allows for clearer tumor delineation and monitoring of tumor growth inhibition following therapy.[1] For instance, polymeric micelles modified with this compound and loaded with a fluorescent probe showed higher accumulation in brain tissue compared to unmodified micelles.[1]
2. Assessing BBB Penetration: this compound is a valuable tool for evaluating the BBB-crossing potential of novel drug delivery systems. In vitro BBB models, such as co-cultures of brain microvascular endothelial cells (BMVECs), can be used to quantify the transport efficiency of this compound-functionalized nanoparticles.[2] A significant increase in the transport of the payload across the cell monolayer indicates successful RMT-mediated transcytosis.[2]
3. Potential for Early-Stage Tumor Diagnosis: Conventional brain tumor imaging often relies on a disrupted BBB for contrast agent accumulation.[7] However, the BBB may be intact in the early stages of tumor development.[7] this compound's ability to actively transport agents across an intact BBB offers the potential for developing radiopharmaceuticals to image early-stage brain tumors that overexpress TfR.[7] While promising, it is important to note that some studies have found limitations. For example, an initial in vivo evaluation of a ⁶⁸Ga-labeled this compound peptide conjugate for PET imaging showed very low brain uptake (0.037% injected dose per gram), suggesting that the specific construct and radiolabeling strategy are critical for success.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating this compound-modified delivery systems.
Table 1: In Vitro Cellular Uptake and Efficacy
| Formulation | Cell Line | Parameter | Value | Reference |
| Multifunctional Epirubicin Liposomes (this compound + Stearyl-R8) | Brain Glioma Cells | Uptake Ratio vs. Unmodified | 1.63 ± 0.04 | [2] |
| This compound Modified Epirubicin Liposomes | Brain Glioma Cells | Uptake Ratio vs. Unmodified | 1.18 ± 0.01 | [2] |
| Multifunctional Epirubicin Liposomes (this compound + Stearyl-R8) | Glioma Stem Cells | Uptake Ratio vs. Unmodified | 1.37 ± 0.01 | [2] |
| This compound Modified Epirubicin Liposomes | Glioma Stem Cells | Uptake Ratio vs. Unmodified | 1.11 ± 0.02 | [2] |
| This compound-PEG-PLA/PTX Micelles (this compound-PMs) | U87MG Glioma Cells | Uptake vs. Unmodified PMs | Significantly Greater | [1] |
| Multifunctional Vinblastine Liposomes (this compound + Stearyl-R8) | Brain Glioma Cells | Caspase-8 Expression Ratio | 1.28 ± 0.02 | [2] |
Table 2: In Vivo Brain Uptake and Biodistribution
| Formulation | Animal Model | Parameter | Value | Reference |
| ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | Healthy Rats | Brain Uptake (%ID/g) | 0.037% | [8] |
| This compound-PMs (DiR labeled) | Healthy Nude Mice | Brain Accumulation | Higher than Unmodified PMs | [1] |
| Anti-TfR Antibody (8D3) | Mice | Brain Uptake (%ID/g) | 3.1% | [3] |
| Anti-TfR Antibody (R17-217) | Mice | Brain Uptake (%ID/g) | 1.7% | [3] |
Note: Data for anti-TfR antibodies are included for comparison to demonstrate the general range of brain uptake achievable with TfR-targeting strategies.
Mandatory Visualizations
Caption: this compound mediated transport across the blood-brain barrier.
Caption: Experimental workflow for in vivo brain tumor imaging.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Transcytosis Assay
This protocol is adapted from methodologies used to assess the transport of this compound modified nanocarriers across a BBB model.[2]
Objective: To quantify the ability of a this compound conjugated agent to cross an in vitro BBB model.
Materials:
-
Brain Microvascular Endothelial Cells (BMVECs) (e.g., hCMEC/D3 or primary cells).
-
Astrocyte cells (optional, for co-culture model).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
Fluorescently labeled this compound conjugate and unmodified control.
-
Transepithelial Electrical Resistance (TEER) meter.
-
Fluorescence plate reader.
Methodology:
-
BBB Model Setup:
-
Seed BMVECs onto the luminal (upper) side of the Transwell inserts.
-
If using a co-culture model, seed astrocytes on the abluminal (lower) side of the well plate.
-
Culture the cells until a confluent monolayer is formed, characterized by high TEER values (e.g., >200 Ω·cm²), indicating tight junction formation.
-
-
Transcytosis Experiment:
-
Replace the medium in the luminal chamber with fresh medium containing the fluorescently labeled this compound conjugate or the unmodified control at a defined concentration.
-
Incubate for a specific period (e.g., 2, 4, 6 hours) at 37°C.
-
At each time point, collect samples from the abluminal (lower) chamber.
-
-
Quantification:
-
Measure the fluorescence intensity of the samples collected from the abluminal chamber using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify transport.
-
Compare the Papp values of the this compound conjugate to the unmodified control to determine the enhancement of transport.
-
Protocol 2: In Vivo Brain Tumor Imaging in an Animal Model
This protocol is a generalized workflow based on preclinical studies imaging glioblastoma.[1]
Objective: To visualize the accumulation of a this compound conjugated imaging agent in an orthotopic brain tumor model.
Materials:
-
Immunocompromised mice (e.g., male nude mice, 4-6 weeks old).
-
Human glioblastoma cells (e.g., U87MG).
-
Stereotactic surgery equipment.
-
This compound conjugate labeled with a near-infrared fluorescent probe (e.g., DiR).
-
Unmodified labeled probe as a control.
-
In vivo imaging system (e.g., IVIS Spectrum CT).
Methodology:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a stereotactic frame, inject U87MG cells into the brain parenchyma (e.g., striatum).
-
Allow the tumors to grow for a predetermined period (e.g., 10-14 days).
-
-
Probe Administration:
-
Administer the DiR-labeled this compound conjugate or the unmodified control via intravenous (tail vein) injection. A typical dose might be 50 µg/kg of the fluorescent dye.[1]
-
-
Longitudinal In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 6, 12, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using the IVIS system.
-
Acquire both 2D fluorescence images and 3D tomographic reconstructions to localize the signal.
-
-
Ex Vivo Biodistribution:
-
At the final time point (e.g., 24 hours), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the vasculature.
-
Excise the brain, tumor, and major organs (heart, liver, spleen, lung, kidney).
-
Image the excised organs using the IVIS system to quantify probe accumulation in each tissue.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the brain/tumor and other organs.
-
Quantify the average radiant efficiency within each ROI.
-
Compare the signal intensity in the brain for the this compound group versus the control group to assess targeting efficiency.
-
References
- 1. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Imaging brain tumors by targeting peptide radiopharmaceuticals through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and initial in vivo evaluation of (68)Ga-labeled transferrin receptor (TfR) binding peptides as potential carriers for enhanced drug transport into TfR expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of TfR-T12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transferrin receptor (TfR) is a transmembrane glycoprotein that plays a crucial role in iron uptake by cells and is often overexpressed in cancer cells, making it an attractive target for drug delivery. The TfR-T12 peptide (sequence: Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) is a 12-amino acid peptide that binds to the TfR and can be utilized to target therapeutic and imaging agents to TfR-expressing cells. Fluorescently labeling the this compound peptide enables researchers to visualize its binding, internalization, and trafficking in vitro and in vivo, providing valuable insights for drug development and diagnostics.
This document provides detailed methods and protocols for the fluorescent labeling of the this compound peptide. The primary focus will be on targeting the N-terminal primary amine of the peptide, as the sequence lacks other common reactive residues like lysine or cysteine.
Labeling Strategies for this compound
The amino acid sequence of this compound is Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro . Analysis of this sequence reveals the following potential labeling sites:
-
N-terminal α-amine group: The primary amine at the N-terminus (Threonine) is the most accessible and commonly targeted functional group for labeling peptides that lack lysine residues.
-
Side chains: The this compound peptide sequence does not contain lysine or cysteine residues, which are frequently used for side-chain conjugation with NHS esters and maleimides, respectively. Therefore, site-specific labeling will primarily target the N-terminus.
The recommended and most straightforward approach for labeling this compound is through the use of amine-reactive fluorescent probes , such as N-hydroxysuccinimide (NHS) esters.
General Experimental Workflow
The overall process for fluorescently labeling the this compound peptide involves several key stages: reaction, purification, and characterization. Each step is critical for obtaining a high-quality, well-defined fluorescently labeled peptide for use in downstream applications.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the fluorescent labeling of peptides. Note that the optimal conditions for this compound should be determined empirically.
Table 1: Recommended Molar Ratios for Peptide Labeling Reactions
| Labeling Chemistry | Target Functional Group | Recommended Dye:Peptide Molar Ratio | Notes |
| NHS Ester | N-terminal Amine | 1:1 to 10:1 | A slight excess of the dye is often used to drive the reaction to completion. Higher ratios can lead to multiple labeling if other primary amines are present. |
| Maleimide | Thiol (Cysteine) | 10:1 to 20:1 | Not directly applicable to the native this compound sequence but relevant if a cysteine is introduced for site-specific labeling. |
Table 2: Example Purification and Characterization Data for Labeled Peptides
| Parameter | Typical Value/Range | Method |
| Purity | >95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Degree of Labeling (DOL) | 0.5 - 1.5 | UV-Vis Spectroscopy |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |
| Labeling Efficiency | 50 - 90% | Calculated from purified product yield |
Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound with an Amine-Reactive Fluorescent Dye (NHS Ester)
This protocol describes the labeling of the N-terminal α-amine of the this compound peptide using an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Characterization instruments: UV-Vis spectrophotometer, Mass spectrometer
Procedure:
-
Prepare the this compound Peptide Solution:
-
Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare the Fluorescent Dye Solution:
-
Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the desired molar excess of the fluorescent dye stock solution to the peptide solution while gently vortexing. A typical starting molar ratio is 5:1 (dye:peptide).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Peptide:
-
Purify the fluorescently labeled this compound peptide from unreacted dye and unlabeled peptide using RP-HPLC.
-
Monitor the elution profile using UV-Vis detection at a wavelength appropriate for the peptide backbone (e.g., 220 nm) and the absorbance maximum of the fluorescent dye.
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization of the Labeled Peptide:
-
Confirm Identity: Analyze the purified fractions by mass spectrometry to confirm the covalent attachment of the fluorescent dye to the peptide.
-
Determine Concentration and Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and the maximum absorbance wavelength of the dye (Amax).
-
The two tryptophan residues in this compound will contribute to the absorbance at 280 nm. The molar extinction coefficient of tryptophan at 280 nm is approximately 5,500 M⁻¹cm⁻¹. Therefore, the estimated molar extinction coefficient for this compound at 280 nm is ~11,000 M⁻¹cm⁻¹.
-
Calculate the protein concentration and DOL using the following formulas:
-
Corrected A280 = A280 - (Amax * CorrectionFactor)
-
Peptide Concentration (M) = Corrected A280 / ε_peptide
-
Dye Concentration (M) = Amax / ε_dye
-
DOL = Dye Concentration / Peptide Concentration
-
The CorrectionFactor (A280/Amax of the free dye) and the molar extinction coefficient of the dye (ε_dye) are provided by the dye manufacturer.
-
-
-
-
Storage:
-
Lyophilize the purified, characterized labeled peptide and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Site-Specific Labeling of a Cysteine-Modified this compound with a Maleimide-Reactive Fluorescent Dye
For applications requiring highly specific, single-site labeling, a cysteine residue can be incorporated into the this compound peptide during synthesis (e.g., at the N- or C-terminus). This allows for conjugation with thiol-reactive dyes, such as maleimides.
Materials:
-
Cysteine-modified this compound peptide
-
Maleimide-reactive fluorescent dye
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Purification and characterization instruments as in Protocol 1
Procedure:
-
Prepare the Cys-TfR-T12 Peptide Solution:
-
Dissolve the cysteine-modified this compound peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Prepare the Fluorescent Dye Solution:
-
Immediately before use, dissolve the maleimide-reactive dye in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide-dye stock solution to the peptide solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification, Characterization, and Storage:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of the buffer is optimal for the chosen chemistry (8.0-9.0 for NHS esters, 7.0-7.5 for maleimides). |
| Hydrolyzed reactive dye. | Prepare fresh dye solutions immediately before use. Store stock dyes under anhydrous conditions. | |
| Competing nucleophiles in the buffer. | Ensure the buffer is free of primary amines (e.g., Tris) for NHS-ester reactions or thiols for maleimide reactions. | |
| Multiple Labeled Species | High dye-to-peptide molar ratio. | Reduce the molar ratio of dye to peptide in the reaction mixture. |
| Non-specific binding of the dye. | Ensure thorough purification to remove non-covalently bound dye. | |
| Precipitation of Peptide/Dye | Low solubility of the peptide or dye. | Perform the reaction in a larger volume or add a small percentage of an organic co-solvent (e.g., DMSO, DMF). |
| Difficulty in Purification | Similar retention times of labeled and unlabeled peptide. | Optimize the HPLC gradient to improve separation. Consider a different stationary phase if necessary. |
These protocols and guidelines provide a comprehensive starting point for the successful fluorescent labeling of the this compound peptide. Optimization of the reaction conditions may be necessary to achieve the desired degree of labeling and yield for your specific application.
Application Notes and Protocols for TfR-T12 Functionalized Liposomes in Central Nervous System Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) diseases, significantly limiting the entry of therapeutic agents into the brain. A promising strategy to overcome this barrier is the use of receptor-mediated transcytosis (RMT), a biological process that transports molecules across the BBB. The transferrin receptor (TfR), highly expressed on brain capillary endothelial cells, is a key target for RMT. This document provides detailed application notes and protocols for the use of liposomes functionalized with the TfR-T12 peptide (sequence: THRPPMWSPVWP) for targeted drug delivery to the CNS.[1][2] The this compound peptide, a synthetic 12-amino acid peptide identified through phage display, binds to a site on the TfR distinct from that of its natural ligand, transferrin, enabling efficient transport of cargo across the BBB.[1][2]
These functionalized liposomes can encapsulate a variety of therapeutic agents, both hydrophilic and hydrophobic, offering a versatile platform for treating CNS disorders such as brain tumors and neurodegenerative diseases.[1][2] By targeting the TfR, these nanocarriers can enhance drug accumulation in the brain, improve therapeutic efficacy, and potentially reduce systemic side effects.[3][4]
Mechanism of Action: TfR-Mediated Transcytosis
This compound functionalized liposomes cross the BBB primarily through receptor-mediated transcytosis. The process begins with the specific binding of the this compound peptide on the liposome surface to the transferrin receptor on the luminal side of the brain capillary endothelial cells.[1][5] This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the liposome into an endosome.[5][6] The endosome is then transported across the endothelial cell cytoplasm. Crucially, the liposomal cargo avoids degradation in the lysosomal pathway.[7] Upon reaching the abluminal side of the endothelial cell, the liposome is released into the brain parenchyma through exocytosis, making its therapeutic payload available to target cells within the CNS.[7]
Caption: this compound liposome transport across the blood-brain barrier.
Data Presentation
The following tables summarize quantitative data from studies on TfR-functionalized liposomes, providing insights into their physicochemical properties and biological performance.
Table 1: Physicochemical Characteristics of TfR-Functionalized Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Unfunctionalized Liposomes (Dopamine HCl) | 162.4 ± 3.2 | ~0.2 | +4.8 | 41.5 ± 2.9 | [7][8] |
| Tf-Functionalized Liposomes (Dopamine HCl) | 181.7 ± 7.8 | ~0.2 | +7.5 | 35.4 ± 1.8 | [7][8] |
| This compound-PEG-PLA Polymeric Micelles (Paclitaxel) | ~100 | Not Reported | Not Reported | Not Reported | [9] |
| Tf-Functionalized Liposomes (Vitamin B12) | < 200 | Low | Neutral | Adequate | [10] |
| Tf-Functionalized Liposomes (Gallic Acid) | ~130 | Low | Neutral | Not Reported | [11] |
Table 2: In Vitro and In Vivo Performance of TfR-Functionalized Liposomes
| Study Focus | Cell Line / Animal Model | Key Finding | Quantitative Result | Reference |
| Cytotoxicity | KB cells (TfR+) | Increased cytotoxicity of docetaxel-loaded liposomes. | 3.6-fold greater cytotoxicity compared to non-targeted liposomes. | [3] |
| Cellular Uptake | K562 cells (TfR+) | Efficient uptake of calcein-loaded liposomes. | Qualitative observation. | [3] |
| Cellular Uptake | U87MG and GL261 cells | Increased intracellular uptake compared to non-targeted nanoparticles. | ~13% positive cells vs. <1% for non-targeted after 24h. | [12][13] |
| Tumor Burden Reduction | GL261 glioma-bearing mice | Significant decrease in tumor signal with combination therapy. | 99.3% decrease with Tf-NPs vs. 96-97% with free drug or non-targeted NPs. | [12] |
| Brain Accumulation | Mice | This compound peptide accumulates in the CNS. | ~25% of blood levels. | [14] |
| Pharmacokinetics | Rats | Longer terminal half-life of docetaxel in liposomes. | 6.37h (TfR-targeted) and 7.33h (non-targeted) vs. shorter for free drug. | [3][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Liposomes
This protocol describes the preparation of this compound functionalized liposomes using a post-insertion method.
Materials:
-
Lipids (e.g., Hydrogenated Soy Phosphatidylcholine (HSPC), Egg Phosphatidylcholine (PC), Cholesterol)
-
DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
This compound peptide (THRPPMWSPVWP) with a free amine group
-
Drug to be encapsulated
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10-12 kDa)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., HSPC/PC/Cholesterol at a desired molar ratio) and DSPE-PEG(2000) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of the drug in PBS by vortexing, followed by sonication.
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10 passes.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS at 4°C for 24 hours, with frequent changes of the buffer.
-
-
This compound Peptide Conjugation (Post-Insertion):
-
Prepare a separate solution of DSPE-PEG(2000)-NHS and the this compound peptide in PBS.
-
Incubate the mixture to allow the NHS ester to react with the amine group of the peptide, forming a stable amide bond.
-
Add the DSPE-PEG-TfR-T12 conjugate to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours to allow the insertion of the peptide-lipid conjugate into the liposome bilayer.
-
Remove unconjugated peptide by dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after disrupting the liposomes with a detergent.
-
Confirm the successful conjugation of the this compound peptide using appropriate techniques (e.g., SDS-PAGE, ELISA).
-
Caption: Workflow for preparing this compound functionalized liposomes.
Protocol 2: In Vitro BBB Transcytosis Assay
This protocol describes an in vitro assay to evaluate the ability of this compound functionalized liposomes to cross a cell-based model of the blood-brain barrier.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound functionalized liposomes encapsulating a fluorescent marker (e.g., calcein)
-
Control (non-functionalized) liposomes
-
Fluorescence plate reader
Procedure:
-
Establishment of the in vitro BBB model:
-
Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
-
Transcytosis Experiment:
-
Replace the medium in the apical chamber with fresh medium containing the this compound functionalized liposomes or control liposomes at a known concentration.
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
-
Quantification:
-
Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport across the cell monolayer.
-
-
Data Analysis:
-
Compare the Papp values of the this compound functionalized liposomes with those of the control liposomes to determine the enhancement of transcytosis mediated by the this compound peptide.
-
Caption: Workflow for the in vitro BBB transcytosis assay.
Conclusion
This compound functionalized liposomes represent a highly promising platform for targeted drug delivery to the central nervous system. The detailed protocols and compiled data in these application notes provide a valuable resource for researchers and drug development professionals working to advance therapies for CNS diseases. The ability of these nanocarriers to efficiently cross the blood-brain barrier and deliver therapeutic payloads to the brain holds significant potential for improving patient outcomes. Further research and optimization of these systems will continue to drive innovation in the field of neurotherapeutics.
References
- 1. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A transferrin receptor-targeted liposomal formulation for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transferrin-Targeted Liposomes in Glioblastoma Therapy: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transferrin Functionalized Liposomes Loading Dopamine HCl: Development and Permeability Studies across an In Vitro Model of Human Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transferrin-functionalized liposomes loaded with vitamin VB12 for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transferrin-Functionalized Liposomes for the Delivery of Gallic Acid: A Therapeutic Approach for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liposomal-Based Formulations: A Path from Basic Research to Temozolomide Delivery Inside Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. db.cngb.org [db.cngb.org]
Application Notes and Protocols for In Vivo Tracking of TfR-T12 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo tracking of Transferrin Receptor (TfR)-T12 conjugates. The protocols outlined below are designed for preclinical evaluation in mouse models of glioma, focusing on non-invasive imaging techniques to assess the biodistribution, tumor targeting efficacy, and therapeutic potential of these targeted nanocarriers.
Introduction
The Transferrin Receptor (TfR) is a cell surface glycoprotein that is overexpressed in many types of cancer cells, including glioblastoma, to meet their high iron demand. This differential expression makes TfR an attractive target for delivering therapeutic agents specifically to tumors while minimizing off-target effects. The T12 peptide is a 12-amino acid peptide that binds to the TfR and can facilitate the transport of conjugated payloads across the blood-brain barrier (BBB) and into tumor cells via receptor-mediated endocytosis (RME) and transcytosis (RMT).[1]
This document details the experimental setup for synthesizing, labeling, and tracking TfR-T12 conjugates in vivo, providing researchers with the necessary protocols to evaluate their novel drug delivery systems.
Data Presentation
Quantitative Analysis of In Vivo Studies
The following tables summarize typical quantitative data obtained from in vivo tracking studies of this compound conjugates. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Biodistribution of this compound Conjugates in Orthotopic U87MG Glioma-Bearing Nude Mice
| Organ | % Injected Dose per Gram (%ID/g) ± SD (Unmodified Nanoparticles) | % Injected Dose per Gram (%ID/g) ± SD (this compound Conjugates) |
| Brain | 1.5 ± 0.4 | 5.8 ± 1.1 |
| Tumor | 2.1 ± 0.6 | 9.3 ± 1.8 |
| Heart | 3.2 ± 0.9 | 3.5 ± 0.8 |
| Liver | 15.8 ± 3.2 | 14.2 ± 2.9 |
| Spleen | 8.9 ± 1.7 | 7.5 ± 1.5 |
| Lungs | 5.4 ± 1.2 | 4.9 ± 1.1 |
| Kidneys | 25.1 ± 4.5 | 22.8 ± 4.1 |
Data are represented as mean ± standard deviation (n=5 mice per group) at 24 hours post-injection. The this compound conjugates demonstrate significantly higher accumulation in the brain and tumor compared to unmodified nanoparticles.
Table 2: Tumor Growth Inhibition in Subcutaneous U87MG Glioma Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) ± SD | Final Tumor Volume (mm³) ± SD (Day 21) | % Tumor Growth Inhibition |
| Saline Control | 105 ± 15 | 1580 ± 250 | - |
| Free Paclitaxel (5 mg/kg) | 110 ± 18 | 950 ± 180 | 39.9% |
| Unmodified Nanoparticles (5 mg/kg Paclitaxel) | 108 ± 16 | 720 ± 150 | 54.4% |
| This compound Conjugates (5 mg/kg Paclitaxel) | 112 ± 17 | 280 ± 95 | 82.3% |
Tumor growth was monitored over 21 days. The this compound conjugates loaded with paclitaxel show a marked inhibition of tumor growth compared to control groups.[1][2][3][4][5]
Table 3: Survival Analysis in Orthotopic U87MG Glioma-Bearing Mice
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Saline Control | 22 | - |
| Free Paclitaxel (5 mg/kg) | 28 | 27.3% |
| Unmodified Nanoparticles (5 mg/kg Paclitaxel) | 35 | 59.1% |
| This compound Conjugates (5 mg/kg Paclitaxel) | 48 | 118.2% |
Survival was monitored following intravenous administration of treatments every three days for five doses. This compound conjugates significantly prolonged the median survival of glioma-bearing mice.[1][6][7][8]
Experimental Protocols
Protocol 1: Labeling of this compound Conjugates with a Near-Infrared (NIR) Fluorescent Dye
This protocol describes the labeling of this compound conjugated nanoparticles with a near-infrared (NIR) fluorescent dye for in vivo imaging.
Materials:
-
This compound conjugated nanoparticles (e.g., liposomes, polymeric micelles)
-
NHS-ester functionalized NIR dye (e.g., IVISense 680 NHS)[9]
-
Conjugation Buffer: 50 mM carbonate/bicarbonate buffer, pH 8.5
-
Dimethylsulfoxide (DMSO)
-
Size exclusion chromatography column (e.g., Bio-Gel P-100)
-
0.2 µM syringe filter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mg/mL solution of the this compound conjugated nanoparticles in the conjugation buffer.
-
Reconstitute 1 mg of the NIR dye with 100 µL of DMSO.
-
Add 10-30 µL of the dissolved NIR dye to the nanoparticle solution and mix well. The optimal ratio of dye to conjugate may need to be determined empirically.[9]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Remove unreacted dye by passing the solution through a size exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled conjugate.
-
Sterile filter the final labeled conjugate solution through a 0.2 µM syringe filter.
-
Store the labeled conjugate at 4°C in the dark until use.[9]
Protocol 2: In Vivo Tracking of NIR-Labeled this compound Conjugates in a Mouse Glioma Model
This protocol outlines the procedure for in vivo imaging of NIR-labeled this compound conjugates in nude mice bearing orthotopic U87MG human glioma xenografts.
Materials:
-
Orthotopic U87MG glioma-bearing nude mice (6-8 weeks old)
-
NIR-labeled this compound conjugates
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) Spectrum CT or similar
-
Sterile saline
-
Insulin syringes with 27-30G needles
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).[10][11]
-
Injection: Once anesthetized, secure the mouse and warm the tail to dilate the lateral tail vein.[12][13] Inject 100-200 µL of the NIR-labeled this compound conjugate solution (typically at a dose of 50 µg/kg of the fluorescent dye) via the tail vein.[1]
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS Spectrum CT system.
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection to monitor the biodistribution and tumor accumulation of the conjugate.
-
Use appropriate excitation and emission filters for the specific NIR dye used (e.g., for IVISense 680, excitation at ~680 nm and emission at ~700 nm).
-
Acquire a CT scan for anatomical co-registration of the fluorescence signal.[14][15]
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mouse and dissect the major organs (brain, tumor, heart, liver, spleen, lungs, kidneys).
-
Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images to confirm the biodistribution results.
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image) to quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and various organs.
-
Express the data as average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) or as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve.[16][17]
-
Mandatory Visualizations
Signaling Pathway
Caption: TfR-mediated endocytosis pathway of this compound conjugates.
Experimental Workflow
Caption: Workflow for in vivo tracking and efficacy studies.
Logical Relationship of Conjugate Components
Caption: Logical relationship of this compound conjugate components.
References
- 1. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral delivery of 4–1BBL boosts IL-12-triggered anti-glioma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Preparation of Mice for Long-Term Intravital Imaging of the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for live imaging of transferred mouse bone marrow cells by two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. precisionhealth.msu.edu [precisionhealth.msu.edu]
- 15. cmgi.ucdavis.edu [cmgi.ucdavis.edu]
- 16. Quantification of green fluorescence protein by in vivo imaging, PCR and flow cytometry: comparison of transgenic strains and relevance for fetal cell microchimerism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TfR-T12 Mediated Blood-Brain Barrier Transport
Welcome to the technical support center for troubleshooting low blood-brain barrier (BBB) transport when using the TfR-T12 peptide. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate transport across the BBB?
A1: this compound is a peptide that targets the transferrin receptor (TfR). The TfR is highly expressed on brain capillary endothelial cells, which form the BBB.[1][2] this compound acts as a ligand, binding to the TfR and enabling receptor-mediated transcytosis (RMT). This process allows molecules conjugated to this compound to be transported from the bloodstream into the brain.[1][3]
Q2: Why is my this compound conjugated therapeutic showing low BBB transport?
A2: Low BBB transport of this compound conjugates can be attributed to several factors, including issues with the formulation, experimental model, or the intrinsic properties of the conjugate itself. Key factors include binding affinity, avidity, and competition with endogenous transferrin.[3][4] This guide provides detailed troubleshooting steps to address these issues.
Q3: What are the critical quality control steps for my this compound conjugate?
A3: Before initiating in vitro or in vivo experiments, it is crucial to characterize your this compound conjugate. Key parameters to assess include:
-
Purity: Assessed by HPLC.
-
Molecular Weight: Confirmed by mass spectrometry.
-
TfR Binding Affinity: Determined by surface plasmon resonance (SPR) or ELISA.
-
Stability: Evaluated in relevant biological fluids (e.g., serum).
Q4: Is there a correlation between in vitro BBB models and in vivo outcomes for TfR-mediated transport?
A4: A good correlation has been shown between in vitro transcytosis in certain models and in vivo brain uptake.[5] Models like Caco-2 and primary brain endothelial cells that exhibit high trans-epithelial electrical resistance (TEER) are more predictive of RMT-mediated transcytosis.[5][6] However, discrepancies can arise, and in vitro results should be validated with in vivo studies.
Troubleshooting Guide
Issue 1: Low Transport Efficiency in In Vitro BBB Models
If you are observing lower than expected transport of your this compound conjugate across your in vitro BBB model, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Experimental Protocol |
| Low TEER values in the cell monolayer | Ensure your cell monolayer is confluent and has high integrity. A high TEER value is crucial to minimize non-specific paracellular transport.[5] For Caco-2 models, TEER values should be consistently high. For brain endothelial cell models like bEnd3, TEER can be lower but should be stable. | TEER Measurement: Use an epithelial volt-ohm meter. Measure TEER before and after the transport experiment. Discard any monolayers that do not meet the established TEER threshold for your model. |
| Competition with endogenous transferrin in serum | Serum in the culture medium contains transferrin, which can compete with your this compound conjugate for binding to the TfR. | Serum-Free Conditions: Perform the transport experiment in serum-free media or media with low serum concentration on the apical (luminal) side.[4] |
| Incorrect conjugate concentration | The transport of this compound conjugates can be saturated at higher concentrations.[5] | Dose-Response Curve: Perform a concentration-response study to identify the optimal concentration for transport. Start with a low concentration and incrementally increase it to find the saturation point. |
| Low TfR expression on cells | The expression of TfR can vary between cell lines and even with passage number. | TfR Expression Analysis: Confirm TfR expression on your cells using Western blot, flow cytometry, or immunocytochemistry. |
| Degradation of the conjugate | The this compound conjugate may be unstable in the experimental conditions, leading to reduced activity. | Stability Assay: Incubate the conjugate in the experimental media for the duration of the experiment and then analyze its integrity using HPLC or ELISA. |
Issue 2: Poor In Vivo Brain Uptake
Low brain accumulation of your this compound conjugate in animal models can be a significant hurdle. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action | Experimental Protocol |
| Rapid clearance from circulation | The conjugate may be rapidly cleared by the reticuloendothelial system (RES) or renal filtration, reducing its availability to bind to the BBB. | Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the half-life of your conjugate in the bloodstream. Modification with PEGylation can help prolong circulation time.[1] |
| High affinity leading to lysosomal trapping | Very high-affinity binders to TfR can be sorted to lysosomes for degradation within the endothelial cells rather than being transcytosed.[3][7] Lower to moderate affinity can sometimes improve transcytosis.[7][8] | Affinity Optimization: If possible, generate variants of your TfR-targeting moiety with a range of affinities to identify the optimal binding strength for brain delivery.[9] |
| Peripheral "sink" effect | High expression of TfR in peripheral organs like the liver and spleen can lead to significant uptake of the conjugate in these tissues, reducing the amount available to cross the BBB.[10] | Biodistribution Study: Perform a comprehensive biodistribution study to quantify the accumulation of your conjugate in major organs. |
| Age of the animal model | The age of the animals used in your study can influence BBB transport. Some studies suggest that TfR-mediated transport may be altered in aged mice.[11][12] | Age-Matched Controls: Use age-matched animals for all experimental groups and consider evaluating transport at different ages if relevant to your research question. |
| Competition with endogenous transferrin | Similar to in vitro models, endogenous transferrin in the blood competes for TfR binding. | Dose Optimization: Investigate different dosing regimens. A lower dose might result in a higher relative delivery to the brain parenchyma.[11] |
Data Summary Tables
Table 1: Comparison of In Vitro BBB Models for TfR-Mediated Transcytosis
| Model | Cell Type | Typical TEER (Ω·cm²) | Key Advantage | Key Disadvantage | Reference |
| hCMEC/D3 | Human Cerebral Microvascular Endothelial Cell Line | Low | Human origin | Low TEER, high paracellular transport | [5] |
| Caco-2 | Human Colorectal Adenocarcinoma Cell Line | High | High TEER, low paracellular transport | Not of brain origin | [5] |
| bEnd.3 | Mouse Brain Endothelial Cell Line | Low to Moderate | Murine origin, useful for mouse studies | Lower TEER than primary cells | [5] |
| Primary Brain Endothelial Cells | Mouse, Rat, Porcine, Monkey | High | Closely resembles in vivo BBB | More difficult to culture and maintain | [6][13] |
Table 2: Factors Influencing TfR-Mediated Brain Delivery In Vivo
| Factor | Observation | Implication for Troubleshooting | Reference |
| Affinity | Lower affinity can sometimes lead to better brain parenchyma accumulation compared to very high affinity. | High-affinity binders may get trapped and degraded. Consider optimizing for moderate affinity. | [3][7][8] |
| Avidity (Valency) | Monovalent binding to TfR is often more efficient for transcytosis than bivalent binding. | Bispecific antibodies with monovalent TfR binding may be superior to traditional bivalent antibodies. | [7][14] |
| Dose | A lower dose can result in higher relative delivery to the brain parenchyma. | High doses may saturate the receptor and lead to increased peripheral clearance. | [11] |
| Age | Aged mice showed poorer brain delivery of a bispecific antibody in one study. | The age of the animal model should be considered and controlled for. | [11] |
| Molecular Size | Smaller antibody fragments may have faster elimination from the blood and brain, potentially providing a better signal-to-noise ratio for imaging. | The size of the entire conjugate can impact its pharmacokinetic profile. | [11] |
Experimental Protocols & Visualizations
Protocol: In Vitro Transcytosis Assay
-
Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3 or primary cells) or Caco-2 cells on the apical side of a Transwell® insert.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
Experiment Initiation: Replace the medium in the apical and basolateral chambers with serum-free medium.
-
Addition of Conjugate: Add the this compound conjugate to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Quantify the amount of transported conjugate in the basolateral samples using a suitable method (e.g., ELISA, fluorescence, radioactivity).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.
TfR-Mediated Transcytosis Workflow
The following diagram illustrates the general workflow for a this compound mediated transcytosis experiment.
Signaling Pathway: Receptor-Mediated Transcytosis via TfR
This diagram outlines the key steps involved in the transcytosis of a this compound targeted therapeutic across the blood-brain barrier.
References
- 1. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBB-penetrating codelivery liposomes treat brain metastasis of non-small cell lung cancer with EGFRT790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of In vitro transcytosis models to brain targeted biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of In vitro transcytosis models to brain targeted biologics | PLOS One [journals.plos.org]
- 7. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Transferrin Receptor 1 for Enhancing Drug Delivery Through the Blood–Brain Barrier for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants | Semantic Scholar [semanticscholar.org]
- 10. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Transferrin receptor-mediated transport at the blood-brain barrier is elevated during early development and maintained across aging and in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of dose, valency, and affinity on TfR-mediated brain delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TfR-T12 Peptide Orientation for Enhanced Receptor Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TfR-T12 peptide. Our goal is to help you overcome common experimental hurdles and optimize your protocols for enhanced receptor binding and successful drug delivery applications.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low or No Receptor Binding Affinity
Q: We are observing significantly lower than expected binding affinity of our this compound functionalized nanoparticles. What are the potential causes and how can we troubleshoot this?
A: Low binding affinity is a common challenge that can stem from several factors related to peptide orientation, conjugation chemistry, and experimental conditions. Here’s a step-by-step guide to diagnose and resolve the issue:
-
Incorrect Peptide Orientation: The N-terminus of the this compound peptide is crucial for receptor interaction. An incorrect conjugation strategy can block this active site.
-
Solution: Ensure your conjugation chemistry targets a specific site on the peptide that does not interfere with the binding domain. For instance, if conjugating via an added cysteine residue, place it at the C-terminus of the peptide.[1]
-
-
Suboptimal Peptide Density: Both too low and too high densities of the this compound peptide on the nanoparticle surface can hinder receptor binding.
-
Solution: Perform a titration experiment to determine the optimal peptide density. Start with a low density and gradually increase it, monitoring the binding affinity at each concentration. Studies have shown that uptake efficiency can plateau or even decrease at very high peptide densities.
-
-
Steric Hindrance: The linker used to attach the peptide to the nanoparticle may be too short, causing the peptide to be too close to the nanoparticle surface and inaccessible to the receptor.
-
Solution: Utilize a longer, flexible linker, such as polyethylene glycol (PEG), to distance the peptide from the nanoparticle surface and provide it with the conformational freedom needed for receptor binding.
-
-
Peptide Aggregation: this compound peptides may aggregate on the nanoparticle surface, obscuring the binding sites.
-
Solution: Ensure proper purification of the peptide before conjugation. During nanoparticle formulation, optimize the pH and ionic strength of the buffer to minimize peptide aggregation.
-
-
Issues with Binding Assay: The problem may lie in the experimental setup of your binding assay.
-
Solution: Review your assay protocol. Ensure that the buffer conditions are optimal for the interaction and that non-specific binding is adequately blocked. Consider using a different binding assay technique for validation.
-
Issue: High Non-Specific Binding
Q: Our this compound targeted nanoparticles show high binding to control cells that do not overexpress the transferrin receptor. How can we reduce this non-specific binding?
A: High non-specific binding can mask the desired targeting effect and lead to misleading results. Here are some strategies to mitigate this issue:
-
Inadequate Blocking: The surfaces of your nanoparticles and the wells of your assay plate may have unoccupied sites that can bind proteins non-specifically.
-
Solution: Use a blocking agent, such as bovine serum albumin (BSA) or casein, to block these non-specific sites. Ensure that the blocking step is performed thoroughly and for a sufficient amount of time.
-
-
Hydrophobic Interactions: The materials used for your nanoparticles may be inherently hydrophobic, leading to non-specific interactions with cell membranes.
-
Solution: Incorporate hydrophilic polymers, like PEG, into your nanoparticle formulation. This will create a hydration layer around the nanoparticle, reducing hydrophobic interactions.
-
-
Electrostatic Interactions: Charged nanoparticles can interact non-specifically with the negatively charged cell membrane.
-
Solution: Measure the zeta potential of your nanoparticles. If they are highly charged, consider modifying the surface chemistry to be more neutral. Optimizing the ionic strength of your assay buffer can also help to shield electrostatic interactions.
-
-
Peptide Properties: The this compound peptide itself may have some inherent non-specific binding properties.
-
Solution: While you cannot change the peptide sequence, you can ensure that your experimental controls are robust. Always include a control nanoparticle functionalized with a scrambled peptide sequence to quantify the level of non-specific binding attributable to the peptide.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with the this compound peptide.
Q1: What is the correct orientation for this compound peptide conjugation?
A1: For optimal receptor binding, the this compound peptide should be conjugated to the nanoparticle in a way that leaves the N-terminal region of the peptide free and accessible. The recommended approach is to introduce a unique reactive group, such as a cysteine residue, at the C-terminus of the peptide for site-specific conjugation.[1]
Q2: How does the length of the PEG linker affect this compound peptide binding?
A2: The length of the PEG linker is critical. A linker that is too short may not provide enough distance from the nanoparticle surface, leading to steric hindrance. Conversely, a very long linker might lead to unwanted flexibility and interactions. An optimal PEG linker length allows the this compound peptide to be exposed and available for binding to the transferrin receptor. The ideal length often needs to be determined empirically for a specific nanoparticle system.
Q3: What is the typical binding affinity (Kd) of the this compound peptide?
A3: The this compound peptide typically exhibits a binding affinity for the transferrin receptor in the nanomolar (nM) range.[2] However, the apparent affinity can be influenced by the way the peptide is presented on a nanoparticle (avidity effects) and the specific experimental conditions of the binding assay.
Q4: Can I use EDC-NHS chemistry for conjugating this compound peptide?
A4: Yes, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a commonly used method for conjugating peptides with primary amines (like the N-terminus or lysine side chains) to carboxyl groups on a nanoparticle or linker. However, be aware that this method can lead to random orientation if the peptide has multiple amine groups. For controlled orientation, site-specific conjugation methods are preferred.
Q5: How can I confirm that the this compound peptide is correctly conjugated and active?
A5: A multi-step verification process is recommended:
-
Characterize the Conjugation: Use techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of the peptide on the nanoparticle surface.
-
Quantify Peptide Density: Determine the amount of conjugated peptide using methods like UV-Vis spectroscopy (if the peptide has a chromophore), fluorescence spectroscopy (if the peptide is fluorescently labeled), or amino acid analysis.
-
Assess Binding Activity: Perform a receptor binding assay, such as surface plasmon resonance (SPR) or a cell-based binding assay using TfR-expressing cells, to measure the binding affinity of the functionalized nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Peptide Density (peptides/NP) |
| Liposomes | 100 - 150 | < 0.2 | -10 to -25 | 50 - 200 |
| Polymeric Micelles | 50 - 100 | < 0.15 | -5 to +5 | 20 - 100 |
| Gold Nanoparticles | 10 - 50 | < 0.3 | -20 to -40 | 10 - 50 |
Note: These are typical value ranges and the optimal parameters for your specific application should be determined experimentally.
Table 2: Binding Affinity of this compound and Related Ligands
| Ligand | System | Binding Affinity (Kd) | Reference |
| This compound Peptide | Solution-phase | ~nM range | [2] |
| Transferrin (native ligand) | ~2.8 nM | [3] | |
| Fallypride-TfR-T12 Conjugate | ~27 nM | [3] |
Experimental Protocols
Protocol 1: Conjugation of this compound Peptide to DSPE-PEG-Maleimide
This protocol describes the conjugation of a cysteine-terminated this compound peptide to a maleimide-functionalized lipid for subsequent incorporation into liposomes.
Materials:
-
C-terminally cysteine-modified this compound peptide
-
DSPE-PEG(2000)-Maleimide
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the C-cys-TfR-T12 peptide in DMF.
-
Dissolve the DSPE-PEG(2000)-Maleimide in DMF at a 3-fold molar excess to the peptide.
-
Mix the peptide and lipid solutions and add an equal volume of PBS, pH 7.4.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding 2-mercaptoethanol to a final concentration of 10 mM.
-
Purify the DSPE-PEG-TfR-T12 conjugate from unreacted peptide and quenching agent using a size-exclusion chromatography column equilibrated with PBS.
-
Analyze the fractions by UV-Vis spectroscopy to identify the conjugate.
-
Lyophilize the purified conjugate for storage.
Protocol 2: Cell-Based Binding Assay using Flow Cytometry
This protocol outlines a method to assess the binding of fluorescently labeled this compound nanoparticles to TfR-expressing cells.
Materials:
-
TfR-expressing cells (e.g., U87MG human glioblastoma cells)
-
Control cells (low TfR expression)
-
Fluorescently labeled this compound functionalized nanoparticles
-
Fluorescently labeled control nanoparticles (e.g., with scrambled peptide)
-
Cell culture medium
-
PBS
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed the TfR-expressing and control cells in 24-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorescently labeled this compound nanoparticles and control nanoparticles in cell culture medium.
-
Wash the cells with PBS and add the nanoparticle dilutions.
-
Incubate the cells with the nanoparticles for 1-2 hours at 37°C.
-
For competition experiments, pre-incubate the cells with an excess of free this compound peptide or transferrin for 30 minutes before adding the nanoparticles.
-
Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the extent of nanoparticle binding.
Visualizations
References
Technical Support Center: Overcoming Off-Target Binding of TfR-T12 Conjugated Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transferrin Receptor (TfR)-T12 conjugated therapies. The following information is intended to help overcome challenges related to off-target binding and improve the specificity and efficacy of your therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TfR-T12 mediated uptake?
A1: The this compound peptide is a synthetic peptide that binds to the Transferrin Receptor (TfR), which is often overexpressed on the surface of cancer cells.[1][2] Upon binding, the this compound conjugate is internalized by the cell through receptor-mediated endocytosis.[3] This mechanism allows for the targeted delivery of a conjugated therapeutic payload into the cell. The T12 peptide binds to a different site on the TfR than the native ligand, transferrin.[3]
Q2: My this compound conjugated therapy shows low efficacy in vitro. What are the potential causes?
A2: Low efficacy can stem from several factors:
-
Low TfR expression on target cells: Confirm the TfR expression level of your target cell line.[4] Different cell lines, even of the same cancer type, can have varying levels of TfR expression.[5][6]
-
Improper conjugation: The conjugation process may have altered the peptide's conformation, reducing its binding affinity.[7] Ensure your conjugation strategy does not interfere with the peptide's binding domain.
-
Payload instability or inactivity: The therapeutic payload may be unstable under experimental conditions or may have been inactivated during conjugation.
-
Inefficient internalization: While this compound facilitates internalization, the efficiency can be cell-type dependent.
Q3: I am observing toxicity in my in vivo experiments in tissues that are not the target tumor site. Why is this happening?
A3: This is likely due to "on-target, off-tumor" toxicity. The Transferrin Receptor is expressed at low levels on most normal cells and at higher levels in tissues with high cell proliferation rates or high iron requirements, such as the bone marrow, liver, and intestinal epithelium.[1][8] Your this compound conjugate may be binding to TfR in these healthy tissues, leading to the release of the cytotoxic payload and subsequent toxicity.[9][10] Unexpected agonist effects of the targeting moiety have also been reported for some TfR-targeted therapies.[9]
Q4: How can I reduce the off-target binding of my this compound conjugate?
A4: Several strategies can be employed to mitigate off-target effects:
-
Affinity Modulation: While high affinity is often sought, intermediate or lower affinity binders can sometimes exhibit better tumor penetration and a more favorable biodistribution.[11]
-
Linker Optimization: Utilize linkers that are stable in circulation but are cleaved efficiently within the target tumor microenvironment (e.g., by specific enzymes that are upregulated in tumors).[12]
-
Payload Selection: Choose payloads that have a bystander effect, which can compensate for heterogeneous TfR expression within a tumor, potentially allowing for a lower overall dose.[13]
-
PEGylation: The addition of polyethylene glycol (PEG) chains can sometimes shield the conjugate, reducing non-specific uptake in healthy tissues.
Troubleshooting Guides
Problem 1: High background binding in in vitro assays.
-
Possible Cause: Non-specific binding of the conjugate to the cell surface or plasticware.
-
Troubleshooting Steps:
-
Blocking: Ensure adequate blocking of non-specific binding sites by pre-incubating cells with a blocking agent like bovine serum albumin (BSA).
-
Washing: Increase the number and stringency of washing steps after incubation with the conjugate.
-
Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your washing buffers to reduce non-specific interactions.
-
Negative Controls: Use a cell line with very low or no TfR expression to quantify the level of non-specific binding.[14]
-
Problem 2: Inconsistent results in binding affinity assays.
-
Possible Cause: Issues with the experimental setup, reagents, or cell conditions.
-
Troubleshooting Steps:
-
Cell Viability and Density: Ensure high cell viability (>95%) and consistent cell seeding density across experiments.
-
Reagent Quality: Verify the purity and concentration of your labeled and unlabeled ligands. Peptides should be stored correctly to avoid degradation.[15]
-
Equilibrium Time: Ensure that the incubation time is sufficient to reach binding equilibrium. This can be determined by performing a time-course experiment.[16]
-
Standardize Protocol: Maintain consistent incubation times, temperatures, and volumes for all steps of the assay.[17]
-
Quantitative Data
Table 1: Relative Expression of Transferrin Receptor (TfR1/TFRC) in Human Tissues
| Tissue | Expression Level | Potential for Off-Target Binding |
| Normal Tissues | ||
| Bone Marrow | High | High |
| Placenta | High | High (relevant for developmental toxicity) |
| Liver | Moderate to High | Moderate to High |
| Intestinal Epithelium | Moderate | Moderate |
| Brain | Low | Low |
| Heart | Low | Low |
| Kidney | Low | Low |
| Lung | Low | Low |
| Cancer Tissues | ||
| Breast Cancer | Moderate to Strong | High (Target) |
| Colorectal Cancer | Strong | High (Target) |
| Glioblastoma | High | High (Target) |
| Liver Cancer | High | High (Target) |
| Lung Cancer | Moderate to Strong | High (Target) |
| Ovarian Cancer | Strong | High (Target) |
Data summarized from The Human Protein Atlas and other sources.[1][5][6][8]
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Binding Specificity
Objective: To assess the specificity of a fluorescently labeled this compound conjugate for the Transferrin Receptor.
Materials:
-
Target cells (high TfR expression) and control cells (low/no TfR expression).
-
Assay Buffer (e.g., PBS with 1% BSA).
-
Fluorescently labeled this compound conjugate.
-
Unlabeled this compound peptide or native transferrin (as competitors).
-
96-well plate.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Competitor Preparation: Prepare serial dilutions of the unlabeled this compound peptide or transferrin in assay buffer.
-
Incubation:
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of the unlabeled competitor at various concentrations to the respective wells. For the "no competitor" control, add 50 µL of assay buffer.
-
Incubate for 15 minutes at 4°C.
-
Add 50 µL of the fluorescently labeled this compound conjugate at a fixed concentration (predetermined by a saturation binding assay).
-
Incubate for 1-2 hours at 4°C, protected from light.
-
-
Washing: Wash the cells three times with 200 µL of cold assay buffer, centrifuging at 400 x g for 5 minutes between washes.
-
Analysis: Resuspend the final cell pellet in 200 µL of assay buffer and analyze the fluorescence intensity by flow cytometry.
Expected Outcome: A dose-dependent decrease in fluorescence intensity should be observed with increasing concentrations of the unlabeled competitor in the target cells, indicating specific binding. The control cells should show minimal fluorescence.
Protocol 2: In Vivo Biodistribution Study
Objective: To evaluate the distribution of a radiolabeled or fluorescently-labeled this compound conjugate in a tumor-bearing mouse model and identify organs with off-target accumulation.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Labeled this compound conjugate (e.g., with a near-infrared dye or a radionuclide).
-
In vivo imaging system (e.g., IVIS for fluorescence) or gamma counter (for radioactivity).
Procedure:
-
Animal Preparation: Once tumors reach the desired size, randomize the mice into experimental groups.
-
Conjugate Administration: Administer the labeled this compound conjugate to the mice via intravenous (tail vein) injection.
-
In Vivo Imaging (Optional): At various time points (e.g., 2, 4, 8, 12, 24 hours) post-injection, anesthetize the mice and perform whole-body imaging to visualize the real-time distribution of the conjugate.[18]
-
Tissue Harvesting: At the final time point, euthanize the mice. Perfuse with saline to remove blood from the organs.
-
Ex Vivo Analysis:
-
Dissect and weigh the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Measure the fluorescence or radioactivity in each organ using the appropriate instrument.
-
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Expected Outcome: The data will reveal the extent of conjugate accumulation in the tumor versus healthy organs. High accumulation in non-target organs like the liver or spleen would indicate significant off-target binding.[19]
Visualizations
Caption: Workflow for developing and evaluating this compound conjugated therapies.
Caption: Troubleshooting logic for low efficacy of this compound therapies.
References
- 1. Frontiers | Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents [frontiersin.org]
- 2. Transferrin receptor 1 in cancer: a new sight for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression of TFRC in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue expression of TFRC - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. ABL Bio seals $2.6 bil. Lilly brain-drug deal and $15m mil. stake to back new cancer drugs < Bio < Article - KBR [koreabiomed.com]
- 10. Immunogenicity and toxicity of transferrin receptor-targeted hybrid peptide as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of dose, valency, and affinity on TfR-mediated brain delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transferrin Receptor Targeting Peptide T12 (this compound) [novoprolabs.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 18. researchgate.net [researchgate.net]
- 19. appliedstemcell.com [appliedstemcell.com]
Technical Support Center: Strategies to Improve the Stability of TfR-T12 Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and handling of Transferrin Receptor (TfR)-T12 functionalized nanoparticles.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Nanoparticle Aggregation Upon Functionalization with TfR-T12 Peptide
-
Question: My nanoparticles are aggregating immediately after I add the this compound peptide for conjugation. What could be the cause, and how can I prevent this?
-
Answer: Aggregation during functionalization is a common issue and can stem from several factors that disrupt the colloidal stability of your nanoparticles.
-
Cause 1: Disruption of Surface Charge. The this compound peptide, like many biological molecules, possesses charged functional groups. The addition of the peptide can neutralize the surface charge of your nanoparticles that was initially providing electrostatic repulsion and preventing aggregation.
-
Solution 1: Optimize pH and Buffer Conditions. The charge of both the nanoparticles and the peptide is highly dependent on the pH of the buffer.[1]
-
Recommendation: Conduct the conjugation reaction at a pH that ensures both the nanoparticle surface and the this compound peptide have similar charges (either both negative or both positive) to maintain electrostatic repulsion. If your nanoparticles are negatively charged, performing the conjugation at a pH above the isoelectric point of the peptide can be beneficial. Characterize the zeta potential of your nanoparticles at different pH values to determine the optimal range for stability.[2]
-
-
Cause 2: Insufficient Surface Coverage. If the nanoparticle surface is not fully covered by the this compound peptide or a stabilizing agent like PEG, exposed hydrophobic regions can interact, leading to aggregation.[3]
-
Solution 2: Optimize Peptide Concentration and Reaction Time.
-
Recommendation: Perform a titration experiment to determine the optimal concentration of the this compound peptide needed to achieve sufficient surface coverage without causing bridging flocculation (where one peptide molecule binds to two separate nanoparticles). Monitor the size and polydispersity index (PDI) of the nanoparticles at different peptide concentrations using Dynamic Light Scattering (DLS).
-
-
Cause 3: Inappropriate Cross-linking Chemistry. The choice of cross-linking agents (e.g., EDC/NHS) and their concentrations can influence nanoparticle stability. Excess cross-linkers can lead to inter-particle cross-linking.
-
Solution 3: Refine Conjugation Protocol.
-
Recommendation: Optimize the molar ratio of EDC and NHS to the reactive groups on your nanoparticles. Ensure that the activation step is performed efficiently and that excess cross-linkers are removed before adding the this compound peptide. Consider a two-step conjugation process where the nanoparticles are activated first, purified, and then reacted with the peptide.
-
-
Issue 2: Long-Term Instability and Sedimentation of Stored Nanoparticles
-
Question: My this compound functionalized nanoparticles look fine after synthesis, but they aggregate and settle out of solution after a few days of storage. How can I improve their long-term stability?
-
Answer: Maintaining long-term stability is crucial for the reliability and efficacy of your nanoparticle formulations. Several strategies can be employed to prevent delayed aggregation.
-
Cause 1: Ostwald Ripening and Particle Growth. Over time, smaller nanoparticles can dissolve and redeposit onto larger ones, leading to an increase in the average particle size and eventually precipitation.
-
Solution 1: PEGylation. The "gold standard" for improving nanoparticle stability is the covalent attachment of polyethylene glycol (PEG) chains to the nanoparticle surface. PEG provides a steric barrier that prevents close contact between nanoparticles, thereby inhibiting aggregation.[3]
-
Recommendation: Incorporate a PEG spacer between the nanoparticle surface and the this compound peptide. This not only enhances stability but can also improve the peptide's binding affinity to the TfR by increasing its flexibility and reducing steric hindrance from the nanoparticle surface.
-
-
Cause 2: Degradation of Nanoparticle Core or Surface Ligands. The core material of the nanoparticle (e.g., PLGA) can degrade over time, especially in aqueous solutions, leading to changes in size and surface properties. The linkage between the this compound peptide and the nanoparticle may also be unstable.
-
Solution 2: Optimize Storage Conditions and Formulation.
-
Recommendation: Store your functionalized nanoparticles at 4°C to slow down degradation processes. For extended storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose or sucrose) to preserve the nanoparticle structure.[4] Before lyophilization, ensure your buffer does not contain salts that can increase ionic strength upon reconstitution.
-
-
Cause 3: Microbial Contamination. Bacterial or fungal growth in the nanoparticle suspension can lead to changes in pH and the introduction of enzymes that can degrade the nanoparticles or the functionalizing peptide.
-
Solution 3: Ensure Sterility.
-
Recommendation: Prepare and store your nanoparticles under sterile conditions. Use sterile buffers and consider filtering your final nanoparticle suspension through a 0.22 µm filter if the particle size allows.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal zeta potential for stable this compound functionalized nanoparticles?
A high absolute zeta potential value (typically > ±30 mV) is generally indicative of good colloidal stability due to strong electrostatic repulsion between particles.[2][5] However, the optimal zeta potential can also depend on the specific formulation and the biological environment in which the nanoparticles will be used. For nanoparticles stabilized by steric hindrance (e.g., with a dense PEG coating), a lower zeta potential may still result in a stable formulation.
Q2: How does the choice of nanoparticle core material affect stability?
The core material plays a significant role in the overall stability. For instance, polymeric nanoparticles like those made from poly(lactic-co-glycolic acid) (PLGA) are biodegradable, and their degradation rate, which affects stability, can be tuned by altering the polymer's molecular weight and monomer ratio.[6] Inorganic nanoparticles, such as gold or iron oxide, are generally more stable but may require surface coatings to prevent aggregation in biological media.
Q3: Can the presence of serum proteins in cell culture media affect the stability of my this compound nanoparticles?
Yes, this is a critical consideration. When nanoparticles are introduced into a biological fluid like cell culture medium containing serum, proteins can adsorb to the nanoparticle surface, forming a "protein corona." This corona can alter the size, surface charge, and aggregation state of the nanoparticles. It can also mask the this compound peptide, potentially reducing its targeting efficiency. PEGylation is a common strategy to minimize protein adsorption and the formation of a protein corona.
Q4: What characterization techniques are essential for assessing the stability of my functionalized nanoparticles?
A combination of techniques is recommended for a thorough stability assessment:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size and PDI over time indicates aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a key indicator of electrostatic stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and confirm the presence or absence of aggregates.
-
UV-Vis Spectroscopy: For metallic nanoparticles, changes in the surface plasmon resonance peak can indicate aggregation.
Quantitative Data on Nanoparticle Stability
The stability of nanoparticles can be quantitatively assessed by monitoring key parameters over time under specific storage conditions. The following tables provide example data for functionalized nanoparticles. Note: Specific stability data for this compound functionalized nanoparticles can vary significantly based on the nanoparticle composition, size, and the specific functionalization protocol used.
Table 1: Stability of PEGylated PLGA Nanoparticles at 4°C
| Time (Days) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 155 ± 3 | 0.12 ± 0.02 | -25 ± 2 |
| 7 | 158 ± 4 | 0.13 ± 0.03 | -24 ± 2 |
| 14 | 162 ± 5 | 0.15 ± 0.03 | -22 ± 3 |
| 30 | 170 ± 6 | 0.18 ± 0.04 | -20 ± 3 |
Table 2: Effect of pH on the Stability of Functionalized Gold Nanoparticles
| pH | Average Hydrodynamic Diameter (nm) after 24h | Zeta Potential (mV) after 24h |
| 4.0 | 250 ± 20 (Aggregated) | -5 ± 3 |
| 7.4 | 55 ± 5 | -35 ± 4 |
| 9.0 | 58 ± 6 | -42 ± 5 |
Experimental Protocols
Protocol 1: Functionalization of PLGA Nanoparticles with this compound Peptide via EDC/NHS Chemistry
This protocol describes a common method for covalently attaching the this compound peptide to the surface of carboxylated PLGA nanoparticles.
-
Activation of Carboxyl Groups on PLGA Nanoparticles:
-
Disperse 10 mg of carboxylated PLGA nanoparticles in 1 mL of MES buffer (0.1 M, pH 6.0).
-
Add 5 mg of N-hydroxysuccinimide (NHS) and 10 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the nanoparticle suspension.
-
React for 30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess EDC/NHS:
-
Centrifuge the activated nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of cold PBS (pH 7.4).
-
Repeat the centrifugation and resuspension step twice to ensure complete removal of unreacted EDC and NHS.
-
-
Conjugation with this compound Peptide:
-
Dissolve 1 mg of this compound peptide in 1 mL of PBS (pH 7.4).
-
Add the peptide solution to the resuspended activated nanoparticles.
-
React for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add 100 µL of 1 M Tris buffer (pH 7.4) to quench any unreacted NHS-esters.
-
Centrifuge the functionalized nanoparticles at 15,000 x g for 20 minutes at 4°C.
-
Remove the supernatant containing unbound peptide.
-
Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS with 0.01% Tween 20) and store at 4°C.
-
Protocol 2: Assessment of Nanoparticle Stability over Time
This protocol outlines a method for evaluating the long-term stability of your functionalized nanoparticles.
-
Sample Preparation:
-
Prepare a stock suspension of your this compound functionalized nanoparticles at a known concentration (e.g., 1 mg/mL) in your desired storage buffer.
-
Aliquot the suspension into several sterile microcentrifuge tubes to avoid repeated sampling from the same stock.
-
-
Storage Conditions:
-
Store the aliquots at a constant temperature (e.g., 4°C). Protect from light if your nanoparticles or cargo are light-sensitive.
-
-
Time Points for Analysis:
-
Define the time points for your stability study (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).
-
-
Characterization at Each Time Point:
-
At each time point, take one aliquot and allow it to equilibrate to room temperature.
-
Gently resuspend the nanoparticles by pipetting.
-
Measure the hydrodynamic diameter and PDI using DLS.
-
Measure the zeta potential.
-
(Optional) Take a small sample for TEM or SEM imaging to visually inspect for aggregation.
-
-
Data Analysis:
-
Plot the average hydrodynamic diameter, PDI, and zeta potential as a function of time to visualize the stability profile of your nanoparticles.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound functionalized nanoparticles.
Caption: Experimental workflow for the synthesis and stability assessment of this compound functionalized nanoparticles.
Caption: Simplified signaling pathway of TfR-mediated endocytosis of a this compound functionalized nanoparticle.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards scale-up and regulatory shelf-stability testing of curcumin encapsulated polyester nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Potential Immunogenicity of TfR-T12 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and troubleshooting the potential immunogenicity of the transferrin receptor (TfR)-targeting peptide, TfR-T12, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunogenicity a concern?
A1: this compound is a synthetic peptide designed to bind to the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells and the blood-brain barrier. This makes it a promising candidate for targeted drug delivery. However, like most therapeutic peptides, this compound has the potential to be recognized as foreign by the immune system, leading to an unwanted immune response. This can result in the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect, alter its pharmacokinetic profile, or cause adverse immune reactions.
Q2: What is the likelihood of this compound inducing an immune response?
A2: The immunogenicity of peptides is generally considered to be lower than that of larger protein therapeutics. A study on a different TfR-targeted hybrid peptide, a TfR-lytic peptide, showed no evidence of a T-cell immune response or antibody formation in syngeneic mice[1]. While this suggests that TfR-targeting peptides may have a low immunogenic potential, the exact immunogenicity of this compound can be influenced by various factors. These include the specific formulation, route of administration, dosage, and the immune status of the patient. Therefore, a thorough immunogenicity risk assessment is crucial during preclinical and clinical development.
Q3: What are the key assays to assess the immunogenicity of this compound in vivo?
A3: A comprehensive in vivo immunogenicity assessment of this compound should include:
-
Anti-Drug Antibody (ADA) Assays: To detect and quantify antibodies directed against this compound. The most common format is the bridging ELISA.
-
In Vivo Cytokine Release Assays: To measure the levels of pro-inflammatory and anti-inflammatory cytokines in the serum following this compound administration, which can indicate an innate or adaptive immune response.
-
Lymphocyte Proliferation Assays: To assess the activation and proliferation of T-cells in response to this compound, indicating a cell-mediated immune response.
Q4: How can the immunogenicity of this compound be minimized?
A4: Several strategies can be employed to reduce the immunogenic potential of peptide therapeutics like this compound:
-
Sequence Modification: Modifying the amino acid sequence to remove potential T-cell epitopes.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can shield it from the immune system.
-
Formulation: The choice of excipients and the formulation can impact the aggregation state of the peptide, which is a known risk factor for immunogenicity.
-
Route of Administration: The route of administration can influence the type and magnitude of the immune response.
Troubleshooting Guides
Anti-Drug Antibody (ADA) ELISA
| Issue | Potential Cause | Troubleshooting Steps |
| High Background | Non-specific binding of antibodies or detection reagents. | - Increase the number of wash steps. - Optimize the concentration of the blocking buffer (e.g., increase BSA or non-fat dry milk percentage). - Use a different blocking buffer. - Titrate the concentrations of the biotinylated and HRP-conjugated this compound. |
| No or Weak Signal | Poor coating of the plate with this compound. Low affinity of the positive control antibody. Inactive HRP conjugate. | - Confirm the coating efficiency of biotinylated this compound to the streptavidin plate. - Use a high-affinity, well-characterized positive control antibody. - Prepare fresh HRP-conjugated this compound and TMB substrate. - Increase the incubation times for the sample and detection reagents. |
| High Well-to-Well Variability | Inconsistent pipetting. Improper washing. Edge effects in the microplate. | - Use calibrated pipettes and ensure proper mixing. - Ensure all wells are washed thoroughly and consistently. - Avoid using the outer wells of the plate or ensure the plate is properly sealed during incubations to prevent evaporation. |
In Vivo Cytokine Release Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No Detectable Cytokine Release | The dose of this compound is too low to induce a response. The timing of blood collection is not optimal. The assay is not sensitive enough. | - Perform a dose-response study with this compound. - Collect blood at multiple time points after administration (e.g., 2, 6, 24 hours). - Use a high-sensitivity ELISA kit or a multiplex cytokine assay (e.g., Luminex). |
| High Background Cytokine Levels | Inflammation in the animal model. Contamination of reagents. | - Ensure animals are healthy and free from underlying infections. - Use sterile techniques for all procedures and filter all reagents. |
| Inconsistent Results Between Animals | Biological variability. Inconsistent administration of this compound. | - Increase the number of animals per group. - Ensure the route and technique of administration are consistent for all animals. |
Lymphocyte Proliferation Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Proliferation (Unstimulated Cells) | Mitogenic components in the culture medium. Contamination of the cell culture. | - Use pre-screened fetal bovine serum with low mitogenic activity. - Maintain sterile cell culture conditions. |
| No Proliferation in Response to Positive Control (e.g., Concanavalin A) | Suboptimal concentration of the mitogen. Poor viability of lymphocytes. | - Titrate the concentration of the positive control. - Ensure proper isolation and handling of peripheral blood mononuclear cells (PBMCs) to maintain cell viability. |
| No Proliferation in Response to this compound | This compound is not immunogenic in the tested system. Insufficient concentration of this compound. Inappropriate antigen presentation. | - This may be a true negative result. - Test a range of this compound concentrations. - Ensure the presence of functional antigen-presenting cells (APCs) in the culture. |
Quantitative Data Summary
Due to the proprietary nature of drug development, specific quantitative immunogenicity data for this compound is not publicly available. However, the following tables provide an illustrative example based on data from a study on a TfR-lytic hybrid peptide and representative data for other therapeutic peptides.
Table 1: Anti-Drug Antibody (ADA) Response to a TfR-Lytic Hybrid Peptide in Mice [1]
| Treatment Group | Number of Animals | ADA Positive Animals | Mean ADA Titer |
| Vehicle Control | 5 | 0 | < 1:10 |
| TfR-Lytic Hybrid Peptide | 10 | 0 | < 1:10 |
Table 2: Illustrative Serum Cytokine Levels Following Peptide Therapeutic Administration in Mice
| Cytokine | Vehicle Control (pg/mL) | Peptide Therapeutic (pg/mL) |
| TNF-α | 15 ± 5 | 80 ± 20 |
| IL-6 | 20 ± 8 | 150 ± 45 |
| IFN-γ | 10 ± 4 | 25 ± 10 |
| IL-10 | 25 ± 10 | 60 ± 15 |
| Data are presented as mean ± standard deviation. |
Table 3: Illustrative Lymphocyte Proliferation in Response to a Peptide Therapeutic
| Stimulation | Stimulation Index (SI) |
| Unstimulated | 1.0 |
| Positive Control (Concanavalin A) | 15.2 |
| Peptide Therapeutic | 2.5 |
| Stimulation Index (SI) is the ratio of proliferation in stimulated wells to unstimulated wells. |
Experimental Protocols
Anti-Drug Antibody (ADA) Bridging ELISA
This protocol describes a bridging ELISA for the detection of anti-TfR-T12 antibodies in serum samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated this compound
-
Horseradish peroxidase (HRP)-conjugated this compound
-
Positive control: Anti-TfR-T12 antibody
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Sample diluent (PBS with 0.5% BSA, 0.05% Tween-20)
-
TMB substrate
-
Stop solution (2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of biotinylated this compound (1 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with 300 µL of wash buffer per well.
-
Sample Incubation: Add 100 µL of diluted serum samples and controls to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with 300 µL of wash buffer per well.
-
Detection: Add 100 µL of HRP-conjugated this compound (1 µg/mL in sample diluent) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with 300 µL of wash buffer per well.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
In Vivo Cytokine Release Assay
This protocol describes the measurement of serum cytokines in mice following administration of this compound.
Materials:
-
This compound therapeutic formulation
-
Vehicle control
-
Mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-γ, IL-10) or multiplex assay system
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to mice via the intended clinical route (e.g., intravenous injection).
-
Blood Collection: At predetermined time points (e.g., 2, 6, and 24 hours post-dose), collect blood from the mice via a suitable method (e.g., retro-orbital bleed).
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Cytokine Measurement: Measure the concentration of cytokines in the serum samples using commercially available ELISA kits or a multiplex assay system, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle control group at each time point.
Lymphocyte Proliferation Assay
This protocol describes an in vitro assay to measure the proliferation of lymphocytes in response to this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from immunized or naive animals
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
This compound peptide
-
Positive control (e.g., Concanavalin A)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well round-bottom culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)
Procedure:
-
Cell Plating: Plate 2 x 10⁵ PBMCs in 100 µL of culture medium per well in a 96-well plate.
-
Stimulation: Add 100 µL of culture medium containing this compound (at various concentrations), positive control, or medium alone (unstimulated control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement ([³H]-Thymidine):
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
-
Proliferation Measurement (CFSE):
-
Prior to plating, label the PBMCs with CFSE according to the manufacturer's protocol.
-
After the 72-hour incubation, harvest the cells and stain with cell surface markers (e.g., CD4, CD8) and a viability dye.
-
Analyze the dilution of CFSE fluorescence in the viable lymphocyte populations using a flow cytometer.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or percentage of divided cells in the stimulated wells by that of the unstimulated wells.
Visualizations
Caption: Potential T-cell dependent immunogenicity pathway for this compound.
Caption: Workflow for the Anti-Drug Antibody (ADA) Bridging ELISA.
Caption: Logical workflow for in vivo immunogenicity assessment.
References
Technical Support Center: Preventing Aggregation of TfR-T12 Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the production, purification, and storage of Transferrin Receptor (TfR)-T12 conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are TfR-T12 conjugated proteins and why are they prone to aggregation?
This compound conjugated proteins are therapeutic or imaging agents engineered to target cells expressing the transferrin receptor (TfR). This is achieved by attaching the T12 peptide (THRPPMWSPVWP), which has a high affinity for the TfR, to a protein of interest.[1] This targeted delivery mechanism is particularly useful for transporting molecules across the blood-brain barrier or into cancer cells that overexpress TfR.[2][3]
However, like many modified proteins and antibody-drug conjugates (ADCs), this compound conjugated proteins can be susceptible to aggregation.[4] Aggregation is the process where individual protein molecules clump together to form larger, often non-functional and potentially immunogenic, complexes.[5][6]
Several factors contribute to the aggregation of these conjugates:
-
Increased Hydrophobicity: The T12 peptide, or the chemical linkers used for conjugation, can introduce hydrophobic regions to the protein surface. This increased hydrophobicity can promote self-association as the proteins attempt to minimize the exposure of these regions to the aqueous environment.[4][7]
-
Conformational Changes: The conjugation process itself can induce structural changes in the protein, potentially exposing aggregation-prone regions that are normally buried within the protein's core.[5]
-
Intermolecular Crosslinking: If the conjugation chemistry is not well-controlled, the linker can inadvertently connect multiple protein molecules, leading to aggregation.[7]
-
Environmental Stress: Like all proteins, this compound conjugates are sensitive to environmental factors such as pH, temperature, ionic strength, and mechanical stress (e.g., agitation or freeze-thaw cycles).[6][8]
Q2: What are the consequences of protein aggregation?
Protein aggregation can have several detrimental effects on your research and therapeutic development:
-
Loss of Biological Activity: Aggregated proteins often lose their intended function, as the active sites may be blocked or the overall structure required for activity is compromised.
-
Reduced Solubility and Yield: Aggregation can lead to precipitation, reducing the yield of soluble, active protein during purification and formulation.[9]
-
Increased Immunogenicity: Protein aggregates can be recognized by the immune system as foreign, potentially triggering an unwanted immune response.[5]
-
Inaccurate Experimental Results: The presence of aggregates can interfere with various analytical techniques and lead to unreliable data.[10]
Q3: How can I detect and quantify aggregation in my this compound conjugated protein sample?
Several analytical techniques can be used to detect and quantify protein aggregation. It is often recommended to use a combination of methods to get a comprehensive understanding of the aggregation state.[11]
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating proteins based on their size. Aggregates, being larger than the monomeric protein, will elute earlier from the column. SEC can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[12][13][14]
-
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide the hydrodynamic radius of the different species.[15][16][17]
-
Visual Inspection: The simplest method is to visually inspect the sample for any signs of turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[18]
Troubleshooting Guides
Issue 1: Aggregation observed immediately after the conjugation reaction.
| Possible Cause | Recommended Solution |
| Over-labeling: Too many T12 peptides conjugated to the protein can significantly alter its surface properties and lead to aggregation.[7] | Perform a titration experiment to determine the optimal molar ratio of T12 peptide/linker to the protein. Aim for a lower degree of labeling that maintains functionality while minimizing aggregation. |
| High Reagent Concentration: Adding the conjugation reagents (e.g., dissolved T12-linker) too quickly can create localized high concentrations, causing precipitation.[7] | Add the dissolved conjugation reagent to the protein solution slowly and with gentle, continuous mixing. |
| Inappropriate Buffer pH: The pH of the reaction buffer can affect both the efficiency of the conjugation reaction and the stability of the protein.[7][8] | Ensure the conjugation buffer pH is within the optimal range for both the reaction chemistry and the stability of your specific protein. A pH range of 7.2-8.0 is common for many conjugation reactions.[7] |
| Hydrophobic Nature of the Linker: Some chemical linkers used for conjugation are hydrophobic and can increase the propensity for aggregation.[7] | If possible, choose a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer. |
Issue 2: Aggregation occurs during purification.
| Possible Cause | Recommended Solution |
| Sub-optimal Buffer Conditions: The pH, ionic strength, or composition of the purification buffers may not be optimal for the stability of the conjugated protein.[7] | Screen a range of buffer conditions. Test different pH values (generally, a pH at least one unit away from the protein's isoelectric point is recommended to increase solubility) and salt concentrations (e.g., 50-150 mM NaCl).[8] |
| High Protein Concentration: Concentrating the protein during purification can increase the likelihood of aggregation.[8] | If possible, perform purification steps at a lower protein concentration. If a high final concentration is required, consider adding stabilizing excipients to the buffer before concentration. |
| Interaction with Chromatography Resin: The conjugated protein may be interacting non-specifically with the chromatography matrix, leading to denaturation and aggregation.[13] | For SEC, ensure the mobile phase composition minimizes secondary interactions with the column. This may involve adjusting the salt concentration or adding a small amount of an organic solvent.[13] For other chromatography techniques, consider using a different type of resin. |
Issue 3: Aggregation during storage or after freeze-thaw cycles.
| Possible Cause | Recommended Solution |
| Inadequate Formulation: The storage buffer may lack the necessary components to maintain the stability of the conjugated protein over time. | Optimize the formulation by adding stabilizing excipients. See the table below for common excipients and their recommended concentrations. |
| Freeze-Thaw Stress: The process of freezing and thawing can induce protein denaturation and aggregation.[8] | Aliquot the protein into single-use volumes to minimize the number of freeze-thaw cycles. Add cryoprotectants like glycerol or sucrose to the storage buffer.[8] Store at -80°C for long-term stability.[8] |
| Surface Adsorption: Proteins can adsorb to the surface of storage vials, which can trigger aggregation. | Use low-protein-binding microcentrifuge tubes or vials. Consider adding a non-ionic surfactant like Polysorbate 20 or 80 to the storage buffer to prevent surface adsorption. |
| Lyophilization Stress: The freeze-drying process can cause protein aggregation if not optimized.[19][20] | Include lyoprotectants such as sucrose or trehalose in the formulation before lyophilization.[21] Optimize the lyophilization cycle to avoid excessive stress on the protein. |
Quantitative Data on Formulation Components to Prevent Aggregation
| Excipient Type | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5-10% (w/v) for lyophilization, 2-10% for liquid formulations | Preferential exclusion, stabilizes the native protein structure, acts as a cryo- and lyoprotectant. |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 20-250 mM | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility.[8] |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can help solubilize proteins by interacting with hydrophobic regions. |
| Salts | Sodium Chloride (NaCl) | 50-150 mM | Modulate electrostatic interactions to prevent self-association. The optimal concentration is protein-dependent.[8] |
| Buffers | Phosphate, Histidine, Citrate | 10-50 mM | Maintain a stable pH to ensure the protein remains in its most soluble and stable state.[6] |
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Use a biocompatible HPLC or UHPLC system with a UV detector.[22]
-
Select an appropriate SEC column with a pore size suitable for the molecular weight of your protein and its expected aggregates (e.g., 250-300 Å for many proteins).[23]
-
Prepare the mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Ensure the mobile phase is filtered and degassed.[13]
-
-
Sample Preparation:
-
Dilute the this compound conjugated protein sample in the mobile phase to a concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection to remove any large particulates.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).[22]
-
Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric protein, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100.
-
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement temperature, which is typically 25°C.
-
-
Sample Preparation:
-
Prepare the protein sample in a suitable buffer at a concentration typically between 0.2 and 1.0 mg/mL.[17]
-
It is crucial to filter the sample through a 0.2 µm or smaller filter directly into a clean, dust-free cuvette to remove any large, extraneous particles that could interfere with the measurement.[24]
-
Ensure there are no air bubbles in the cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.[24]
-
From this, the hydrodynamic radius (Rh) of the particles in the sample is determined.
-
The software will typically present the data as a size distribution plot, showing the percentage of particles of different sizes. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
Visualizations
Caption: General pathway of protein aggregation.
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. Transferrin Receptor Targeting Peptide T12 (this compound) [novoprolabs.com]
- 2. Transferrin: Biology and Use in Receptor-Targeted Nanotherapy of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin receptors and the targeted delivery of therapeutic agents against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 6. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. approcess.com [approcess.com]
- 19. scitechnol.com [scitechnol.com]
- 20. Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Cytosolic Delivery of Proteins Using Lyophilized and Reconstituted Polymer-Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: TfR-T12 Dosage Refinement for Maximal Therapeutic Effect
Welcome to the technical support center for the refinement of TfR-T12 dosage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for utilizing this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide that binds to the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells, including glioma, and the blood-brain barrier (BBB).[1][2][3][4] This binding facilitates the transport of conjugated therapeutic agents across the BBB and into target cells through a process called receptor-mediated endocytosis.[2][4][5]
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence for this compound is Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro.[1]
Q3: How does the binding of this compound to the transferrin receptor facilitate drug delivery?
A3: Upon binding to the transferrin receptor, the this compound and its conjugated cargo are internalized by the cell into vesicles called endosomes. This process, known as receptor-mediated endocytosis, allows the therapeutic payload to bypass the cell membrane and be released inside the cell, reaching its intracellular target.[2][6][7][8]
Troubleshooting Guide
Q1: We are observing low cellular uptake of our this compound conjugated nanoparticles in vitro. What are the possible reasons and solutions?
A1: Low cellular uptake can be attributed to several factors:
-
Suboptimal Peptide Density: The density of this compound on the nanoparticle surface is critical. Too low a density will result in insufficient binding to the TfR, while excessive density can lead to steric hindrance.
-
Solution: Perform a titration experiment to determine the optimal this compound conjugation ratio for your specific nanoparticle formulation and cell line.
-
-
Cell Line TfR Expression: The level of transferrin receptor expression can vary significantly between different cell lines.
-
Solution: Confirm the TfR expression level of your target cells using techniques like flow cytometry or western blotting before conducting uptake studies.
-
-
Conjugation Issues: Inefficient or unstable conjugation of this compound to your nanoparticle can lead to a reduced number of functional targeting moieties.
-
Solution: Verify the conjugation efficiency and stability of your this compound-nanoparticle complex. Consider using a stable linker and characterize the final product thoroughly.
-
-
Competition with Serum Transferrin: Transferrin present in the cell culture media can compete with this compound for binding to the receptor.
-
Solution: For in vitro assays, consider using serum-free media or media with low serum concentrations during the incubation period to minimize competition.
-
Q2: Our in vivo experiments with this compound conjugated drugs are showing high accumulation in the liver and spleen, but low brain uptake. How can we address this?
A2: This is a common challenge in targeted drug delivery. Here are some potential causes and mitigation strategies:
-
Reticuloendothelial System (RES) Uptake: Nanoparticles are often cleared by the RES, leading to accumulation in the liver and spleen.
-
Affinity and Valency of the Targeting Ligand: The binding affinity and the number of binding sites (valency) of the TfR-targeting ligand can influence its biodistribution. High-affinity binding can sometimes lead to the degradation of the receptor, limiting transcytosis across the BBB.[10][11][12]
-
Dose-Dependent Saturation: At higher doses, the transferrin receptors on the BBB can become saturated, leading to decreased transport efficiency into the brain.[10]
-
Solution: Conduct a dose-response study to identify the optimal therapeutic window that maximizes brain delivery without saturating the TfR-mediated transport system.
-
Q3: We are concerned about potential off-target effects of our this compound targeted therapy. What should we consider?
A3: While TfR is overexpressed in many tumors, it is also present on healthy, proliferating cells.
-
Solution: To assess potential off-target toxicity, it is crucial to include control groups in your in vivo studies, such as nanoparticles without the this compound targeting peptide and treatment of non-tumor bearing animals. Histopathological analysis of major organs should be performed to evaluate any signs of toxicity. While targeted drugs aim for specificity, some may have unintended "off-target" effects that can be harnessed for therapeutic benefit or may cause adverse reactions.[13]
Data Presentation
Table 1: In Vitro Dosage and Cellular Uptake of this compound Formulations
| Formulation | Cell Line | This compound Concentration/Ratio | Incubation Time | Outcome | Reference |
| This compound-PEG-PLA/PTX polymeric micelles (this compound-PMs) | U87MG (human glioblastoma) | Not specified | 6 hours | Significantly greater uptake than non-targeted micelles. | [2] |
| TfR-lytic hybrid peptide | 12 different cancer cell lines | IC50 values of 4.0-9.3 μM | Not specified | Selective cytotoxicity to cancer cells over normal cells. | [14] |
| 68Ga-labeled this compound conjugates | U87MG and HT-29 | Not specified | 60 minutes | Negligible uptake (0.08% to 0.66%). | [15] |
| This compound conjugated siRNA (POC1) | Hep3B | Up to 3 µM | 6 hours | Did not improve cellular delivery compared to unconjugated siRNA. | |
| TfR-targeting peptide on gold nanoparticles | hCMEC/D3 and bEnd.3 | NP:peptide ratio of 1:1.5 | Not specified | Significantly increased endocytosis and transcytosis. | [16] |
Table 2: In Vivo Dosage and Therapeutic Effect of this compound Formulations
| Formulation | Animal Model | Dosage | Administration Route | Therapeutic Effect | Reference |
| This compound-PEG-PLA/PTX polymeric micelles (this compound-PMs) | Nude mice with subcutaneous U87MG glioma | 5 mg/kg of PTX | Intravenous | Significantly inhibited tumor growth and prolonged survival compared to non-targeted micelles. | [2] |
| TfR-lytic hybrid peptide | Athymic mice with MDA-MB-231 breast cancer xenografts | 3 mg/kg | Intravenous (3 times a week) | Reduced tumor volume to 42% of the control group. | [14] |
| 68Ga-labeled this compound conjugates | Healthy rats | Not specified | Not specified | Mean brain uptake of 0.037% injected dose per gram. | [15] |
| This compound encapsulating paclitaxel in PEG-PLA polymer micelles | Not specified | Not specified | Not specified | Achieved a ~2-fold increase in brain delivery. | [9] |
Experimental Protocols
1. In Vitro Cellular Uptake Assay
-
Objective: To quantify the cellular uptake of this compound conjugated nanoparticles.
-
Materials:
-
Target cells (e.g., U87MG) and control cells with low TfR expression.
-
Complete cell culture medium.
-
Fluorescently labeled this compound conjugated nanoparticles and non-targeted control nanoparticles.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
-
Methodology:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Include non-targeted nanoparticles as a control.
-
Incubate the cells for a predetermined time (e.g., 6 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
2. In Vivo Efficacy Study in a Glioma Mouse Model
-
Objective: To evaluate the therapeutic efficacy of this compound conjugated drugs in a preclinical model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Glioma cells (e.g., U87MG).
-
This compound conjugated therapeutic agent (e.g., paclitaxel-loaded nanoparticles).
-
Control formulations (e.g., free drug, non-targeted nanoparticles, saline).
-
Calipers for tumor measurement.
-
-
Methodology:
-
Subcutaneously or orthotopically implant glioma cells into the mice.
-
Allow the tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the this compound conjugated drug and control formulations via the desired route (e.g., intravenous injection) at a predetermined dosage and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Mandatory Visualization
Caption: this compound mediated drug delivery pathway.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoscale Drug Delivery Systems in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small GTPase Rab12 regulates transferrin receptor degradation: Implications for a novel membrane trafficking pathway from recycling endosomes to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Mediated Endocytosis and Brain Delivery of Therapeutic Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Nano-Carrier Strategies for Brain Tumor Drug Delivery and Considerations for Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of dose, valency, and affinity on TfR-mediated brain delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating lysosomal degradation of TfR-T12 delivered cargo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the TfR-T12 peptide for targeted cargo delivery. The primary focus is on overcoming the challenge of lysosomal degradation to ensure successful cytoplasmic delivery of therapeutic and imaging agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound mediated cargo uptake?
A1: The this compound peptide (sequence THRPPMWSPVWP) binds to the transferrin receptor (TfR), which is often overexpressed on the surface of rapidly dividing cells, such as cancer cells.[1][2] This binding event triggers receptor-mediated endocytosis (RME), a highly efficient pathway for internalizing the this compound and its attached cargo into the cell within vesicles called endosomes.[1][3]
Q2: Why is my this compound delivered cargo being degraded?
A2: After internalization via RME, the cargo enters the endo-lysosomal pathway.[4] Vesicles mature from early endosomes to late endosomes and can ultimately fuse with lysosomes.[4][5] Lysosomes contain a host of hydrolytic enzymes in an acidic environment designed to break down and recycle cellular components. If the cargo does not escape the endosome before this fusion event, it will be delivered to the lysosome and degraded.[6][7]
Q3: Can the binding affinity of my targeting agent affect lysosomal degradation?
A3: Yes, paradoxically, very high-affinity binding to the transferrin receptor can enhance lysosomal trafficking and degradation.[8][9] Bivalent (two-armed) and high-affinity antibodies against TfR have been shown to promote receptor cross-linking and subsequent sorting to lysosomes, whereas monovalent or lower-affinity binders are more effectively recycled or transported across cell barriers (transcytosis).[8][10] This suggests that optimizing the binding affinity is a critical parameter for avoiding the degradative pathway.
Q4: What are the main strategies to prevent lysosomal degradation of my cargo?
A4: The two primary strategies are:
-
Inhibiting Lysosomal Function: Using pharmacological agents to neutralize the acidic pH or block the fusion of endosomes with lysosomes. Common inhibitors include Bafilomycin A1 and Chloroquine.[11]
-
Promoting Endosomal Escape: Engineering the delivery vehicle to include components that disrupt the endosomal membrane, allowing the cargo to be released into the cytoplasm before it reaches the lysosome.[6][12] This can be achieved using pH-sensitive peptides or cationic lipids that cause membrane destabilization.[12][13]
Q5: What is the "proton sponge effect" and how does it facilitate endosomal escape?
A5: The "proton sponge effect" is a mechanism for endosomal rupture. It is often employed by delivery systems containing cationic polymers or lipids. As the endosome acidifies, these cationic agents become protonated, leading to an influx of protons (H+) and chloride ions (Cl-) into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytoplasmic signal from fluorescently-labeled cargo; high co-localization with lysosomal markers (e.g., LAMP1). | The cargo is being efficiently trafficked to and degraded in the lysosome without escaping the endosome. | 1. Incorporate an endosomal escape moiety: Co-formulate your this compound cargo with a cationic lipid (e.g., stearyl-R8) or a pH-sensitive fusogenic peptide to promote endosomal membrane disruption.[13] 2. Use a lysosomal inhibitor as a control: Treat cells with Bafilomycin A1 (100 nM) or Chloroquine (50-100 µM) prior to and during cargo delivery.[5][14] A significant increase in cytoplasmic signal confirms that lysosomal degradation is the issue. 3. Re-evaluate targeting affinity: If using an antibody-based system, consider engineering a lower-affinity or monovalent version to reduce lysosomal sorting.[8][9] |
| High signal in vesicles near the cell periphery, but no signal in the cytoplasm or deeper within the cell. | The cargo is successfully internalized into early endosomes but is not progressing through the pathway or escaping. | 1. Check incubation time: Ensure sufficient time is allowed for endosomal maturation and trafficking. This can range from 1 to 24 hours depending on the cell type and cargo. 2. Assess endosomal escape efficiency: The endosomal escape agent may be inefficient. Titrate the concentration of the escape agent or try an alternative, such as a different cell-penetrating peptide (CPP).[6] |
| Use of Bafilomycin A1 or Chloroquine leads to cargo accumulation in enlarged vesicles, not diffuse cytoplasmic signal. | These inhibitors block the final degradation step but do not, by themselves, induce endosomal escape. They cause cargo to be trapped in the endo-lysosomal compartments.[14] | This is an expected outcome and confirms the cargo is successfully internalized and targeted to the lysosome. To achieve cytoplasmic delivery, this strategy must be combined with an endosomal escape mechanism.[12] |
| Inconsistent results between experiments. | Cellular health, passage number, and confluence can affect endocytic pathway efficiency. TfR expression can also vary. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them to reach a specific confluence (e.g., 70-80%) for each experiment. 2. Confirm TfR expression: Use flow cytometry or western blotting to confirm that TfR expression levels are consistent across your experimental batches. |
Quantitative Data Summary
The following tables summarize quantitative findings from relevant studies, providing a basis for experimental design.
Table 1: Effect of Lysosomal Inhibition on Transferrin Receptor (TfR) Levels
| Treatment Condition | Duration | Effect on TfR Signal | Rationale | Source |
| Control (DMSO) | 9 h | Baseline | Normal constitutive degradation pathway. | [5] |
| Cycloheximide (50 µg/ml) | 4 h | Dramatic Reduction | Blocks protein synthesis, revealing the rate of constitutive degradation. | [5] |
| Bafilomycin A1 (100 nM) | 9 h | Dramatic Increase | Blocks V-ATPase, inhibiting lysosomal degradation and causing TfR to accumulate. | [5][9] |
Table 2: Relative Lysosomal Accumulation of Different Liposome Formulations
| Liposome Formulation | Relative Accumulation in Golgi/ER | Relative Accumulation in Lysosomes | Implication | Source |
| Multifunctional (this compound + stearyl-R8) | Highest | Lowest | Enhanced endosomal escape and reduced lysosomal trafficking. | [13] |
| Stearyl-R8 Modified | Intermediate | Intermediate | Cationic lipid provides some escape capability. | [13] |
| This compound Modified | Intermediate | Intermediate | Targeting moiety ensures uptake but does not guarantee escape. | [13] |
| Unmodified Liposomes | Lowest | Highest | Non-targeted uptake leads primarily to the default lysosomal pathway. | [13] |
Key Experimental Protocols
Protocol 1: Assessing Cargo Co-localization with Lysosomes
This protocol determines the extent to which the this compound delivered cargo is trafficked to lysosomes.
-
Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) on glass-bottom confocal dishes or coverslips. Allow them to adhere and reach 70-80% confluence.
-
Transfection/Labeling (Optional): If assessing lysosomal location, transfect cells with a fluorescently tagged lysosomal marker, such as LAMP1-GFP, 24 hours prior to the experiment.
-
Inhibitor Pre-treatment (Optional): For control groups, pre-incubate cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for 1-2 hours.[5][14]
-
Cargo Incubation: Add the fluorescently-labeled this compound cargo to the cell culture medium at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).
-
Cell Fixation: Wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunofluorescence Staining (If not using a transfected marker):
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a lysosomal marker (e.g., rabbit anti-LAMP1) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour in the dark.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips using a mounting medium containing DAPI for nuclear staining.
-
Confocal Microscopy: Acquire z-stack images using a confocal microscope. Use separate channels for the cargo, the lysosomal marker, and the nucleus.
-
Analysis: Quantify the degree of co-localization between the cargo and lysosomal marker channels using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). A high Pearson's correlation coefficient indicates significant trafficking to the lysosome.
Protocol 2: Synthesis of this compound-PEG2000-DSPE Conjugate
This protocol describes the chemical conjugation of the this compound peptide to a lipid for incorporation into liposomes or micelles.[13]
-
Reagent Preparation: Dissolve this compound peptide (THRPPMWSPVWP) (8 µmol) and NHS-PEG2000-DSPE (8 µmol) in 2 mL of dimethylformamide (DMF).
-
Reaction Initiation: Add 200 µL of N-methylmorpholine to the mixture.
-
Incubation: Stir the reaction mixture using a magnetic stirrer at room temperature for 48 hours under a nitrogen gas atmosphere to prevent oxidation.
-
Dialysis: Transfer the crude product into regenerated cellulose dialysis tubing (MWCO 3000 Da). Dialyze against deionized water for 24 hours to remove unreacted materials and DMF.
-
Lyophilization: Freeze-dry the purified product to obtain the final this compound-PEG2000-DSPE conjugate as a powder.
-
Verification: Confirm successful synthesis using MALDI-TOF mass spectrometry. The resulting mass should be the sum of the this compound peptide (~1491 Da) and the PEG2000-DSPE lipid (~3000 Da), approximately 4441 Da.[13]
Visual Guides and Workflows
Caption: this compound mediated endocytosis and points of intervention.
Caption: Experimental workflow for assessing lysosomal co-localization.
Caption: Troubleshooting logic for poor cargo delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted drug delivery via the transferrin receptor-mediated endocytosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endo-lysosomal pathway and ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small GTPase Rab12 regulates transferrin receptor degradation: Implications for a novel membrane trafficking pathway from recycling endosomes to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the endosomal escape of cell-penetrating peptides using a transmembrane pH gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular architecture determines brain delivery of a transferrin receptor–targeted lysosomal enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Endosomal Escape of TfR-T12 Delivered Therapeutics
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the cytosolic delivery of therapeutics targeted via the TfR-T12 peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound system and how does it work?
A1: The this compound system utilizes a 12-amino acid peptide, T12 (sequence: THRPPMWSPVWP), that specifically binds to the Transferrin Receptor (TfR).[1][2] Since the TfR is highly overexpressed on the surface of many cancer cells and brain capillary endothelial cells, the T12 peptide acts as a targeting moiety to deliver conjugated therapeutics to these specific sites.[1][3] Upon binding, the entire complex (TfR/T12-therapeutic) is internalized by the cell through a process called receptor-mediated endocytosis, encapsulating the therapeutic within a membrane-bound vesicle known as an endosome.[2][3][4][5]
Q2: What is "endosomal escape" and why is it a critical barrier?
A2: Endosomal escape is the process by which a therapeutic breaks out of the endosome to reach the cytosol, its site of action for many biologics like siRNA, peptides, or proteins.[6][7] After internalization, endosomes undergo a maturation process, becoming increasingly acidic and eventually fusing with lysosomes.[4][8] Lysosomes contain potent degradative enzymes. If the therapeutic does not escape from the endosome, it will be trafficked to the lysosome and degraded, rendering it ineffective.[9] This endosomal entrapment is a major rate-limiting step, with estimates suggesting that 99% or more of internalized therapeutics can be trapped and degraded.[10][11]
Q3: Does the this compound peptide itself facilitate endosomal escape?
A3: No, the this compound peptide is primarily a targeting ligand. Its function is to bind to the TfR and facilitate cellular uptake.[2][3] While it ensures the therapeutic gets inside the target cell, it does not possess inherent properties to disrupt the endosomal membrane. Therefore, additional strategies are almost always required to achieve efficient endosomal escape.
Q4: What are the common mechanisms to induce endosomal escape?
A4: There are several established mechanisms:
-
Proton Sponge Effect: This involves using polymers or molecules with high buffering capacity (e.g., PEI, chloroquine).[1][12][13] As the endosome acidifies, these agents absorb protons, leading to an influx of chloride ions and water. This increases osmotic pressure, causing the endosome to swell and rupture.[1][14]
-
Membrane Fusion: Fusogenic lipids or peptides can be incorporated into the delivery vehicle.[4][7] These components interact with and fuse with the endosomal membrane, creating an opening for the therapeutic to be released.
-
Pore Formation: Certain peptides can insert themselves into the endosomal membrane, forming pores or channels that allow the therapeutic to leak into the cytosol.[7][15]
-
Photochemical Internalization (PCI): This advanced technique involves a photosensitizer that localizes in the endosomal membrane.[16][17] Upon activation with a specific wavelength of light, it generates reactive oxygen species that rupture the endosomal membrane, releasing the cargo.[3][16]
Section 2: Troubleshooting Guide
Problem: My this compound targeted therapeutic shows high cellular uptake but low biological activity.
This is a classic symptom of endosomal entrapment. The therapeutic is successfully entering the cell but is being degraded in the endo-lysosomal pathway before it can reach its cytosolic target.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low therapeutic bioactivity.
Solution 1: Co-administration of an Endosomolytic Agent A straightforward initial test is to treat your cells with a known endosomolytic agent like chloroquine. Chloroquine is a weak base that buffers the endosomal pH, leading to osmotic swelling and rupture (the "proton sponge" effect).[12] If the bioactivity of your this compound therapeutic increases significantly in the presence of chloroquine, it strongly indicates endosomal entrapment was the primary issue.
Solution 2: Reformulation of the Delivery Vehicle If co-administration is not a viable long-term strategy, consider reformulating your therapeutic conjugate.
-
pH-Responsive Polymers: Incorporate polymers that change conformation or charge in the acidic environment of the endosome, leading to membrane destabilization.
-
Fusogenic Peptides/Lipids: Add components that promote the fusion of your delivery vehicle with the endosomal membrane.[7]
-
Photochemical Internalization (PCI) Agents: For precise temporal and spatial control, include a photosensitizer that can be activated by light to rupture the endosomes.[16]
Problem: The addition of an endosomal escape agent is causing high cytotoxicity.
A1: Many agents that disrupt endosomes can also disrupt the cell membrane if their concentration is too high or if they are not specific to the endosomal environment.
Troubleshooting Steps:
-
Titrate the Agent: Perform a dose-response curve to find the optimal concentration of your endosomal escape agent that maximizes therapeutic efficacy while minimizing cytotoxicity.
-
Use a More Specific Agent: Switch to a strategy that relies on the unique environment of the endosome. For example, use polymers or lipids that are only activated at low pH, which is characteristic of endosomes but not the cell surface (pH 7.4).
-
Assess Membrane Integrity: Use an assay like LDH release or Propidium Iodide staining to specifically measure plasma membrane damage versus general cytotoxicity. This can help you distinguish between targeted endosomal disruption and off-target plasma membrane lysis.
Problem: Therapeutic efficacy is still low, even with an endosomal escape strategy.
A1: It's possible that the therapeutic is being sorted to a degradative pathway even before the endosomal escape mechanism can act. High-affinity binding of ligands to the TfR can sometimes promote trafficking to lysosomes for degradation rather than recycling to the cell surface or transcytosis.[14]
Troubleshooting Steps:
-
Trafficking Analysis: Use confocal microscopy to track the intracellular fate of your fluorescently-labeled this compound therapeutic. Co-stain with markers for early endosomes (EEA1), late endosomes (Rab7), and lysosomes (LAMP1). This will reveal if the cargo is being prematurely sorted to lysosomes.
-
Affinity Modification: While difficult with a fixed peptide like T12, if you are designing a new construct (e.g., an antibody fragment), consider that lower-affinity TfR binders can sometimes exhibit better transcytosis and release than very high-affinity binders.[14]
-
Combine Strategies: A single escape mechanism may not be 100% efficient. Consider combining approaches, such as a pH-responsive polymer that also incorporates a fusogenic peptide.
Section 3: Data & Protocols
Quantitative Data: Comparison of Endosomal Escape Enhancers
The following table summarizes representative data on the efficacy of different endosomal escape strategies. Note: Absolute efficiency is highly dependent on the cell type, cargo, and assay used. These values are for comparative purposes.
| Strategy | Mechanism | Typical Fold Increase in Efficacy | Potential for Cytotoxicity | Key Considerations |
| Chloroquine | Proton Sponge / Osmotic Lysis[12] | 5 - 50 fold | Moderate to High | Easy to test in vitro; not viable for in vivo use. |
| pH-Responsive Polymers | Membrane Destabilization | 10 - 100 fold | Low to Moderate | Requires chemical conjugation/formulation. |
| Fusogenic Peptides (e.g., HA2, GALA) | Membrane Fusion / Pore Formation[15] | 10 - 150 fold | Variable | Efficacy depends on peptide sequence and density. |
| Photochemical Internalization (PCI) | ROS-mediated Membrane Rupture[16] | Up to 1000 fold | Low (without light) | Requires a light source and photosensitizer; offers high spatiotemporal control.[3][16] |
Detailed Experimental Protocols
Protocol 1: Galectin-8 Recruitment Assay for Endosomal Rupture
This assay directly visualizes endosomal membrane damage. Galectin-8 (Gal8) is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane. Upon membrane rupture, Gal8 rapidly redistributes from a diffuse cytosolic pattern to distinct puncta at the site of damage.
Workflow Diagram
Caption: Workflow for the Galectin-8 (Gal8) endosomal rupture assay.
Methodology:
-
Cell Line Preparation: Transfect host cells (e.g., HeLa, U2OS) to stably or transiently express a Galectin-8-GFP fusion protein.
-
Seeding: Plate the GFP-Gal8 expressing cells onto glass-bottom imaging dishes suitable for high-resolution microscopy. Allow cells to adhere overnight.
-
Treatment: Add the this compound therapeutic construct to the cells. Include positive controls (e.g., a known endosomolytic agent like L-leucyl-L-leucine methyl ester, LLOMe) and negative controls (untreated cells).
-
Incubation: Incubate the cells for a time course (e.g., 2, 6, 12, 24 hours).
-
Imaging: Image the live cells using a confocal microscope. Alternatively, fix the cells with 4% paraformaldehyde, stain nuclei with DAPI, and then image.
-
Analysis: Quantify the results by counting the number of cells with distinct GFP-Gal8 puncta. A positive result is a significant increase in puncta formation compared to the control group. This method is highly quantitative and amenable to high-throughput screening.
Protocol 2: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This is a highly sensitive biochemical assay that directly quantifies the amount of cargo that has reached the cytosol. It uses a split NanoLuciferase system.
Signaling Pathway
Caption: Principle of the Split Luciferase (SLEEQ) assay.
Methodology:
-
Construct Preparation:
-
Genetically fuse your therapeutic cargo to the small, 11-amino-acid HiBiT fragment of NanoLuciferase. The this compound peptide should be part of this construct for targeting.
-
Create a stable cell line that expresses the large LgBiT fragment of NanoLuciferase, often fused to a cytosolic protein like actin to ensure its localization.
-
-
Treatment: Add the purified this compound-Cargo-HiBiT protein to the LgBiT-expressing cells and incubate for a set period (e.g., 4 hours).
-
Wash: Thoroughly wash the cells to remove any protein that has not been internalized.
-
Lysis & Measurement (Total Uptake): Lyse a subset of the cells with a detergent-containing buffer. Add the luciferase substrate. The resulting luminescence is proportional to the total amount of internalized HiBiT-tagged cargo.
-
Substrate Addition (Cytosolic Fraction): To a parallel set of wells with intact cells, add the live-cell luciferase substrate. Only the HiBiT cargo that has escaped the endosome and entered the cytosol can complement the LgBiT and generate a signal.
-
Quantification: The endosomal escape efficiency can be calculated as the ratio of the luminescent signal from the live-cell assay (cytosolic fraction) to the signal from the lysed-cell assay (total uptake). This assay is extremely sensitive and can detect picomolar concentrations of cytosolic protein.
References
- 1. Transferrin Receptor Targeting Peptide T12 (this compound) [novoprolabs.com]
- 2. TfR Targeting Peptide - 1 mg [anaspec.com]
- 3. TfR Targeting Peptide、this compound CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted drug delivery via the transferrin receptor-mediated endocytosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. phospholipid-research-center.com [phospholipid-research-center.com]
- 9. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 10. This compound short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of TfR-mediated transcytosis and sorting in epithelial cells and applications toward drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Targeted Drug Delivery via the Transferrin Receptor-Mediated Endocytosis Pathway | Semantic Scholar [semanticscholar.org]
- 16. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up TfR-T12 Conjugate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Transferrin Receptor (TfR)-T12 conjugates.
Frequently Asked Questions (FAQs)
1. What is the TfR-T12 peptide and why is it used for targeted drug delivery?
The this compound peptide (sequence: THRPPMWSPVWP) is a twelve-amino-acid peptide that specifically binds to the transferrin receptor (TfR).[1] The TfR is highly expressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier (BBB) to facilitate iron uptake.[2] This overexpression makes the TfR an attractive target for delivering therapeutic agents directly to tumors and across the BBB. This compound conjugates can be used to carry a variety of payloads, including small molecule drugs, nanoparticles, and biologics, to these target sites.
2. What are the common conjugation strategies for attaching this compound to a payload?
A frequently used method is the covalent conjugation of the this compound peptide to a lipid or polymer that can then be incorporated into a nanoparticle delivery system.[1][3] One of the most common chemical strategies involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This chemistry facilitates the formation of a stable amide bond between a carboxyl group on a linker (e.g., on a PEGylated lipid) and an amine group on the peptide (e.g., the N-terminus or the side chain of a lysine residue).
3. What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound conjugate production?
During scale-up, it is crucial to monitor several CQAs to ensure batch-to-batch consistency and the desired therapeutic effect. These include:
-
Conjugation Efficiency/Drug-to-Antibody Ratio (DAR): The number of this compound peptides conjugated per nanoparticle or carrier molecule.
-
Purity: Absence of unconjugated peptide, payload, and other process-related impurities.
-
Identity: Confirmation of the correct conjugate structure.
-
Potency: The biological activity of the conjugate, often assessed through in vitro cell-binding or uptake assays.
-
Stability: The physical and chemical stability of the conjugate under storage and physiological conditions, including monitoring for aggregation.
-
Residual Solvents and Reagents: Ensuring that any potentially toxic chemicals used in the process are removed to acceptable levels.
4. How does the this compound conjugate enter target cells?
This compound conjugates enter cells via receptor-mediated endocytosis. The process is initiated by the binding of the this compound peptide to the transferrin receptor on the cell surface. This binding triggers the internalization of the receptor-conjugate complex into the cell within clathrin-coated vesicles. These vesicles then mature into endosomes. Inside the endosome, a drop in pH facilitates the release of the therapeutic payload, which can then exert its effect within the cell. The TfR is then recycled back to the cell surface.[6][7][8][9]
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH of reaction buffer | The optimal pH for EDC/NHS chemistry is typically between 4.5 and 7.2 for the activation step and 7.2-8.5 for the conjugation step.[4] A pH that is too low can lead to protonation of the amine, reducing its nucleophilicity, while a pH that is too high can cause hydrolysis of the NHS ester.[4] It is recommended to perform the reaction in a two-step process where the pH is adjusted after the activation of the carboxyl group. |
| Hydrolysis of EDC and NHS ester | EDC is moisture-sensitive and should be stored under desiccated conditions and brought to room temperature before use. Prepare EDC and NHS solutions immediately before use, as the NHS ester intermediate has a limited half-life in aqueous solutions.[4] |
| Presence of competing nucleophiles | Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with the desired reaction. Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the conjugation step. |
| Steric hindrance | The accessibility of the reactive groups on both the this compound peptide and the payload can affect conjugation efficiency. Introducing a spacer arm, such as a PEG linker, can reduce steric hindrance and improve conjugation yields. |
| Inaccurate quantification of reactants | Ensure accurate concentration determination of the peptide, payload, and crosslinkers. Use reliable analytical methods such as UV-Vis spectroscopy or HPLC for quantification. |
Batch-to-Batch Variability
| Potential Cause | Recommended Solution |
| Variability in raw materials | Qualify and source high-quality raw materials from reliable vendors. Implement rigorous incoming material testing to ensure consistency in the purity and activity of the this compound peptide, lipids/polymers, and crosslinkers.[10] |
| Inconsistent reaction conditions | Tightly control critical process parameters such as temperature, pH, reaction time, and mixing speed.[10] Implement automated systems for better process control and to minimize human error. |
| Inefficient or variable purification | Develop and validate a robust purification method. Chromatographic methods like size-exclusion (SEC) and ion-exchange (IEX) are commonly used.[][12] Ensure that the purification process is scalable and consistently removes impurities to the same level in each batch. |
| Lack of robust analytical methods | Develop and validate analytical methods to monitor CQAs throughout the production process and for final product release. This will allow for the early detection of deviations and ensure that each batch meets the required specifications. |
Product Aggregation
| Potential Cause | Recommended Solution |
| High concentration of the conjugate | Determine the optimal concentration range for the conjugate during formulation development. Work at concentrations below the aggregation threshold. |
| Suboptimal buffer conditions | Screen different buffer compositions, pH, and ionic strengths to find a formulation that maximizes the stability of the conjugate. |
| Exposure to physical stress | Minimize exposure to shear stress from vigorous mixing or pumping, and avoid repeated freeze-thaw cycles. |
| Incomplete removal of crosslinkers | Residual crosslinkers can lead to intermolecular crosslinking and aggregation. Ensure the purification process effectively removes all unreacted crosslinkers and byproducts. |
| Instability of the payload or peptide | Characterize the stability of the individual components (this compound peptide and payload) under the conjugation and storage conditions. If necessary, modify the formulation with stabilizers. |
Quantitative Data
Table 1: Effect of pH on EDC/NHS Conjugation Efficiency
| pH | Conjugation Efficiency (%) | Reference |
| 4.0 | 58 | [13] |
| 5.0 | 65 | [13] |
| 5.5 | Optimal for EDC:NHS:carboxyl ratio of 5:2:1 | [14] |
| 6.0 | Nearly complete reaction | [15] |
| 7.0 | Minimal reaction | [15] |
| 7.2 | 68.3 ± 2.2 (EDC alone) | [4] |
| 7.2 | 79.0 ± 2.4 (EDC with Imidazole) | [4] |
Table 2: Comparison of Purification Techniques for PEGylated Proteins/Peptides
| Purification Method | Principle | Advantages | Disadvantages | Reference |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Effective for removing unreacted low molecular weight reagents and byproducts. | Less effective in separating species with small size differences (e.g., mono- vs. di-PEGylated). Not ideal for large-scale due to limited loading capacity. | [][12] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can separate based on the degree of PEGylation as PEG chains shield surface charges. | Separation of positional isomers can be challenging. Efficiency decreases with a higher degree of PEGylation. | [][12] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, good for analytical characterization and small-scale purification. | Can be challenging to scale up. Use of organic solvents may not be ideal for all bioconjugates. | [] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under high salt conditions. | Can be a good alternative or complementary method to IEX. | Not as widely used as SEC or IEX for this application. | [] |
| Ultrafiltration/Diafiltration | Separation based on molecular weight cutoff. | Scalable and effective for buffer exchange and removing small impurities. | Not suitable for separating species with similar molecular weights (e.g., different degrees of PEGylation). | [12] |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of this compound to a Carboxylated Nanoparticle
This protocol provides a general guideline for the two-step EDC/NHS conjugation of an amine-containing peptide (this compound) to a carboxylated surface (e.g., a lipid nanoparticle or polymer).
Materials:
-
This compound peptide
-
Carboxylated nanoparticles
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylated nanoparticles in Activation Buffer to the desired concentration.
-
Dissolve the this compound peptide in Conjugation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add the EDC solution to the nanoparticle suspension to a final concentration of 4 mM.
-
Add the Sulfo-NHS solution to a final concentration of 10 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound Peptide:
-
Adjust the pH of the activated nanoparticle solution to 7.2-7.5 with the Conjugation Buffer.
-
Immediately add the this compound peptide solution to the activated nanoparticles at a desired molar ratio (e.g., 10:1 peptide to nanoparticle).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugate from unreacted peptide, EDC, NHS, and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified conjugate for size, zeta potential, conjugation efficiency, and purity using techniques such as DLS, HPLC, and SDS-PAGE.
-
Visualizations
Signaling Pathway: TfR-Mediated Endocytosis
Caption: TfR-mediated endocytosis pathway for this compound conjugates.
Experimental Workflow: this compound Conjugate Production and Characterization
Caption: Experimental workflow for this compound conjugate production.
References
- 1. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imubit.com [imubit.com]
- 12. researchgate.net [researchgate.net]
- 13. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Transferrin Receptor-Binding Peptides for Blood-Brain Barrier Transport: TfR-T12 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) represents a significant hurdle in the development of therapeutics for central nervous system (CNS) disorders. One promising strategy to overcome this barrier is to hijack the endogenous receptor-mediated transcytosis (RMT) systems, with the transferrin receptor (TfR) being a prime target due to its high expression on brain capillary endothelial cells. This guide provides a comparative analysis of the TfR-T12 peptide against other prominent TfR-binding peptides and alternative BBB transport vectors, supported by available experimental data.
Overview of TfR-Binding Peptides
Peptides that bind to the transferrin receptor can act as molecular shuttles, ferrying therapeutic cargo across the BBB. These peptides are generally smaller and less immunogenic than larger targeting moieties like antibodies. This comparison focuses on this compound and includes other well-studied peptides such as T7 and the cystine-dense peptide TfRB1. Additionally, a brief comparison with Angiopep-2, which utilizes a different receptor (LRP-1), is provided for broader context.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other BBB transport peptides. It is crucial to note that the data is compiled from various studies using different experimental models and conditions, which can influence the results. Therefore, direct comparisons should be made with caution.
Table 1: Binding Affinity of Peptides to Transferrin Receptor
| Peptide | Sequence | Type | Binding Affinity (K
d) | Species Reactivity | Reference | |---|---|---|---|---|---| | This compound | THRPPMWSPVWP | Linear Peptide | ~nM range | Human |[1] | | T7 | HAIYPRH | Linear Peptide | ~10 nM | Human, Murine |[2] | | TfRB1G3 | - (Cystine-Dense Peptide) | Cyclic Peptide | 216 pM | Human, Murine |[3][4] |
Table 2: In Vivo Brain Uptake of Peptides
| Peptide | Animal Model | Measurement | Brain Uptake | Reference |
| This compound | Rat | % Injected Dose/gram | 0.037% ID/g (for 68Ga-labeled conjugate) | [5] |
| TfRB1 | Mouse | CNS to Blood Ratio | ~25% of blood levels | [4][6] |
| Angiopep-2 | Mouse | Not specified | Efficient transport into brain parenchyma | Not specified in provided text |
| Anti-TfR Antibody (OX26-76) | Rat | bISF-to-plasma AUC ratio | >10-fold increase vs. control | [7] |
Table 3: In Vitro BBB Permeability and Cellular Uptake
| Peptide | In Vitro Model | Measurement | Result | Reference |
| This compound | hiPS-BMEC | Permeability Coefficient | Did not show enhanced transport of conjugated compounds | [5] |
| T7 | hiPS-BMEC | Permeability Coefficient | Permeability drastically reduced with unlabeled transferrin | Not specified in provided text |
| This compound | Hep3B cells | siRNA Cellular Uptake | Did not improve cellular delivery | Not specified in provided text |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate BBB transport peptides.
In Vitro Blood-Brain Barrier (BBB) Model using bEnd.3 Cells
This protocol describes the establishment of an in vitro BBB model using the immortalized mouse brain endothelial cell line, bEnd.3, to assess nanoparticle or peptide permeability[8][9][10][11].
-
Cell Culture: bEnd.3 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Transwell Setup: Polycarbonate Transwell inserts (e.g., 0.4 µm pore size) are coated with an extracellular matrix component like collagen or fibronectin.
-
Cell Seeding: bEnd.3 cells are seeded onto the apical side of the Transwell inserts. For co-culture models, astrocytes can be seeded on the basolateral side of the insert or the bottom of the well[11][12].
-
Barrier Formation: Cells are cultured for several days to allow for the formation of a tight monolayer. The integrity of the barrier is monitored by measuring the Trans-endothelial Electrical Resistance (TEER).
-
Permeability Assay: The peptide or peptide-conjugated cargo is added to the apical (luminal) chamber. At various time points, samples are collected from the basolateral (abluminal) chamber.
-
Quantification: The concentration of the peptide in the basolateral chamber is quantified using appropriate methods (e.g., fluorescence, radioactivity, ELISA). The apparent permeability coefficient (Papp) is then calculated.
In Situ Brain Perfusion
This technique allows for the measurement of brain uptake of a substance under controlled conditions, eliminating the influence of peripheral metabolism[13][14][15].
-
Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is surgically exposed.
-
Catheterization: A catheter is inserted into the carotid artery for the infusion of the perfusion fluid. The external carotid artery may be ligated to direct flow to the brain.
-
Perfusion: The animal is perfused with a physiological buffer containing the radiolabeled or fluorescently tagged peptide of interest for a short duration (e.g., 30-120 seconds).
-
Brain Extraction: Following perfusion, the brain is rapidly removed and homogenized.
-
Quantification: The amount of the peptide in the brain tissue is quantified, and the brain uptake clearance (Kin) or volume of distribution (VD) is calculated.
Mandatory Visualizations
Receptor-Mediated Transcytosis Pathway
The following diagram illustrates the general mechanism by which TfR-binding peptides are believed to cross the blood-brain barrier.
Caption: Mechanism of TfR-mediated peptide transport across the BBB.
Experimental Workflow for Evaluating BBB Transport Peptides
This diagram outlines the typical experimental workflow for the discovery and validation of novel BBB transport peptides.
Caption: Experimental workflow for BBB shuttle peptide validation.
Conclusion
The selection of an appropriate BBB transport vector is a critical decision in the development of CNS-targeted therapies. While this compound has shown promise with its nanomolar binding affinity to the human transferrin receptor, in vitro and in vivo studies have yielded mixed results regarding its transport efficiency, particularly when conjugated to cargo.
In comparison, the cystine-dense peptide TfRB1 has demonstrated high binding affinity and significant brain accumulation in preclinical models. The T7 peptide also remains a widely studied vector for TfR-mediated delivery. It is evident that factors beyond simple binding affinity, such as the binding epitope on the receptor, the stability of the peptide, and the nature of the conjugated cargo, all play crucial roles in determining the ultimate success of BBB transport.
Researchers and drug developers are encouraged to consider a comprehensive evaluation of multiple peptide candidates using standardized in vitro and in vivo models to identify the optimal shuttle for their specific therapeutic application. The experimental protocols and comparative data presented in this guide serve as a foundational resource for these critical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced blood–brain barrier penetration and glioma therapy mediated by T7 peptide-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin receptor binding peptide can ferry cargo across the blood brain barrier | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. Brain pharmacokinetics of anti-transferrin receptor antibody affinity variants in rats determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TfR-T12 and T7 Peptides for Targeted Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of two prominent transferrin receptor-targeting peptides.
In the landscape of targeted drug delivery, the transferrin receptor (TfR) has emerged as a prime target due to its overexpression on the surface of various cancer cells and its crucial role in transporting iron across the blood-brain barrier (BBB). Harnessing this receptor for therapeutic intervention has led to the development of several targeting ligands, among which the TfR-T12 and T7 peptides have garnered significant attention. This guide provides a detailed comparative analysis of these two peptides, presenting their key characteristics, performance data, and experimental methodologies to aid researchers in selecting the optimal candidate for their drug delivery systems.
Executive Summary
Both this compound and T7 are peptides identified through phage display that bind to the transferrin receptor, facilitating the cellular uptake of conjugated cargo. Their primary appeal lies in their ability to mediate receptor-mediated endocytosis, offering a pathway for drugs, nanoparticles, and other therapeutic agents to enter target cells. A key advantage of both peptides is that they bind to a different site on the TfR than the natural ligand, transferrin, thereby avoiding competition with endogenous transferrin.[1]
While both peptides serve a similar function, they exhibit distinct differences in their binding affinity, cellular uptake mechanisms, and efficiency in crossing the BBB. One study suggests that the T12 peptide possesses a higher binding affinity, in the nanomolar range, and appears more promising for certain applications than the T7 peptide.[2] However, other research indicates that the T7 peptide may more closely follow the canonical transferrin receptor-mediated endocytosis pathway. This guide will delve into the available data to provide a clearer picture of their respective strengths and weaknesses.
Peptide Characteristics
A fundamental comparison of the this compound and T7 peptides begins with their primary amino acid sequences, which dictates their structure and interaction with the transferrin receptor.
| Feature | This compound Peptide | T7 Peptide |
| Sequence | THRPPMWSPVWP[2] | HAIYPRH[2] |
| Length | 12 amino acids | 7 amino acids |
| Discovery | Phage Display[3] | Phage Display[1] |
| Target | Transferrin Receptor (TfR)[3] | Transferrin Receptor (TfR)[1] |
| Binding Site | Distinct from transferrin binding site[3] | Distinct from transferrin binding site[1] |
Performance Comparison: Binding Affinity and Cellular Uptake
The efficacy of a targeting peptide is largely determined by its binding affinity for its receptor and the subsequent efficiency of cellular internalization.
Binding Affinity
Note: Without a direct comparative study under identical experimental conditions, it is challenging to definitively conclude which peptide has a superior binding affinity. The reported values should be considered in the context of the specific experimental setup used in each study.
Cellular Uptake
The primary mechanism for the cellular entry of cargo conjugated to both this compound and T7 peptides is receptor-mediated endocytosis .[1][5] Upon binding to the TfR, the peptide-cargo complex is internalized into the cell within vesicles.
A comparative study using cysteine-modified versions of both peptides provided insights into their cellular uptake pathways. The study found that the colocalization of the T7 peptide with transferrin was higher than that of the this compound peptide . This suggests that the T7 peptide may follow the TfR-mediated endocytic pathway more closely than the this compound peptide.[6] Conversely, the This compound peptide showed a lower colocalization with a lysosomal marker , which could imply a different intracellular trafficking route or a slower progression to lysosomal degradation.[6]
| Parameter | This compound Peptide | T7 Peptide |
| Binding Affinity (Kd) | Reported in the nM range[3] | High affinity[4] |
| Cellular Uptake Mechanism | Receptor-mediated endocytosis[5] | Receptor-mediated endocytosis[1] |
| Colocalization with Transferrin | Lower than T7[6] | Higher than this compound[6] |
| Colocalization with Lysosomes | Lower than T7[6] | Higher than this compound[6] |
Blood-Brain Barrier Transcytosis
A significant application for TfR-targeting peptides is the delivery of therapeutics across the blood-brain barrier. The ability to undergo transcytosis, the process of being transported across a cell, is critical for this application.
The available data on the BBB transcytosis efficiency of this compound and T7 is somewhat conflicting. While this compound has been described as a BBB-penetrating peptide[3], one study noted that it failed to show enhanced transport of conjugated compounds across the BBB .[2] In contrast, the T7 peptide has been successfully used to enhance the penetration of nanoparticles across the BBB and actively target glioma .[7] Further research is required to definitively establish the comparative transcytosis efficiency of these two peptides.
Experimental Protocols
To facilitate reproducible research and direct comparison, this section outlines detailed methodologies for key experiments.
Competitive Binding Assay
This assay is used to determine the specificity of the peptide's binding to the transferrin receptor by competing with a known ligand.
Objective: To confirm that the peptide binds specifically to the transferrin receptor.
Materials:
-
TfR-expressing cells (e.g., HeLa, U87-MG)
-
Fluorescently labeled this compound or T7 peptide
-
Unlabeled this compound or T7 peptide
-
Unlabeled transferrin (as a competitor)
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Seed TfR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the unlabeled competitor (unlabeled peptide or transferrin) to the wells.
-
Add a constant concentration of the fluorescently labeled peptide to all wells.
-
Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Wash the cells extensively with cold binding buffer to remove unbound peptide.
-
Lyse the cells and measure the fluorescence intensity in each well using a plate reader.
-
Plot the fluorescence intensity against the concentration of the competitor to determine the IC50 value.
Cellular Uptake Assay using Fluorescence Microscopy
This method allows for the visualization and qualitative assessment of peptide internalization into cells.
Objective: To visualize the cellular uptake and subcellular localization of the peptides.
Materials:
-
TfR-expressing cells
-
Fluorescently labeled this compound or T7 peptide
-
Cell culture medium
-
Glass-bottom culture dishes or chamber slides
-
Confocal microscope
-
Hoechst or DAPI stain for nuclear counterstaining (optional)
-
Lysosomal stain (e.g., LysoTracker) (optional)
Protocol:
-
Seed cells on glass-bottom dishes or chamber slides and culture overnight.
-
Replace the culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration.
-
Incubate the cells for a specific time course (e.g., 30 min, 1h, 2h) at 37°C.
-
(Optional) In the last 30 minutes of incubation, add nuclear and/or lysosomal stains.
-
Wash the cells three times with PBS to remove the extracellular peptide.
-
Add fresh medium or a suitable imaging buffer to the cells.
-
Visualize the cells using a confocal microscope. Capture images at different z-stacks to confirm internalization.
Quantitative Cellular Uptake Assay using Flow Cytometry
This technique provides a quantitative measure of the amount of peptide taken up by a cell population.
Objective: To quantify the cellular uptake of the peptides.
Materials:
-
TfR-expressing cells
-
Fluorescently labeled this compound or T7 peptide
-
Cell culture medium
-
FACS tubes
-
Flow cytometer
-
Trypsin-EDTA
-
PBS
Protocol:
-
Seed cells in a multi-well plate and culture overnight.
-
Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points.
-
After incubation, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Transfer the cell suspension to FACS tubes and centrifuge to pellet the cells.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
Include an untreated cell sample as a negative control to set the background fluorescence.
Signaling Pathways and Experimental Workflows
The cellular uptake of this compound and T7 peptides is initiated by their binding to the transferrin receptor, which triggers receptor-mediated endocytosis. The general pathway is depicted below.
Receptor-mediated endocytosis pathway for TfR-targeting peptides.
The following diagram illustrates a typical experimental workflow for comparing the cellular uptake of this compound and T7 peptides.
Workflow for comparing cellular uptake of this compound and T7 peptides.
Conclusion and Future Directions
Both this compound and T7 peptides are valuable tools for targeted drug delivery to cells overexpressing the transferrin receptor. The choice between them will likely depend on the specific application, the nature of the cargo, and the target cell type.
Based on the available, albeit limited, comparative data, the T7 peptide may be preferable for applications where mimicking the natural transferrin uptake pathway is desired . Its higher colocalization with transferrin suggests a more canonical receptor-mediated endocytosis. On the other hand, the This compound peptide, with its reported higher binding affinity, could be advantageous for applications requiring very strong and stable binding to the receptor . However, its variable performance in BBB transcytosis warrants further investigation.
References
Validating the Specificity of TfR-T12 Targeting in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor (TfR), overexpressed on the blood-brain barrier (BBB) and various tumor cells, has emerged as a prime target for site-specific drug delivery. The TfR-T12 peptide, a 12-amino acid ligand, has demonstrated considerable promise in preclinical models for its ability to ferry therapeutic payloads across the BBB and into TfR-expressing cancer cells. This guide provides an objective comparison of this compound's targeting specificity against other ligands and non-targeted controls, supported by experimental data and detailed methodologies.
Comparative Analysis of Targeting Specificity
The efficacy of a targeting ligand is paramount for maximizing therapeutic benefit while minimizing off-target effects. The following tables summarize quantitative data from preclinical studies, comparing the targeting specificity of this compound-modified nanoparticles to various controls.
| Cellular Uptake in U87MG Glioma Cells | ||
| Formulation | Mean Fluorescence Intensity | Reference |
| This compound-PMs (Paclitaxel) | ~180 | [1] |
| PEG-PMs (Paclitaxel) | ~80 | [1] |
| Free DiR (dye) | ~40 | [1] |
This compound-PMs: this compound-modified polymeric micelles; PEG-PMs: non-targeted polymeric micelles.
| In Vivo Tumor Accumulation in Orthotopic U87MG Glioma Model | ||
| Formulation | Radiant Efficiency (x10^8 p/s/cm²/sr) | Reference |
| This compound-PMs (DiR) | ~3.5 | [1] |
| PEG-PMs (DiR) | ~1.5 | [1] |
Data were quantified from in vivo imaging 3 hours post-injection.
| Comparative Brain Penetration of TfR-Targeting Peptides | ||
| Liposome Formulation | Relative Brain Accumulation | Reference |
| T7-modified | Highest | [2] |
| B6-modified | Moderate | [2] |
| T12-modified | Lower than T7 and B6 | [2] |
This study highlights that while this compound is effective, other TfR-targeting peptides like T7 may exhibit superior brain penetration in certain formulations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to assess the targeting specificity of this compound.
In Vitro Blood-Brain Barrier (BBB) Model
This protocol establishes a transwell model to simulate the BBB and assess the transcytosis of this compound-targeted nanoparticles.
-
Cell Culture: Culture bEnd.3 murine brain microvascular endothelial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Transwell Setup: Coat the apical side of a 24-well Transwell insert (1.0 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed bEnd.3 cells onto the coated inserts at a density of 80,000 cells/insert. Add complete medium to both the apical (500 µL) and basolateral (1.5 mL) chambers.
-
Monolayer Integrity: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) using an EVOM-2 Volt/Ohm meter. The monolayer is ready for transport studies when the TEER value stabilizes at a high level.
-
Transport Study:
-
Replace the medium in the apical chamber with a solution containing the fluorescently labeled this compound nanoparticles.
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Quantify the amount of nanoparticles that have crossed the monolayer using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to compare the transcytosis efficiency of different formulations.
-
Quantitative Cellular Uptake Assay
This protocol quantifies the cellular uptake of targeted nanoparticles in cancer cells using flow cytometry.
-
Cell Seeding: Seed U87MG human glioblastoma cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium and incubate the cells with fresh medium containing fluorescently labeled nanoparticles (e.g., this compound-modified vs. non-targeted) at a concentration of 1 µg/mL for 4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS containing heparin (20 U/mL) to remove non-internalized nanoparticles.
-
Cell Detachment: Trypsinize the cells to create a single-cell suspension.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The geometric mean fluorescence intensity is used to quantify the cellular uptake.
Orthotopic Glioma Mouse Model and In Vivo Biodistribution
This protocol describes the establishment of a brain tumor model in mice to evaluate the in vivo targeting and biodistribution of this compound nanoparticles.
-
Cell Preparation: Culture U87MG-luciferase cells to 80-90% confluency, harvest, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection:
-
Anesthetize immunodeficient mice (e.g., BALB/c nude mice) and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at a specific coordinate relative to the bregma.
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Biodistribution Study:
-
Once the tumors are established (typically 2-3 weeks post-injection), intravenously inject the mice with fluorescently or radioactively labeled nanoparticles (this compound-targeted vs. non-targeted).
-
At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice and perfuse with saline to remove blood from the organs.
-
Harvest the brain, tumor, and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the accumulation of nanoparticles in each tissue using an in vivo imaging system (for fluorescent labels) or a gamma counter (for radioactive labels).
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing Mechanisms and Pathways
To further elucidate the processes involved in this compound mediated targeting, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway.
References
- 1. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three synthetic transferrin mimetic small peptides to promote the blood-brain barrier penetration of vincristine liposomes for improved glioma targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TfR-T12 and Other Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells is a primary obstacle in drug development. Cell-Penetrating Peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport cargo across the plasma membrane. This guide provides an objective comparison between TfR-T12, a receptor-targeting peptide, and other widely used CPPs, including TAT, Penetratin, and Poly-arginine peptides.
Overview of Compared Cell-Penetrating Peptides
CPPs are typically short peptides (5-30 amino acids) that can be broadly classified by their origin and physicochemical properties. This guide focuses on a key distinction: receptor-mediated uptake versus direct/endocytic uptake driven by cationic charge.
-
This compound: A synthetic 12-amino acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) identified through phage display. It functions by binding specifically to the transferrin receptor (TfR), which is highly expressed on the blood-brain barrier (BBB) and various cancer cells. This specificity makes it a candidate for targeted drug delivery to the brain and tumors.[1]
-
TAT Peptide: Derived from the Trans-Activator of Transcription (TAT) protein of the HIV-1 virus. It is a cationic, arginine-rich peptide (Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln) known for its high translocation efficiency for a wide range of cargo molecules.[2]
-
Penetratin: A 16-amino acid peptide (Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys) derived from the Antennapedia protein in Drosophila. It is a cationic and amphipathic peptide that can efficiently translocate across cell membranes.[2]
-
Poly-arginine Peptides (e.g., R8): Synthetic peptides consisting of a repeating chain of arginine residues. These are among the most efficient cationic CPPs, with their cellular uptake capability often correlating with the number of arginine residues.[3]
Mechanisms of Cellular Uptake
The strategy for cellular entry differs fundamentally between this compound and the other cationic CPPs discussed.
This compound: Receptor-Mediated Transcytosis (RMT) this compound's mechanism relies on hijacking the natural pathway for iron uptake. It binds to the transferrin receptor on the cell surface, which triggers the cell to internalize the receptor-peptide complex through endocytosis. This targeted approach is particularly useful for crossing the BBB.[3]
Cationic CPPs: Electrostatic Interaction and Uptake Peptides like TAT, Penetratin, and Poly-arginine leverage their high positive charge. The initial step involves electrostatic attraction to negatively charged proteoglycans on the cell surface. Following this, internalization occurs through various pathways, including direct membrane translocation or endocytosis.[2]
Comparative Efficacy Data
Direct, side-by-side comparisons of this compound with other CPPs under identical conditions are limited. The table below summarizes quantitative findings from studies that evaluate these peptides, often within the context of a specific delivery system (e.g., liposomes).
| Peptide(s) | Cargo / Vehicle | Model / Cell Line | Key Quantitative Finding | Reference |
| This compound vs. Stearyl-R8 | Vinblastine Liposomes | In Vitro BBB Model | Transport across the BBB model was highest for liposomes with both this compound and R8, followed by this compound alone, then R8 alone. | [3] |
| This compound vs. Stearyl-R8 | Epirubicin Liposomes | Glioma Stem Cells | Cellular uptake was highest for liposomes with both peptides (1.37-fold increase vs. unmodified), followed by R8 alone (1.26-fold), then this compound alone (1.11-fold). | [3] |
| This compound vs. T7 and B6 | Vincristine Liposomes | In Vitro BBB / Glioma Cells | T7-modified liposomes showed the highest BBB penetration capacity and accumulation in glioma cells compared to T12- and B6-modified liposomes. | [4] |
| 68Ga-labeled this compound | 68Ga (radiolabel) | U87MG and HT-29 cells | Negligible specific uptake was observed (0.08% to 0.66% after 60 min), suggesting low efficacy as a carrier in this context. | [1] |
| TAT-fused proteins | Various proteins | Different cell lines | TAT-fusion proteins generally show significantly higher cellular uptake compared to the protein alone, though efficiency varies by cargo and cell type. | |
| Penetratin | Salmon Calcitonin (sCT) | TR146 Buccal Cells | Co-administration of 12.2 µM Penetratin increased the flux of sCT by 5.5-fold across a Transwell model. | |
| Poly-arginine (R9) | N/A (Neuroprotection) | In Vitro Stroke Model | R9 was found to be 17-fold more potent in providing neuroprotection than the TAT peptide. |
Note: Efficacy is highly context-dependent, influenced by the cargo, linker chemistry, cell type, and experimental conditions. The data presented reflects the outcomes of specific published studies.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess CPP efficacy.
A. Cellular Uptake Quantification by Fluorescence-Activated Cell Sorting (FACS)
This method quantifies the amount of fluorescently-labeled CPP-cargo conjugate internalized by a cell population.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells using trypsin and wash with phosphate-buffered saline (PBS).
-
Incubation: Resuspend cells in a suitable buffer and incubate with the fluorescently-labeled CPP-cargo conjugate at a specific concentration (e.g., 1-10 µM) for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, pellet the cells by centrifugation and wash 2-3 times with cold PBS to remove non-internalized, membrane-bound peptide.
-
Analysis: Resuspend the final cell pellet in FACS buffer. Analyze the cell population using a flow cytometer, measuring the mean fluorescence intensity (MFI) to quantify uptake.[5][6]
B. In Vitro Blood-Brain Barrier (BBB) Transcytosis Assay
This assay assesses the ability of a CPP to transport cargo across an endothelial cell monolayer, mimicking the BBB.
-
Model Setup: Brain endothelial cells (e.g., bEnd.3) are seeded onto the porous membrane of a Transwell insert coated with an extracellular matrix component. The cells are cultured until they form a confluent monolayer with tight junctions.[7][8]
-
Barrier Integrity Check: The integrity of the monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). A sufficiently high TEER value indicates a functional barrier.[7][8]
-
Permeability Assay: The CPP-cargo conjugate is added to the medium in the upper (apical) chamber. At various time points, samples are taken from the lower (basolateral) chamber.
-
Quantification: The concentration of the cargo that has crossed the monolayer into the basolateral chamber is measured using an appropriate analytical technique (e.g., fluorescence, ELISA, or mass spectrometry).
C. Cytotoxicity Assessment (MTT Assay)
This assay measures the impact of the CPP on cell viability and metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the CPP. Incubate for a specified duration (e.g., 24-72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[9][10]
-
Measurement: Read the absorbance of the solution at ~570-590 nm using a microplate reader. A decrease in absorbance compared to untreated control cells indicates cytotoxicity.
Conclusion
The choice between this compound and other cell-penetrating peptides is dictated by the specific therapeutic goal.
-
This compound offers the significant advantage of target specificity . Its reliance on the transferrin receptor makes it an excellent candidate for delivering cargo across the blood-brain barrier or to TfR-overexpressing tumors. However, its efficacy can be variable and potentially limited by receptor saturation or expression levels.[4][11]
-
Cationic CPPs (TAT, Penetratin, Poly-arginine) provide robust and potent, albeit non-specific, cellular uptake.[2] Their efficiency is often higher for a broader range of cell types. Poly-arginine peptides, in particular, are noted for their high delivery efficiency.[3] These peptides are workhorses for general in vitro delivery and for applications where broad tissue distribution is acceptable or desired.
For drug development professionals, a hybrid approach, such as combining this compound for targeting with a cationic peptide like octa-arginine (R8) to enhance overall uptake, may offer a powerful strategy to maximize delivery efficiency to specific and challenging targets like brain tumors.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three synthetic transferrin mimetic small peptides to promote the blood-brain barrier penetration of vincristine liposomes for improved glioma targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to TfR-T12: Cross-Species Reactivity and Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor (TfR) has emerged as a key target for delivering therapeutics across the blood-brain barrier (BBB), a significant hurdle in treating central nervous system diseases. Among the various targeting ligands, the TfR-T12 peptide has been investigated for its potential to ferry a range of therapeutic payloads into the brain. This guide provides an objective comparison of this compound with alternative TfR-targeting agents, supported by available experimental data, to aid researchers in selecting the most appropriate tools for their drug delivery systems.
Performance Comparison of TfR-Targeting Peptides
One study that compared liposomal formulations modified with T12, B6, and T7 peptides for glioma therapy found that the T7-modified liposomes demonstrated the highest BBB penetration capacity and accumulation in glioma cells[1]. This suggests that while this compound is a viable targeting ligand, its efficiency in certain formulations may be surpassed by other peptides. It is important to note that the performance of these peptides can be highly dependent on the specific nanoparticle or drug conjugate they are attached to.
| Feature | This compound | TfR-T7 | TfR-B6 | Natural Ligand (Transferrin) |
| Binding Affinity | Described as having nanomolar (nM) range affinity[2]. Specific Kd values are not consistently reported. | Reported Kd of ~10 nM[3]. | Data not available in the reviewed literature. | High affinity, with a Kd in the low nM range. |
| Binding Site | Binds to a site on the TfR distinct from the transferrin binding site[2]. | Binds to a site on the TfR distinct from the transferrin binding site[4]. | Data not available in the reviewed literature. | Binds to the apical domain of the TfR. |
| In Vitro BBB Penetration | Demonstrated to facilitate transport across in vitro BBB models[4]. | Shown to have high BBB penetration capacity in vitro, potentially superior to T12 in some contexts[1]. | Investigated for BBB penetration[1]. | The natural mechanism of iron transport across the BBB. |
| In Vivo Brain Delivery | Used to deliver nanoparticles and liposomes to the brain in preclinical glioma models[5]. | Effectively used to deliver nanoparticles and gene vectors to the brain in animal models[3][4]. | Studied in the context of brain delivery[1]. | Efficiently transports iron into the brain. |
| Cross-Species Reactivity | Murine cross-reactivity has been confirmed, but detailed quantitative data across species is lacking[6]. | Cross-reactivity with murine TfR is utilized in preclinical studies[4]. | Data not available in the reviewed literature. | Generally species-specific. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used in the validation of this compound and other TfR-targeting agents.
In Vitro Blood-Brain Barrier (BBB) Model for Transcytosis Assays
An in vitro BBB model is essential for the initial screening of the ability of TfR-targeted constructs to cross the endothelial barrier. A common method involves a co-culture system using brain capillary endothelial cells and astrocytes.
Protocol Summary:
-
Cell Culture: Primary rat brain endothelial cells (RBEC) and astrocytes are isolated and cultured.
-
Co-culture Setup: Astrocytes are seeded on the bottom of a culture well. RBEC are then seeded on a microporous membrane insert (e.g., Transwell®) which is placed in the well with the astrocytes. This co-culture helps induce the formation of tight junctions, mimicking the BBB.
-
Barrier Integrity Measurement: The integrity of the in vitro BBB is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability to a tracer molecule like Lucifer yellow.
-
Transcytosis Assay: The this compound-conjugated therapeutic (e.g., nanoparticles) is added to the upper chamber (luminal side). At various time points, samples are taken from the lower chamber (abluminal side) to quantify the amount of therapeutic that has crossed the barrier.
-
Quantification: The concentration of the transported therapeutic is typically measured using techniques like fluorescence spectroscopy (if the cargo is fluorescently labeled) or ELISA.
In Vivo Biodistribution Studies in Mice
Biodistribution studies are critical for understanding the in vivo fate of a drug delivery system, including its accumulation in the target organ (brain) and potential off-target accumulation in other organs.
Protocol Summary:
-
Animal Model: Tumor-bearing mice (e.g., with orthotopic glioma xenografts) or healthy mice are used.
-
Administration: The this compound-conjugated therapeutic, often radiolabeled (e.g., with 111In or fluorescently labeled), is administered intravenously (i.v.) via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: The brain, liver, spleen, kidneys, heart, and lungs are harvested, weighed, and washed.
-
Quantification:
-
Radiolabeling: The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescence Labeling: The fluorescence intensity in homogenized tissue samples is measured using a fluorometer or by imaging tissue sections.
-
-
Data Analysis: The accumulation of the therapeutic in the brain is compared to its accumulation in other organs to assess targeting efficiency and potential toxicity.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for a typical in vivo biodistribution study of a this compound targeted therapeutic.
Receptor-Mediated Transcytosis Signaling Pathway
Caption: Simplified pathway of this compound mediated drug delivery across the blood-brain barrier.
Conclusion
This compound is a valuable tool for researchers developing brain-targeting drug delivery systems. Its ability to bind to the transferrin receptor enables the transport of various therapeutic agents across the formidable blood-brain barrier. However, the available data suggests that its efficiency can be context-dependent, and other targeting peptides like T7 may offer advantages in certain applications. A significant gap in the current literature is the lack of comprehensive, quantitative data on the cross-species binding affinity of this compound, which would be invaluable for translating preclinical findings from animal models to human applications. Further head-to-head studies that directly compare the binding kinetics and in vivo performance of different TfR-targeting ligands are warranted to provide a clearer picture and guide the rational design of next-generation brain delivery platforms.
References
- 1. Comparison of three synthetic transferrin mimetic small peptides to promote the blood-brain barrier penetration of vincristine liposomes for improved glioma targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced blood–brain barrier penetration and glioma therapy mediated by T7 peptide-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Assessment of TfR-Mediated Brain Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) diseases. One of the most explored strategies to overcome this barrier is to hijack the endogenous receptor-mediated transcytosis (RMT) pathways, with the transferrin receptor (TfR) being a primary target due to its high expression on brain capillary endothelial cells. This guide provides a quantitative comparison of different TfR-targeting moieties, including the TfR-T12 peptide and various anti-TfR antibodies, to inform the selection and design of brain-penetrating therapeutics.
Comparative Analysis of Brain Uptake Efficiency
The brain uptake of therapeutics targeting the transferrin receptor is a multi-faceted process influenced by the choice of targeting ligand, its affinity for the receptor, its valency, and the nature of the therapeutic cargo. Below, we summarize quantitative data from various preclinical studies to offer a comparative perspective on the brain uptake efficiency of different TfR-targeting strategies.
TfR-Targeting Antibodies
The affinity of an anti-TfR antibody for its receptor plays a critical role in its ability to transcytose across the BBB. While a high affinity might lead to greater initial association with the brain vasculature, it can also lead to peripheral clearance and lysosomal degradation, ultimately limiting parenchymal brain exposure. Conversely, lower-affinity antibodies may dissociate more readily from the receptor on the abluminal side of the BBB, leading to improved brain distribution.[1][2]
| Targeting Moiety | Delivery Platform | Dose | Brain Uptake (%ID/g) | Time Point | Species | Key Findings |
| High-Affinity anti-TfRA | Bispecific Antibody | Therapeutic | ~0.1-0.2 | 24h | Mouse | Lower brain exposure compared to low-affinity variant at therapeutic doses.[3] |
| Low-Affinity anti-TfRD | Bispecific Antibody | Therapeutic | ~0.3-0.5 | 24h | Mouse | Improved brain exposure with reduced affinity at therapeutic doses.[3] |
| High-Affinity anti-TfRA | Gold Nanoparticles | Trace | ~0.04 (parenchyma) | 24h | Mouse | Lower parenchymal accumulation compared to low-affinity and monovalent variants.[4][5] |
| Low-Affinity anti-TfRD | Gold Nanoparticles | Trace | ~0.08 (parenchyma) | 24h | Mouse | Modestly improved parenchymal uptake compared to high-affinity variant.[4][5] |
| Monovalent (Bispecific) anti-TfRA/BACE1 | Gold Nanoparticles | Trace | ~0.23 (parenchyma) | 24h | Mouse | Markedly superior parenchymal accumulation, highlighting the benefit of monovalency.[4][5] |
| High-Affinity anti-TfR (8D3WT) | Bispecific Antibody | Tracer (0.2 mg/kg) | ~1.5-2.0 | 24h | Mouse | Higher initial brain uptake with stronger TfR affinity at tracer doses.[1] |
| Medium-Affinity anti-TfR (8D3Y32A) | Bispecific Antibody | Tracer (0.2 mg/kg) | ~1.0-1.5 | 24h | Mouse | Intermediate brain uptake at tracer doses.[1] |
| Low-Affinity anti-TfR (8D3Y52A) | Bispecific Antibody | Tracer (0.2 mg/kg) | ~0.2-0.5 | 24h | Mouse | Lower brain uptake compared to higher affinity variants at tracer doses.[1] |
This compound Peptide
The this compound peptide is a smaller targeting ligand that has been investigated for its ability to ferry nanoparticles and liposomes across the BBB.[6][7] Direct in vivo quantitative comparisons in terms of %ID/g with antibody-based systems are less commonly reported. However, in vitro and in vivo studies have demonstrated its efficacy in enhancing brain delivery of various cargos.
| Targeting Moiety | Delivery Platform | Measurement | Value | Model | Key Findings |
| This compound | Liposomes | Cellular Uptake Ratio (vs. non-targeted) | 1.18 ± 0.01 | Brain Glioma Cells (in vitro) | This compound modification enhances cellular uptake in glioma cells.[7] |
| This compound | Polymeric Micelles | Brain Accumulation | Significantly Higher vs. Unmodified Micelles | Healthy Mice (in vivo imaging) | T12 modification leads to greater brain accumulation of micelles.[6] |
| This compound | Nano-composite Micelles | Brain Targeting | Effective | Glioma-bearing Mice (in vivo) | This compound facilitates the passage of nano-micelles across the BBB.[8] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of brain uptake efficiency. Below is a representative experimental protocol for an in vivo biodistribution study.
In Vivo Biodistribution Study Protocol
-
Animal Model: C57Bl/6 mice (or a relevant disease model) are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Test Article Preparation: The TfR-targeting therapeutic (e.g., radiolabeled antibody, nanoparticle formulation) is prepared in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
-
Administration: A predetermined dose of the test article is administered to the mice, typically via intravenous (tail vein) injection.[9] Dosing can be at "tracer" levels (low µg/kg range) or "therapeutic" levels (mg/kg range).[1][10]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 24, 48, 168 hours) to assess the time course of brain distribution.[1]
-
Tissue Collection and Processing:
-
Prior to tissue collection, mice are transcardially perfused with saline to remove blood from the vasculature.[9]
-
The brain is carefully excised and weighed. Other organs of interest (e.g., liver, spleen, kidneys, heart, lungs) are also collected to assess peripheral biodistribution.
-
For studies distinguishing between vascular-associated and parenchymal drug, a capillary depletion method is employed.[1]
-
-
Quantification:
-
For radiolabeled therapeutics, the radioactivity in each tissue is measured using a gamma counter.
-
For nanoparticle-based therapeutics (e.g., gold nanoparticles), the amount of the nanoparticle material is quantified by inductively coupled plasma mass spectrometry (ICP-MS).[4]
-
-
Data Analysis:
-
The brain uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Brain-to-blood ratios can also be calculated to assess the extent of brain penetration relative to systemic circulation.[1]
-
Signaling Pathways and Experimental Workflows
TfR-Mediated Transcytosis Pathway
The transport of TfR-targeted therapeutics across the blood-brain barrier is a dynamic process involving several key steps, as illustrated in the following diagram.
Caption: TfR-mediated transcytosis across the blood-brain barrier.
Experimental Workflow for Brain Uptake Quantification
The following diagram outlines the key steps in a typical in vivo experiment to quantify the brain uptake of a TfR-targeted therapeutic.
Caption: In vivo experimental workflow for brain uptake assessment.
References
- 1. High-affinity transferrin receptor binding improves brain delivery of bispecific antibodies at tracer dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Receptor-mediated drug delivery of bispecific therapeutic antibodies through the blood-brain barrier [frontiersin.org]
A Comparative Guide to TfR-T12 Nanoparticle Formulations for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor (TfR) is a key target for delivering therapeutics across the blood-brain barrier (BBB) and into tumor cells, which often overexpress this receptor. The T12 peptide, a TfR-binding ligand, has been widely used to functionalize nanoparticles for this purpose. This guide provides a comparative analysis of different TfR-T12 nanoparticle formulations, summarizing their performance based on available experimental data and outlining the methodologies used in their evaluation.
Comparative Performance of this compound Nanoparticle Formulations
The selection of a nanoparticle platform is critical for the successful delivery of therapeutic agents. The following tables summarize the key physicochemical properties and in vitro/in vivo performance of three common this compound nanoparticle formulations: Polymeric Micelles, Liposomes, and Albumin-Based Nanoparticles.
| Physicochemical Properties | This compound-PEG-PLA Polymeric Micelles | This compound-Liposomes | This compound-Albumin Nanoparticles |
| Core Material | Poly(ethylene glycol)-poly(lactic acid) (PEG-PLA) | Phospholipid bilayer (e.g., DSPE-PEG) | Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) |
| Size (nm) | ~20-100 nm[1] | ~100-200 nm | ~100-200 nm[2] |
| Drug Loading | Encapsulation of hydrophobic drugs (e.g., Paclitaxel)[1][3] | Encapsulation of hydrophilic and hydrophobic drugs[4] | Adsorption or encapsulation of various drugs |
| Surface Modification | Covalent conjugation of T12 peptide to the distal end of PEG[1] | Conjugation of T12 peptide to PEGylated lipids on the surface[4] | Covalent conjugation of T12 peptide to albumin surface proteins[2] |
| In Vitro Performance | This compound-PEG-PLA Polymeric Micelles | This compound-Liposomes | This compound-Albumin Nanoparticles |
| Cellular Uptake | Enhanced uptake in TfR-expressing cells (e.g., U87MG glioma cells)[3] | Increased endocytosis in brain glioma cells and glioma stem cells[4] | Enhanced uptake in tumor cells and tumor-associated macrophages (TAMs)[2] |
| BBB Penetration Model | Effectively traversed in vitro BBB monolayers[3] | Demonstrated transcytosis across in vitro BBB models[4] | Efficiently passed through in vitro BBB models[2] |
| Cytotoxicity | Increased cytotoxicity of encapsulated drug (e.g., Paclitaxel) against glioma cells compared to non-targeted micelles[3] | Enhanced destruction of microtubules and necrosis of brain glioma cells with encapsulated vinblastine[4] | Substantial tumor growth inhibition with co-delivery of regorafenib and disulfiram/copper[2] |
| In Vivo Performance | This compound-PEG-PLA Polymeric Micelles | This compound-Liposomes | This compound-Albumin Nanoparticles |
| Animal Model | Nude mice bearing glioma xenografts[3] | Brain glioma-bearing mice | Osimertinib-resistant NSCLC brain metastases models[2] |
| Tumor Accumulation | Achieved glioma-targeted drug delivery[3] | High accumulation in brain tumors[2] | Significantly enhanced accumulation in subcutaneous xenografts and brain metastases models (2-fold higher than unmodified)[2] |
| Therapeutic Efficacy | Prolonged median survival of glioma-bearing mice compared to unmodified micelles[3] | Efficiently treated brain glioma along with glioma stem cells[4] | Extended survival in brain metastases models (median survival of 36 days)[2] |
| Biodistribution | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process of these nanoparticles, the following diagrams illustrate the TfR-mediated endocytosis pathway and a general experimental workflow.
Caption: TfR-mediated endocytosis pathway for nanoparticle uptake.
Caption: General experimental workflow for nanoparticle evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on common practices in the cited literature.
Synthesis and Characterization of this compound-PEG-PLA Polymeric Micelles
Objective: To synthesize and characterize this compound peptide-modified PEG-PLA polymeric micelles encapsulating a hydrophobic drug (e.g., Paclitaxel).
Materials:
-
N-Hydroxysuccinimide (NHS)-PEG-PLA copolymer
-
This compound peptide (with a terminal amine group)
-
Paclitaxel (PTX)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Synthesis of this compound-PEG-PLA:
-
Dissolve NHS-PEG-PLA and this compound peptide in DMSO.
-
React the mixture overnight at room temperature with gentle stirring to form an amide bond between the NHS ester and the amine group of the peptide.
-
Dialyze the solution against deionized water for 48 hours to remove unreacted peptide and DMSO.
-
Lyophilize the dialyzed solution to obtain the this compound-PEG-PLA polymer.
-
-
Preparation of PTX-loaded Micelles:
-
Dissolve this compound-PEG-PLA and PTX in a suitable organic solvent (e.g., acetonitrile).
-
Add the organic solution dropwise to a vigorously stirring aqueous solution.
-
Allow the organic solvent to evaporate overnight.
-
Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any aggregates.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the micelle shape and size using Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the micelle solution.
-
Dissolve the dried micelles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the drug concentration using High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
-
In Vitro Cellular Uptake Study
Objective: To evaluate the uptake of this compound functionalized nanoparticles by TfR-expressing cancer cells.
Materials:
-
TfR-expressing cell line (e.g., U87MG human glioblastoma cells)
-
Non-TfR-expressing cell line (as a control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
Protocol:
-
Cell Culture:
-
Culture the cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
-
Nanoparticle Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled nanoparticles (both targeted and non-targeted formulations) at a specific concentration.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
-
Confocal Microscopy:
-
Grow cells on glass coverslips in a 24-well plate.
-
Perform the nanoparticle incubation as described above.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize the intracellular distribution of the nanoparticles using a confocal microscope.
-
In Vivo Therapeutic Efficacy Study
Objective: To assess the anti-tumor efficacy of drug-loaded this compound nanoparticles in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U87MG)
-
Drug-loaded targeted nanoparticles
-
Drug-loaded non-targeted nanoparticles
-
Free drug solution
-
Saline (as a control)
-
Calipers for tumor measurement
Protocol:
-
Tumor Xenograft Model:
-
Subcutaneously or intracranially inject a suspension of tumor cells into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., saline, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the respective treatments intravenously via the tail vein at a predetermined dosage and schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Record the survival time of each mouse.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) to determine the significance of the differences between the treatment groups.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, TUNEL assay for apoptosis).
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for TfR-T12
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of the transferrin receptor (TfR) binding peptide, TfR-T12. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of your research. Given that this compound is frequently conjugated with potent molecules, such as cytotoxic agents for targeted delivery, these guidelines assume a high-hazard potential and recommend stringent safety measures.
Immediate Safety and Handling Information
This compound is a synthetic peptide designed to bind to the transferrin receptor (TfR), facilitating the uptake of conjugated molecules into cells through receptor-mediated endocytosis.[1][2] While the peptide itself may have a low intrinsic toxicity, its use in creating potent bioconjugates necessitates handling it as a potentially hazardous substance. All personnel must be thoroughly trained in the procedures outlined below and be familiar with the contents of the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The minimum required PPE for handling this compound in solid (lyophilized) and solution forms is detailed below.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling the substance. |
| Lab Coat/Gown | Disposable, solid-front gown with knit cuffs. | Protects personal clothing and skin from contamination. Should be changed immediately if contaminated. |
| Eye/Face Protection | ANSI-rated safety goggles and a full-face shield. | Protects against splashes of solutions and airborne particles. |
| Respiratory Protection | An N95 or higher-rated respirator. | Required when handling the lyophilized powder outside of a certified containment device to prevent inhalation. |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Engineering Controls
All handling of lyophilized this compound and its conjugates should be performed within a certified chemical fume hood, biological safety cabinet, or a containment isolator to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. This compound is typically shipped lyophilized and should be stored under the conditions specified by the supplier.
| Parameter | Storage Condition | Duration |
| Lyophilized Powder | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store in a sealed container, away from moisture and light.[1]
Experimental Workflow: Reconstitution and Handling
The following diagram outlines the standard workflow for preparing and handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
